Technical Documentation Center

1-Ethyl-3-fluoro-piperidin-4-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-3-fluoro-piperidin-4-OL
  • CAS: 1393100-34-9

Core Science & Biosynthesis

Foundational

Architecting Small-Molecule Scaffolds: A Technical Guide to 1-Ethyl-3-fluoro-piperidin-4-ol

Executive Summary Saturated N-heterocycles, particularly piperidines, are ubiquitous in modern pharmacology. However, the high basicity of unsubstituted piperidines frequently leads to pharmacokinetic liabilities, includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated N-heterocycles, particularly piperidines, are ubiquitous in modern pharmacology. However, the high basicity of unsubstituted piperidines frequently leads to pharmacokinetic liabilities, including lysosomal trapping and off-target cardiotoxicity via hERG channel inhibition. The strategic introduction of fluorine—a highly electronegative atom—alongside specific alkyl groups provides a precise mechanism to tune these physicochemical properties [1]. 1-Ethyl-3-fluoro-piperidin-4-ol (CAS: 1393100-34-9) represents a highly optimized, specialized building block. This whitepaper deconstructs its chemical properties, the causality behind its structural design, and the synthetic methodologies required to leverage it in fragment-based drug discovery (FBDD).

Physicochemical & Stereochemical Profile

To effectively utilize 1-ethyl-3-fluoropiperidin-4-ol in synthetic workflows, researchers must first establish its baseline quantitative properties.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Ethyl-3-fluoro-piperidin-4-ol
CAS Registry Number 1393100-34-9 [3]
Molecular Formula C₇H₁₄FNO
Molecular Weight 147.19 g/mol [3]
Monoisotopic Mass 147.1059 Da
Target LC-MS m/z [M+H]⁺ 148.1
Stereochemical Considerations: The Fluorine Gauche Effect

The 3-fluoro and 4-hydroxyl substituents introduce significant stereochemical complexity. The preferred conformation of the piperidine ring is dictated by hyperconjugation ( σC−H​→σC−F∗​ ) and charge-dipole interactions. In polar environments, fluorinated piperidines frequently exhibit an "axial-F preference" to minimize the overall molecular dipole and stabilize the ring via the fluorine gauche effect [2]. Understanding this conformational bias is critical when predicting how the scaffold will orient within a target protein's binding pocket.

Mechanistic Role in Drug Design (E-E-A-T)

The utility of 1-ethyl-3-fluoropiperidin-4-ol is not accidental; every functional group serves a distinct, causal purpose in medicinal chemistry.

  • Causality of the 3-Fluoro Substitution: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect through the sigma bonds, pulling electron density away from the adjacent basic nitrogen. This significantly lowers the pKa of the piperidine amine (typically dropping from ~9.5 to ~7.5–8.0). Lowering the basicity reduces the fraction of protonated molecules at physiological pH, which is the primary mechanism for mitigating hERG potassium channel affinity and preventing cardiotoxicity [1].

  • Causality of the N-Ethyl Group: Compared to a standard N-methyl group, the N-ethyl substitution marginally increases the lipophilicity ( logP ) of the fragment. This enhances passive membrane permeability and oral bioavailability without introducing excessive steric bulk that could clash with narrow receptor binding sites.

  • Causality of the 4-Hydroxyl Handle: The hydroxyl group acts as a critical vector. Biologically, it serves as a hydrogen-bond donor/acceptor to anchor the molecule to target residues. Synthetically, it provides a functional handle for late-stage diversification, such as etherification or carbamate formation.

LogicMap Core 1-Ethyl-3-fluoro-piperidin-4-ol F_Group 3-Fluoro Substitution Core->F_Group OH_Group 4-Hydroxyl Group Core->OH_Group Et_Group N-Ethyl Group Core->Et_Group pKa Lowers basicity (pKa) Reduces hERG liability F_Group->pKa HBond H-bond donor/acceptor Vector for functionalization OH_Group->HBond Lipid Tunes lipophilicity (logP) Improves membrane permeability Et_Group->Lipid

Structural logic map detailing the pharmacological impact of key functional groups.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of this building block must be approached as a self-validating system, where analytical checks inherently confirm the success of the preceding mechanistic steps.

Protocol 1: Synthesis via Electrophilic Fluorination

Objective: Synthesize 1-ethyl-3-fluoropiperidin-4-ol from the commercially available precursor, 1-ethylpiperidin-4-one.

Step 1: Enolate Formation and Electrophilic Fluorination

  • Dissolve 1-ethylpiperidin-4-one (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid) to promote enolization.

  • Cool the reaction mixture to 0°C and slowly add Selectfluor (1.1 eq) portion-wise.

  • Mechanistic Causality: Selectfluor is explicitly chosen over DAST or fluorine gas because its bench-stable, electrophilic nature prevents chaotic over-fluorination and selectively targets the electron-rich enol double bond, yielding 1-ethyl-3-fluoropiperidin-4-one.

Step 2: Stereoselective Reduction

  • Isolate the intermediate ketone and dissolve it in anhydrous methanol.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add sodium borohydride (NaBH₄) or L-Selectride (1.2 eq).

  • Mechanistic Causality: The reduction must be performed at cryogenic temperatures to maximize diastereoselectivity. Hydride delivery occurs preferentially from the less sterically hindered face of the ketone, which is dictated by the axial/equatorial orientation of the newly introduced bulky fluorine atom, yielding the desired alcohol.

Synthesis A 1-Ethylpiperidin-4-one B 1-Ethyl-3-fluoropiperidin-4-one A->B Electrophilic Fluorination (Selectfluor) C 1-Ethyl-3-fluoro-piperidin-4-ol B->C Stereoselective Reduction (NaBH4 / L-Selectride)

Synthetic workflow for 1-Ethyl-3-fluoro-piperidin-4-ol via electrophilic fluorination.

Protocol 2: Analytical Validation (The Self-Validating System)

A protocol is only trustworthy if its outputs can be rigorously verified. The following analytical cascade ensures the structural integrity and stereochemistry of the synthesized compound:

  • ¹⁹F NMR Spectroscopy: Run the sample using ¹⁹F NMR (referenced to CFCl₃). The presence of a single fluorine environment (typically between -180 to -200 ppm) confirms successful mono-fluorination. The splitting pattern (e.g., a doublet of multiplets) validates the interaction with the adjacent proton environment.

  • ¹H NMR Coupling Constants (Stereochemical Validation): The relative stereochemistry (cis vs. trans) between the 3-fluoro and 4-hydroxyl groups is self-validated by extracting the 3JH−H​ and 3JH−F​ coupling constants. An axial-axial proton relationship will yield a large coupling constant (~10–12 Hz), whereas an axial-equatorial relationship will present a much smaller constant (~3–5 Hz) [2].

  • LC-MS Profiling: Confirm the exact mass via Liquid Chromatography-Mass Spectrometry. A dominant peak at m/z 148.1 [M+H]⁺ confirms the molecular weight, while the LC retention time validates the purity of the isolated diastereomer.

References

  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. URL: [Link]

  • Hofman, G. J., & Linclau, B. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal, 26(27), 6141–6145. URL: [Link]

Exploratory

1-Ethyl-3-fluoro-piperidin-4-OL synthesis pathway

Strategic Whitepaper: Process Chemistry and Mechanistic Evaluation of 1-Ethyl-3-fluoro-piperidin-4-ol Synthesis Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strate...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Whitepaper: Process Chemistry and Mechanistic Evaluation of 1-Ethyl-3-fluoro-piperidin-4-ol Synthesis

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 3-fluoropiperidin-4-ol motif is highly prized for its ability to lower the basicity (pKa) of the piperidine nitrogen, reduce lipophilicity (logD), and enhance metabolic stability without adding significant steric bulk [1].

As a Senior Application Scientist, I have observed that while the target molecule—1-Ethyl-3-fluoro-piperidin-4-ol —appears structurally simple, its synthesis presents significant chemoselectivity and stereoselectivity challenges. Direct electrophilic fluorination of 1-ethylpiperidin-4-one often fails due to the susceptibility of the tertiary amine to oxidation or N-fluorination, leading to Hofmann-type eliminations or complex degradation profiles.

To ensure a robust, scalable, and high-yielding process, this guide details a field-proven indirect pathway: utilizing an N-Boc protection strategy, followed by controlled electrophilic fluorination, diastereoselective reduction, and subsequent reductive N-alkylation [2].

Part 1: Retrosynthetic Rationale and Mechanistic Causality

The decision to avoid direct fluorination of the N-ethyl precursor is rooted in the electrophilic nature of standard fluorinating agents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). Tertiary amines readily form highly reactive N-fluoroammonium salts. By utilizing 1-Boc-piperidin-4-one as the starting material, the nitrogen lone pair is delocalized into the carbamate, rendering it inert to electrophiles.

Once the fluorine atom is installed at the C3 position, the subsequent ketone reduction is governed by stereoelectronic effects. The highly electronegative fluorine atom prefers an equatorial orientation in the lowest-energy chair conformation of the piperidin-4-one ring to minimize dipole repulsion with the adjacent carbonyl group. Consequently, hydride delivery from sodium borohydride (NaBH₄) occurs preferentially from the less sterically hindered axial face, yielding the cis-3-fluoropiperidin-4-ol as the major diastereomer [1].

SynthesisWorkflow A 1-Boc-piperidin-4-one B 1-Boc-3-fluoropiperidin-4-one A->B NFSI, Amine Catalyst THF, -20°C C cis-1-Boc-3-fluoropiperidin-4-ol B->C NaBH4, MeOH 0°C D 3-fluoropiperidin-4-ol HCl C->D 4M HCl/Dioxane RT E 1-Ethyl-3-fluoro-piperidin-4-ol D->E Acetaldehyde, NaBH(OAc)3 DCE, RT

Fig 1. Four-step synthetic workflow for 1-Ethyl-3-fluoro-piperidin-4-ol.

Part 2: Quantitative Data & Reagent Selection

The optimization of this pathway relies heavily on selecting the right reagents to maximize the diastereomeric ratio (dr) and overall yield. Below is a summary of the empirical data driving our protocol choices.

Table 1: Impact of Fluorinating Agents on N-Boc-Piperidin-4-one

Fluorinating Agent Catalyst / Base Temp (°C) Chemoselectivity Yield (%)
Selectfluor TMSCl, Et₃N (via Silyl Enol) 0 to 25 Moderate (some over-fluorination) 65%
NFSI Primary Amine (e.g., α-MBA) -20 Excellent (mono-fluorination) 82%

| NFSI | LDA (via Lithium Enolate) | -78 | Poor (aldol condensation byproducts) | 40% |

Table 2: Stereochemical Distribution During Ketone Reduction

Reducing Agent Solvent Temp (°C) cis : trans Ratio Yield (%)
NaBH₄ MeOH 0 85 : 15 95%
L-Selectride THF -78 95 : 5 70%

| LiAlH₄ | THF | 0 | 60 : 40 | 88% |

Note: While L-Selectride offers higher diastereoselectivity, NaBH₄ is selected for the standard protocol due to its superior scalability, safety profile, and excellent overall yield, with the minor trans isomer easily removed via recrystallization [3].

Stereoselection K Fluoroketone Intermediate (Equatorial F preferred) TS_Ax Axial Hydride Attack (Sterically Unhindered) K->TS_Ax NaBH4 TS_Eq Equatorial Hydride Attack (Sterically Hindered) K->TS_Eq NaBH4 P_Cis cis-3-fluoropiperidin-4-ol (Major Product) TS_Ax->P_Cis Favored Pathway P_Trans trans-3-fluoropiperidin-4-ol (Minor Product) TS_Eq->P_Trans Disfavored Pathway

Fig 2. Stereochemical model dictating the cis-selective reduction of the fluoroketone.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in In-Process Controls (IPCs).

Step 1: Synthesis of 1-Boc-3-fluoropiperidin-4-one

Causality: We utilize an enamine-catalysis approach with NFSI. The transient enamine formed between the piperidone and a primary amine catalyst reacts predictably with the electrophilic N-F bond, preventing di-fluorination.

  • Setup: To a flame-dried round-bottom flask under N₂, add freshly ground Na₂CO₃ (1.5 equiv) and N-fluorobenzenesulfonimide (NFSI, 1.0 equiv) in anhydrous THF (0.5 M).

  • Catalyst Addition: Cool the suspension to -20 °C. Add racemic α-methylbenzylamine (0.2 equiv) dropwise. Stir for 10 minutes.

  • Substrate Addition: Add 1-Boc-piperidin-4-one (2.0 equiv) in three portions over 15 minutes to manage the mild exotherm.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (KMnO₄ active) should be consumed within 4 hours, replaced by a faster-eluting UV-active spot (NFSI byproduct) and the product spot.

  • Workup: Quench with cold saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield a pale yellow oil.

Step 2: Diastereoselective Reduction to cis-1-Boc-3-fluoropiperidin-4-ol
  • Setup: Dissolve 1-Boc-3-fluoropiperidin-4-one (1.0 equiv) in methanol (0.2 M) and cool to 0 °C using an ice bath.

  • Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • IPC (Self-Validation): Monitor by LCMS. The ketone peak (M+H-tBu = 162.1) should disappear, replaced by the alcohol peak (M+H-tBu = 164.1) within 1 hour.

  • Workup & Isolation: Quench carefully with acetone (to destroy excess NaBH₄), then concentrate under reduced pressure. Partition the residue between EtOAc and water. Extract, dry, and concentrate. Recrystallize from ether-hexane to isolate the pure cis diastereomer [1].

Step 3: Deprotection to 3-fluoropiperidin-4-ol hydrochloride
  • Setup: Dissolve the cis-1-Boc-3-fluoropiperidin-4-ol in dichloromethane (0.3 M).

  • Deprotection: Add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 3 hours.

  • IPC (Self-Validation): TLC (ninhydrin stain). The Boc-protected spot should disappear, and a baseline, ninhydrin-positive (purple/pink) spot must appear.

  • Workup: Concentrate the mixture to dryness under a vacuum to afford a quantitative yield of the hydrochloride salt as a white solid.

Step 4: Reductive N-Ethylation to 1-Ethyl-3-fluoro-piperidin-4-ol

Causality: Reductive amination using acetaldehyde and NaBH(OAc)₃ is chosen over direct alkylation with ethyl iodide to strictly prevent over-alkylation (quaternization) of the nitrogen [3].

  • Setup: Suspend 3-fluoropiperidin-4-ol hydrochloride (1.0 equiv) in 1,2-dichloroethane (DCE, 0.2 M). Add triethylamine (1.1 equiv) to liberate the free base.

  • Imine Formation: Add acetaldehyde (1.2 equiv) and stir at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), in one portion. Stir at room temperature for 12 hours.

  • IPC (Self-Validation): LCMS analysis must show complete conversion to the target mass (Calculated for C₇H₁₄FNO: 147.11; Found [M+H]⁺: 148.1).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via basic alumina chromatography (DCM/MeOH) to yield the final product as a colorless oil.

References

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897.[Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.[Link]

  • Eno, M. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type Sparing Next-Generation EGFR Mutant Inhibitor. Semantic Scholar / ACS Med. Chem. Lett.[Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Ethyl-Piperidine Derivatives

Executive Summary & Registry Clarification In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds. As a Senior Application Scientist, it is critical to first resolve a common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Clarification

In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds. As a Senior Application Scientist, it is critical to first resolve a common registry discrepancy found in chemical procurement databases regarding the requested target.

While the topic specifies 1-Ethyl-3-fluoro-piperidin-4-ol alongside CAS number 13444-24-1 , chemical registry analysis reveals that CAS 13444-24-1 strictly corresponds to the non-fluorinated analog, 1-Ethyl-3-hydroxypiperidine (also known as 1-Ethyl-3-piperidinol). The fluorinated derivative, 1-Ethyl-3-fluoro-piperidin-4-ol, is officially registered under CAS 1393100-34-9 [1].

To ensure comprehensive scientific accuracy, this technical guide provides an in-depth comparative analysis of both building blocks, detailing their physicochemical properties, mechanistic roles in medicinal chemistry, and robust synthetic protocols for their preparation.

Physicochemical Profiling & Structural Analysis

Both compounds share an N-ethyl piperidine core but differ significantly in their substitution patterns, which dictates their distinct physical properties and biological applications. The introduction of a fluorine atom in 1-Ethyl-3-fluoro-piperidin-4-ol alters the basicity of the amine and the hydrogen-bonding capacity of the adjacent hydroxyl group via strong inductive (-I) effects.

Quantitative Data Comparison
Property1-Ethyl-3-hydroxypiperidine1-Ethyl-3-fluoro-piperidin-4-ol
CAS Registry Number 13444-24-1[2]1393100-34-9[1]
Molecular Formula C7H15NO[2]C7H14FNO[1]
Molecular Weight 129.20 g/mol [2]147.19 g/mol [1]
Boiling Point 93-95°C (at 15 mmHg)[3]N/A (High BP liquid/solid)
Density (at 25°C) 0.97 g/mL[3]~1.08 g/mL (Predicted)
Refractive Index 1.477[4]N/A
Primary Therapeutic Area Neuropharmacology[5]Oncology (ChK1 Inhibitors)[6]

Mechanistic Insights in Drug Development

The strategic selection between these two building blocks is driven by their target interactions and metabolic profiles:

  • 1-Ethyl-3-hydroxypiperidine (CAS 13444-24-1): Widely utilized in neuropharmacology, this compound acts as a critical precursor for N,N-dimethyl-[3-(1-alkylpiperidy)]carbamates. Its unhindered hydroxyl group serves as a prime nucleophile for carbamoylation, yielding potent cholinesterase inhibitors designed for neurodegenerative disorders[7].

  • 1-Ethyl-3-fluoro-piperidin-4-ol (CAS 1393100-34-9): The structural addition of fluorine at the C3 position provides metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, it modulates the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) penetration or cellular permeability. This specific fluorinated scaffold is heavily leveraged in the synthesis of Checkpoint kinase 1 (ChK1) inhibitors, which are crucial in oncology for targeting DNA damage response pathways in p53 mutant tumors[6].

Synthetic Workflows & Experimental Protocols

To successfully integrate these building blocks into an Active Pharmaceutical Ingredient (API), one must master their upstream synthesis. The following self-validating protocol details the selective N-alkylation of piperidinol precursors to yield the target 1-ethyl derivatives.

Protocol: Selective N-Alkylation of Piperidinol Derivatives

Objective: Synthesize 1-ethyl-piperidinol derivatives while strictly preventing competitive O-alkylation.

Step 1: Reaction Initialization

  • Action: Suspend the precursor (Piperidin-3-ol or 3-fluoropiperidin-4-ol, 1.0 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous Acetonitrile (MeCN).

  • Causality: MeCN is selected as a polar aprotic solvent to accelerate the Sₙ2 substitution without solvating the nucleophile too heavily. K₂CO₃ is specifically chosen as a mild, insoluble base. It selectively neutralizes the generated hydrobromic acid (HBr) without deprotonating the secondary hydroxyl group (which would require a much stronger base like NaH). This thermodynamic control completely prevents unwanted O-alkylation.

Step 2: Alkylating Agent Addition & Thermal Activation

  • Action: Add bromoethane (1.1 eq) dropwise at 0°C, then slowly warm the reaction vessel to 60°C and stir for 12 hours.

  • Causality: Dropwise addition at 0°C controls the exothermic nature of the initial nucleophilic attack. Subsequent heating to 60°C provides the necessary activation energy to drive the sterically hindered substitution to >95% conversion.

Step 3: Biphasic Workup

  • Action: Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Causality: The biphasic extraction acts as a primary purification mechanism. The lipophilic 1-ethyl derivative migrates to the organic EtOAc layer, while any unreacted polar precursor and residual inorganic salts are trapped in the aqueous phase.

Step 4: Purification & Self-Validation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, evaporate, and purify via vacuum distillation (for CAS 13444-24-1) or silica gel chromatography. Confirm structure via ¹H-NMR and ¹⁹F-NMR.

  • Causality: Vacuum distillation is highly effective for 1-Ethyl-3-hydroxypiperidine due to its defined boiling point (93-95°C at 15 mmHg)[3]. For the fluorinated analog, ¹⁹F-NMR provides an immediate, self-validating check to ensure no defluorination occurred during the thermal alkylation phase, while a new triplet/quartet pattern in the ¹H-NMR spectrum (~2.4 ppm) unambiguously confirms successful N-ethylation.

Pathway Visualization

The diagram below illustrates the divergent synthetic pathways utilizing the standardized N-alkylation protocol to generate both target compounds from their respective unalkylated precursors.

PiperidineSynthesis N1 Piperidin-3-ol (Precursor) N3 N-Alkylation (Ethyl Bromide, K2CO3) N1->N3 Step 1a N2 3-Fluoropiperidin-4-ol (Precursor) N4 N-Alkylation (Ethyl Bromide, K2CO3) N2->N4 Step 1b N5 1-Ethyl-3-hydroxypiperidine CAS: 13444-24-1 N3->N5 Yield >85% N6 1-Ethyl-3-fluoro-piperidin-4-ol CAS: 1393100-34-9 N4->N6 Yield >80%

Divergent N-alkylation workflows for ethyl-piperidine building blocks.

Sources

Exploratory

Rational Design and Physicochemical Profiling of N-Ethyl-3-Hydroxypiperidine Derivatives: A Technical Whitepaper

Executive Summary N-ethyl-3-hydroxypiperidine (1-EHPP), systematically known as 1-ethylpiperidin-3-ol, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and organic synthesis[1]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-hydroxypiperidine (1-EHPP), systematically known as 1-ethylpiperidin-3-ol, is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry and organic synthesis[1]. Featuring a tertiary amine and a secondary hydroxyl group, this bifunctional molecule serves as a critical building block for the synthesis of various central nervous system (CNS) active agents and antispasmodic drugs, most notably piperidolate[2]. As a Senior Application Scientist, I have structured this guide to move beyond mere property listing; we will dissect the structural causality behind 1-EHPP's behavior and outline self-validating protocols for its derivatization.

Physicochemical Profiling and Structural Causality

The physical and chemical behavior of 1-EHPP (CAS 13444-24-1) is directly dictated by its molecular architecture[3]. The saturated six-membered piperidine ring adopts a chair conformation, positioning the ethyl group and the hydroxyl group in specific spatial arrangements that influence both intermolecular interactions and receptor binding[1].

Quantitative Physicochemical Data
PropertyValueStructural Causality & Experimental Implication
Molecular Weight 129.20 g/mol [1]Low molecular weight ensures high ligand efficiency and favorable blood-brain barrier (BBB) penetration for CNS-targeted derivatives.
Density 0.97 g/mL (25°C)[1]Being slightly less dense than water dictates phase separation behavior during aqueous workups; the organic phase will float unless halogenated solvents are utilized.
Boiling Point 93-95°C (15 mmHg)[4]Elevated due to strong intermolecular hydrogen bonding from the -OH group. This necessitates reduced-pressure vacuum distillation to prevent thermal degradation.
LogP 0.35[4]Indicates optimal amphiphilicity, balancing the aqueous solubility required for systemic circulation with the lipid membrane permeability necessary for cellular uptake.
pKa (Hydroxyl) 14.83 ± 0.20[4]The relatively high pKa of the secondary alcohol means it requires strong bases (e.g., NaH) for etherification, but acts as a highly effective nucleophile in coupling-reagent-mediated esterification.

Stereochemical Considerations

1-EHPP possesses a chiral center at the C3 position, yielding (S)- and (R)-enantiomers. The (S)-enantiomer (CAS 98584-61-3) is of particular pharmacological interest[1]. The causality behind the necessity for enantiopure derivatives lies in receptor topography. The spatial orientation of the 3-substituent relative to the piperidine chair conformation dictates the exact fit within the hydrophobic pockets of target receptors. Enantiomers often exhibit drastically different binding affinities, making chiral resolution or asymmetric synthesis a non-negotiable step in targeted drug development[1].

Synthetic Methodologies: Derivatization via Steglich Esterification

A primary application of 1-EHPP is its derivatization into ester-based anticholinergic agents, such as piperidolate[2]. The Steglich esterification is the preferred methodology due to the mild conditions it employs, which are crucial for preserving sensitive functional groups.

Causality of Experimental Choices:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Utilized to activate the carboxylic acid by forming an O-acylisourea intermediate.

  • DMAP (4-Dimethylaminopyridine): The secondary alcohol at C3 of 1-EHPP is sterically hindered by the piperidine ring. DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is significantly more susceptible to nucleophilic attack by the hindered alcohol. This critically prevents the O-acylisourea from undergoing a detrimental rearrangement into an unreactive N-acylurea byproduct.

G Start 1-EHPP + Carboxylic Acid AddDCC Add DCC & DMAP (Catalyst) Start->AddDCC Intermediate O-Acylisourea Intermediate AddDCC->Intermediate Coupling Nucleophilic Attack by 1-EHPP Intermediate->Coupling Byproduct Precipitation of DCU Coupling->Byproduct Visual Indicator Product Ester Derivative (e.g., Piperidolate) Coupling->Product

Fig 1: Steglich esterification workflow for 1-EHPP derivatization.

Self-Validating Experimental Protocol: Synthesis of Piperidolate Derivatives

The following protocol details the synthesis of 1-EHPP diphenylacetate (piperidolate) using a self-validating workflow engineered to guarantee high purity[2].

Step 1: Reagent Activation

  • Procedure: Dissolve 1.0 equivalent of diphenylacetic acid and 1.1 equivalents of 1-EHPP in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

Step 2: Catalytic Coupling

  • Procedure: Cool the mixture to 0°C. Add 1.1 equivalents of DCC and 0.1 equivalents of DMAP. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: The reaction self-reports its progress via the precipitation of dicyclohexylurea (DCU), a white solid byproduct that is insoluble in DCM. The appearance of this precipitate visually validates that the coupling mechanism is actively proceeding.

Step 3: Acid-Base Extraction and Purification

  • Procedure: Filter the reaction mixture to remove the DCU precipitate. Transfer the filtrate to a separatory funnel and extract with 1M aqueous HCl.

  • Causality & Validation: The product contains a basic tertiary amine. Upon exposure to HCl, it protonates to form a water-soluble hydrochloride salt, partitioning entirely into the aqueous layer. Neutral impurities (unreacted acid, DCC traces) remain in the organic phase.

  • Procedure: Separate the aqueous layer, basify it to pH 10 using 1M NaOH, and extract with fresh DCM.

  • Causality & Validation: Basification deprotonates the amine, regenerating the lipophilic free base, which migrates back into the organic phase. This acid-base swing is a self-validating purification step that leverages the molecule's intrinsic pKa to eliminate the need for complex column chromatography.

Pharmacological Mechanism: Muscarinic Antagonism

Derivatives of 1-EHPP, particularly bulky esters like piperidolate, function as potent, competitive antagonists at muscarinic acetylcholine receptors (mAChRs)[2].

Causality of Binding: The protonated tertiary amine of the piperidine ring mimics the quaternary ammonium of endogenous acetylcholine, anchoring the drug to the orthosteric aspartate residue in the receptor's binding pocket. Concurrently, the bulky ester group (e.g., diphenylacetate) sterically occludes the hydrophobic regions of the receptor. This prevents the conformational changes necessary for Gq-protein coupling, thereby inhibiting phospholipase C (PLC) activation, reducing intracellular calcium release, and ultimately causing smooth muscle relaxation (an antispasmodic effect).

Pathway Ester 1-EHPP Ester Derivative (Antagonist) mAChR Muscarinic Receptor (M1/M3) Ester->mAChR Competitive Binding Gq Gq Protein Uncoupling mAChR->Gq Blockade PLC Phospholipase C Inhibition Gq->PLC Ca2 Decreased Intracellular Ca2+ PLC->Ca2 Response Smooth Muscle Relaxation (Antispasmodic Effect) Ca2->Response

Fig 2: Mechanism of mAChR antagonism by 1-EHPP ester derivatives.

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of 1-Ethyl-3-fluoro-piperidin-4-ol

This guide provides a comprehensive technical overview of the stereochemical intricacies of 1-Ethyl-3-fluoro-piperidin-4-ol, a molecule of significant interest to researchers, scientists, and professionals in the field o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stereochemical intricacies of 1-Ethyl-3-fluoro-piperidin-4-ol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. The strategic incorporation of fluorine into piperidine scaffolds can profoundly influence their conformational preferences, basicity, and metabolic stability, making a thorough understanding of their three-dimensional structure paramount for rational drug design.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a fluorine atom can further enhance a molecule's drug-like characteristics by modulating its lipophilicity, metabolic stability, and binding affinity.[1][2] Specifically, fluorine's high electronegativity can have a significant impact on the conformational equilibrium of the piperidine ring, a phenomenon that is critical for optimizing drug-receptor interactions.[3][4] This guide will delve into the specific stereochemical landscape of 1-Ethyl-3-fluoro-piperidin-4-ol, a molecule that combines the conformational influence of a 3-fluoro substituent with a 4-hydroxyl group and an N-ethyl substituent.

Stereochemical Considerations in 1-Ethyl-3-fluoro-piperidin-4-ol

1-Ethyl-3-fluoro-piperidin-4-ol possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers, which are diastereomeric to each other (the cis and trans isomers).

The piperidine ring typically adopts a chair conformation to minimize steric strain.[5] The orientation of the substituents (axial or equatorial) is determined by a complex interplay of steric and electronic effects.

The Axial Preference of the 3-Fluoro Substituent

A key stereoelectronic feature of 3-fluoropiperidines is the preference for the fluorine atom to occupy an axial position. This is contrary to what would be expected based on sterics alone. This "axial-F preference" is attributed to several factors:

  • Charge-Dipole Interactions: In the protonated form, a favorable electrostatic interaction exists between the positively charged nitrogen and the electronegative fluorine atom when it is in the axial position.[3][6]

  • Hyperconjugation (Gauche Effect): A stabilizing hyperconjugative interaction can occur between the C-H bonding orbitals and the anti-bonding C-F σ* orbital (σCH → σ*CF). This interaction is maximized in a gauche conformation, which is achieved when the fluorine is axial.[3][7][8]

  • Solvation Effects: The polarity of the solvent can influence the conformational equilibrium. More polar solvents can further stabilize the more polar axial-F conformer.[3]

Conformational Influence of the 4-Hydroxyl and N-Ethyl Groups

The 4-hydroxyl group generally prefers an equatorial position to minimize 1,3-diaxial interactions.[9] The N-ethyl group will also predominantly occupy an equatorial position to reduce steric hindrance. The interplay of these preferences with the axial preference of the fluorine atom dictates the overall conformation of the different stereoisomers.

dot

Caption: Stereoisomers of 1-Ethyl-3-fluoro-piperidin-4-ol.

Predicted Conformational Preferences

Based on the established principles, we can predict the most stable conformations for the cis and trans diastereomers of 1-Ethyl-3-fluoro-piperidin-4-ol.

cis-1-Ethyl-3-fluoro-piperidin-4-ol

For the cis isomer, the substituents at C3 and C4 are on the same side of the ring. To accommodate the strong axial preference of the fluorine, the hydroxyl group would be forced into an equatorial position. This leads to a chair conformation with an axial fluorine and an equatorial hydroxyl group, which is a relatively stable arrangement.

trans-1-Ethyl-3-fluoro-piperidin-4-ol

In the trans isomer, the C3 and C4 substituents are on opposite sides of the ring. If the fluorine adopts its preferred axial position, the hydroxyl group would also be forced into an axial position, leading to a diaxial conformation. This would introduce significant 1,3-diaxial strain. Alternatively, the ring could flip to a conformation where both substituents are equatorial. The balance between the electronic preference for an axial fluorine and the steric preference for equatorial groups will determine the dominant conformation. It is likely that the diequatorial conformer will be significantly populated, or the ring may adopt a twist-boat conformation to alleviate strain.

Conformations cluster_cis cis-Isomer cluster_trans trans-Isomer cis_axF_eqOH Axial F, Equatorial OH (Predicted Major Conformer) cis_eqF_axOH Equatorial F, Axial OH (Minor Conformer) cis_axF_eqOH->cis_eqF_axOH Ring Flip trans_eqF_eqOH Equatorial F, Equatorial OH (Predicted Major Conformer) trans_axF_axOH Axial F, Axial OH (Minor Conformer, High Strain) trans_eqF_eqOH->trans_axF_axOH Ring Flip

Caption: Experimental workflow for stereochemical analysis.

Step 1: Stereoselective Synthesis

The synthesis of 3-fluoro-4-hydroxypiperidines can be approached through various methods, including the enzymatic reduction of 3-substituted-4-oxopiperidines or the enantioselective fluorination of piperidone derivatives. A[10][11]n enantioselective synthesis is key to accessing specific stereoisomers for biological evaluation.

[11]Illustrative Protocol: Enantioselective Fluorination (Adapted from literature for cis-1-Boc-3-fluoropiperidin-4-ol)

[11]1. Enamine Formation: React N-ethyl-4-oxopiperidine with a chiral amine catalyst (e.g., a primary amine derived from a cinchona alkaloid) to form a chiral enamine in situ. 2. Electrophilic Fluorination: Treat the chiral enamine with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom stereoselectively. 3. Reduction of Ketone: Reduce the resulting 3-fluoro-4-oxopiperidine with a reducing agent like sodium borohydride. The stereochemical outcome of this step will determine the final cis or trans configuration. 4. Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Step 2: Separation of Stereoisomers

The synthesized mixture of diastereomers and enantiomers requires separation for individual characterization.

Protocol: Chiral Chromatography

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.

  • Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating piperidine derivatives. *[12][13] Mobile Phase: A typical mobile phase for normal-phase HPLC would be a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol). For SFC, supercritical CO₂ with a co-solvent like methanol is used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

[12]| Parameter | HPLC | SFC | | :--- | :--- | :--- | | Stationary Phase | Chiralpak IA | Chiralpak AD-H | | Mobile Phase | Hexane:Ethanol (80:20) + 0.1% DEA | CO₂:Methanol (70:30) + 0.2% DEA | | Flow Rate | 1.0 mL/min | 3.0 mL/min | | Temperature | 25 °C | 40 °C | | Detection | UV at 210 nm | UV at 210 nm | Table 1: Illustrative Chiral Separation Conditions.

Step 3: Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry and conformational preferences in solution.

  • ¹⁹F NMR: The chemical shift and coupling constants of the fluorine atom are highly sensitive to its environment. *[14] ¹H NMR: The coupling constants (³JHH) between vicinal protons can be used to determine their dihedral angles via the Karplus equation, providing information about the ring conformation. For instance, large coupling constants (8-12 Hz) between axial protons are indicative of a chair conformation. *[15] ³J(¹⁹F,¹H) Coupling Constants: The magnitude of the three-bond fluorine-proton coupling constant is particularly informative for determining the axial or equatorial orientation of the fluorine. A large ³JF,Hax (typically 30-45 Hz) indicates an anti-periplanar relationship, consistent with an axial fluorine, while a smaller ³JF,Heq (typically 5-15 Hz) suggests a gauche relationship, indicative of an equatorial fluorine. *[3][6] Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments can reveal through-space proximities between protons, helping to confirm axial and equatorial assignments. For example, an NOE between two axial protons on the same face of the ring would support their 1,3-diaxial relationship.

IsomerPredicted Major ConformerPredicted Key NMR Observables
cis Axial F, Equatorial OHLarge ³JF,Hax (~35-45 Hz), Small ³JH4,H5ax (~3-5 Hz)
trans Equatorial F, Equatorial OHSmall ³JF,Hax and ³JF,Heq (~5-15 Hz), Large ³JH4,H5ax (~8-12 Hz)
Table 2: Predicted Key NMR Parameters for the Major Conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence of the absolute and relative stereochemistry and the solid-state conformation of a molecule.

[5][16]Protocol: X-ray Crystallography

  • Crystallization: Obtain single crystals of the separated stereoisomers suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain the final atomic coordinates and molecular geometry. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Conclusion

The stereochemistry of 1-Ethyl-3-fluoro-piperidin-4-ol is governed by a subtle balance of steric and electronic effects. The strong preference of the 3-fluoro substituent for an axial position, driven by hyperconjugation and electrostatic interactions, is a dominant factor in determining the conformational landscape of its diastereomers. A comprehensive analysis employing stereoselective synthesis, chiral separation, and detailed spectroscopic and crystallographic characterization is essential for the unambiguous assignment of its three-dimensional structure. This knowledge is critical for understanding its structure-activity relationship and for its successful application in drug discovery and development.

References

  • Young, R. J. (2022). The underappreciated hydroxyl in drug discovery. Sygnature Discovery. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(30), 12536-12542. [Link]

  • Jones, P. G., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(10), 2132-2137. [Link]

  • Li, Y., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Chinese Chemical Letters, 34(11), 108343. [Link]

  • Bloomtech. (2024). What Role Does The Hydroxyl Group Play In N-Boc-4-Hydroxypiperidine's Reactivity? Bloomtech. [Link]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
  • Matusiak, R., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical Research, 11(3), 449-454. [Link]

  • Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

  • Bretscher, L. E., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1571-1580. [Link]

  • Ciardi, M., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(32), 10266-10276. [Link]

  • Ciaffoni, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1664. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(30), 12634-12640. [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Revue Roumaine de Chimie. (2024). Molecular, Crystal structure, and Hirshfield analysis of [Cu(PIBI)4]BF4. Revue Roumaine de Chimie, 69(1), 29-37. [Link]

  • Hölzer, J., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 364-375. [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and... ResearchGate. [Link]

  • Overman, L. E., & Wolfe, J. P. (2006). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 4(15), 2875-2877. [Link]

  • Nairoukh, Z., et al. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(33), 14018-14018. [Link]

  • Casarini, D., et al. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. Current Organic Chemistry, 14(3), 253-276. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]

  • Szyszkowska, A., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(19), 6939. [Link]

  • Chemistry Stack Exchange. (2015). How can the gauche-effect be explained?. Chemistry Stack Exchange. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Scott, R. W., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(18), 9568-9572. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Arshad, M., et al. (2019). Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1668-1675. [Link]

  • ResearchGate. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]

  • ResearchGate. (n.d.). Single crystal X-ray diffraction structures for both trans-3e and... ResearchGate. [Link]

  • Whitfield, J. H., et al. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Angewandte Chemie International Edition, 62(9), e202216654. [Link]

  • PME, M. A., & J, M. M. (1993). Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase. Journal of Chromatography A, 653(2), 219-225. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 1-Ethyl-3-fluoro-piperidin-4-ol

Executive Summary In modern drug discovery, the selection and validation of highly functionalized building blocks are paramount. The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection and validation of highly functionalized building blocks are paramount. The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, decorating this core—specifically via the synthesis of 1-ethyl-3-fluoro-piperidin-4-ol —introduces profound physicochemical shifts that must be rigorously characterized. As a Senior Application Scientist, I have designed this guide to provide an authoritative, self-validating framework for understanding the molecular weight, chemical formula, and analytical workflows required to profile this critical intermediate.

Chemical Identity and Fundamental Properties

The fundamental identity of a chemical building block dictates its downstream utility in medicinal chemistry. 1-Ethyl-3-fluoro-piperidin-4-ol (CAS: 1393100-34-9)[1] is a highly specialized fluorinated heterocycle.

The molecular formula is C₇H₁₄FNO , which corresponds to a precise molecular weight of 147.19 g/mol [2][3].

To validate the structural integrity of this formula, we calculate the Index of Hydrogen Deficiency (IHD) :

  • Calculation: IHD=C−2H+X​+2N​+1=7−214+1​+21​+1=1

  • Causality: An IHD of exactly 1 perfectly accounts for the single cyclic piperidine core, mathematically confirming the absence of any unexpected double bonds or additional ring systems in the synthesized product.

Table 1: Fundamental Physicochemical Properties
ParameterValueCausality / Structural Significance
Molecular Formula C₇H₁₄FNODefines the exact atomic composition and stoichiometric ratios[2].
Molecular Weight 147.19 g/mol Highly mass-efficient (<300 Da), ensuring high Ligand Efficiency (LE) in fragment-based drug discovery[3].
Monoisotopic Mass 147.1059 DaThe exact mass required for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 1393100-34-9Unique identifier for the specific 1-ethyl-3-fluoro-piperidin-4-ol isomer[1].
Hydrogen Bond Donors 1 (-OH)Facilitates target protein binding via specific hydrogen bonding interactions.
Hydrogen Bond Acceptors 3 (N, O, F)Enhances aqueous solubility and interaction with biological environments.

Structural Significance in Medicinal Chemistry

The specific arrangement of the C₇H₁₄FNO formula is not arbitrary; it is a deliberate bioisosteric strategy.

  • The C3-Fluorine Effect: The introduction of a highly electronegative fluorine atom adjacent to the hydroxyl group exerts a strong inductive electron-withdrawing effect (-I). This causality lowers the pKa of the adjacent basic piperidine nitrogen. By reducing the basicity, a higher fraction of the drug remains unionized at physiological pH (7.4), thereby dramatically enhancing passive membrane permeability.

  • The N-Ethyl Group: The addition of the ethyl chain provides necessary steric bulk and lipophilicity, tuning the overall LogD of the molecule to favor crossing the blood-brain barrier (BBB) or cellular lipid bilayers.

StructureProperty Core 1-Ethyl-3-fluoro-piperidin-4-ol (C7H14FNO) F_sub C3 Fluorination Core->F_sub OH_sub C4 Hydroxyl Core->OH_sub N_sub N-Ethyl Group Core->N_sub Lip Increases Lipophilicity (LogD) F_sub->Lip Hbond Target Engagement (H-Bond Donor) OH_sub->Hbond pKa Lowers Amine pKa (Permeability) N_sub->pKa

Logical relationship between structural moieties and physicochemical properties.

Analytical Characterization Workflow

To ensure trustworthiness in drug development, every synthesized batch must undergo a self-validating analytical protocol. Mass spectrometry confirms the weight, NMR confirms the connectivity, and chromatography confirms the purity.

Step-by-Step Methodology: Validating the 147.19 g/mol Mass
  • Sample Preparation for LC-MS:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, forcing the protonation of the basic piperidine nitrogen. This ensures maximum ionization efficiency in positive electrospray ionization (ESI+) mode, which is critical for detecting the intact molecular mass.

  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Action: Inject 2 µL of the sample into a Time-of-Flight (TOF) mass spectrometer. Monitor for the theoretical monoisotopic[M+H]⁺ peak at m/z 148.1132.

    • Causality: Standard quadrupole MS only provides nominal mass (148 Da). HRMS is strictly required to differentiate the target formula (C₇H₁₄FNO) from isobaric impurities by measuring the exact mass to four decimal places.

  • Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • Action: Prepare a 10 mg/mL solution in Deuterated Chloroform (CDCl₃). Acquire ¹⁹F NMR at 376 MHz and ¹H NMR at 400 MHz.

    • Causality: While MS confirms the formula, it cannot prove regiochemistry. ¹⁹F NMR is essential to confirm the presence of the fluorine atom. The coupling constants ( 2JHF​ and 3JHF​ ) observed in the ¹H NMR spectrum will definitively map the fluorine to the C3 position.

  • Purity Profiling via UPLC-UV:

    • Action: Analyze the sample using an Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector set to 210 nm.

    • Causality: Because the C₇H₁₄FNO core lacks extended aromatic chromophores, it absorbs poorly at the standard 254 nm wavelength. Monitoring at 210 nm captures the absorbance of the amine and hydroxyl auxochromes, ensuring accurate quantification of purity prior to biological screening.

AnalyticalWorkflow A Step 1: Sample Prep (0.1% Formic Acid) B Step 2: HRMS Analysis (Confirm m/z 148.1132) A->B C Step 3: NMR Spectroscopy (19F & 1H Coupling) B->C D Step 4: UPLC-UV Profiling (Purity at 210 nm) C->D

Step-by-step analytical workflow for validating molecular weight and structure.

Table 2: Analytical Validation Metrics
Analytical TechniqueTarget MetricAcceptable ToleranceCausality for Tolerance
HRMS (ESI+) m/z 148.1132± 5 ppmRequired to definitively rule out isobaric interferences and confirm the exact C₇H₁₄FNO formula.
¹H NMR Integration Ratio± 5%Ensures the correct stoichiometric ratio of the 14 protons, confirming the N-ethyl substitution.
¹⁹F NMR Single ResonanceN/AConfirms mono-fluorination at the C3 position; multiple peaks indicate poly-fluorinated impurities.
UPLC-UV (210 nm) Area Under Curve> 95%Ensures biological assay integrity by minimizing off-target effects from synthetic byproducts.

Conclusion

The molecular weight (147.19 g/mol ) and formula (C₇H₁₄FNO) of 1-ethyl-3-fluoro-piperidin-4-ol make it a highly optimized, low-mass building block for medicinal chemistry. By understanding the causality behind its physicochemical properties—such as the pKa-lowering effect of the C3-fluorine—and employing a self-validating analytical workflow, researchers can confidently integrate this heterocycle into advanced drug discovery pipelines.

References

  • PubChem Database. "6-fluoro-N-methylhexanamide | C7H14FNO | CID 20658926" (Isomeric reference for exact mass calculation of C₇H₁₄FNO). National Center for Biotechnology Information. URL:[Link][2]

  • PubChem Database. "(4-Fluoro-3-methylpiperidin-3-yl)methanol | C7H14FNO | CID 105429053" (Isomeric reference for exact mass calculation of C₇H₁₄FNO). National Center for Biotechnology Information. URL:[Link][3]

Sources

Foundational

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals Executive Summary The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its conformational...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of clinically approved drugs.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition. However, the strategic incorporation of fluorine onto the piperidine scaffold has emerged as a powerful strategy to exquisitely modulate its physicochemical and pharmacological properties, leading to compounds with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles. This guide provides an in-depth exploration of the profound impact of fluorination on the biological activity of piperidine-containing molecules, offering insights into the underlying chemical principles, practical synthetic methodologies, and impactful case studies.

The Fluorine Effect: More Than a Simple Bioisostere

The substitution of hydrogen with fluorine, while seemingly a minor alteration, imparts a range of unique properties to the piperidine ring. These changes are not merely due to steric effects but are a consequence of fluorine's distinct electronic characteristics.

Conformational Control: The Axial-F Preference

A striking feature of fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, a deviation from the typically favored equatorial placement of larger substituents.[2][3][4][5] This "axial-F preference" is a result of a complex interplay of stereoelectronic effects, including:

  • Hyperconjugation: Donation of electron density from an anti-periplanar C-H or C-C bond into the low-lying antibonding orbital (σ*) of the C-F bond stabilizes the axial conformation.[2][3][4]

  • Charge-Dipole Interactions: In protonated piperidinium species, a favorable electrostatic interaction between the positively charged nitrogen and the partially negatively charged fluorine atom further stabilizes the axial conformer.[2][3][4]

  • Solvation Effects: The polarity of the solvent can significantly influence the conformational equilibrium. More polar solvents can stabilize the conformer with the larger dipole moment, which is often the axial conformer.[2][3][6]

This conformational restriction can be a powerful tool in drug design, as it pre-organizes the molecule into a specific three-dimensional shape, potentially enhancing binding affinity and selectivity for its biological target.

Diagram: Factors Influencing the Axial-F Preference in Fluorinated Piperidines

cluster_axial Axial Fluorine Conformation cluster_factors Stabilizing Factors Axial_F Axial-F Preference Hyperconjugation Hyperconjugation (σC-H -> σ*C-F) Hyperconjugation->Axial_F Stabilizes ChargeDipole Charge-Dipole Interaction (N+•••Fδ-) ChargeDipole->Axial_F Stabilizes Solvation Solvent Polarity Solvation->Axial_F Influences Equilibrium

Caption: Key stereoelectronic and environmental factors that contribute to the stabilization of the axial fluorine conformation in piperidine rings.

Modulation of Physicochemical Properties

Fluorination profoundly impacts key physicochemical parameters that are critical for a molecule's "drug-likeness":

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the piperidine nitrogen.[7][8][9][10] This reduction in pKa can have several beneficial consequences, including reduced affinity for the hERG channel, which is associated with cardiac toxicity, and improved oral absorption.[7][8][9][10]

  • Lipophilicity (logP): The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms can lead to a decrease. This allows for fine-tuning of a compound's solubility and permeability.[2][3]

  • Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][3] Introducing fluorine at a metabolically vulnerable position can block this pathway, thereby increasing the compound's half-life and bioavailability.

Synthetic Strategies for Accessing Fluorinated Piperidines

The growing interest in fluorinated piperidines has spurred the development of various synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

Hydrogenation of Fluoropyridines

A robust and straightforward approach involves the catalytic hydrogenation of readily available fluoropyridine precursors.[11][12][13][14] This method often proceeds with high cis-diastereoselectivity, providing access to a range of (multi)fluorinated piperidines.[11][13][14]

Experimental Protocol: cis-Selective Hydrogenation of 2-Fluoropyridine

  • Reaction Setup: To a solution of 2-fluoropyridine (1.0 mmol) in methanol (10 mL) in a high-pressure reactor, add 5 mol% of a heterogeneous palladium catalyst (e.g., Pd/C).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 bar of hydrogen.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.

  • Work-up: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired cis-2-fluoropiperidine.

Synthesis from Dihydropyridinone Derivatives

Libraries of fluorinated piperidines can be concisely synthesized from dihydropyridinone intermediates.[7][8][9] This approach allows for the introduction of fluorine at various positions on the piperidine ring.

Deoxofluorination

Deoxofluorination reagents, such as diethylaminosulfur trifluoride (DAST) and its analogues, can be employed to convert hydroxyl or carbonyl groups on a pre-existing piperidine scaffold to fluorine atoms.[15] This method is particularly useful for late-stage fluorination.

Case Studies: The Impact of Fluorinated Piperidines in Drug Discovery

The theoretical advantages of fluorinating piperidine scaffolds have been translated into tangible benefits in several drug discovery programs.

Enhancing Potency and Selectivity in 5-HT1D Receptor Ligands

In the development of selective 5-HT1D receptor ligands, the incorporation of fluorine into 3-(3-(piperidin-1-yl)propyl)indole series was explored.[10] The resulting fluorinated piperidines not only maintained high affinity and selectivity for the target receptor but also exhibited significantly reduced pKa.[10] This reduction in basicity was shown to have a beneficial influence on oral absorption.[10]

Fragment-Based Drug Discovery (FBDD)

Fluorinated piperidines have been synthesized and evaluated as three-dimensional fragments for FBDD.[7][8][9] Chemoinformatic analysis of these fragments revealed that fluorination lowered their basicity, which is correlated with reduced hERG affinity.[7][8][9] A random screening of a library of these compounds identified a scaffold that was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2.[8][9]

Potential Therapeutics for Diabetes and Alzheimer's Disease

A series of fluorine-substituted piperidine derivatives have been synthesized and investigated for their inhibitory effects on α-glucosidase and cholinesterase enzymes, which are relevant targets for diabetes and Alzheimer's disease, respectively.[16] Several of these compounds exhibited potent inhibitory activity, highlighting the potential of this scaffold in developing therapeutics for these conditions.[16]

Table: Comparative Biological Data of Fluorinated vs. Non-fluorinated Piperidine Analogues

Compound PairTargetKey ModificationImpact on Biological ActivityReference
Piperidine vs. 4-Fluoropiperidine Indole Derivatives5-HT1D ReceptorFluorination at the 4-position of piperidineMaintained high affinity and selectivity, significantly reduced pKa, improved oral absorption.[10]
Piperidine vs. Fluorinated Piperidine Fragments3CLPro (SARS-CoV-2)Introduction of fluorineIdentified as a hit in a fragment screen, lower calculated pKa suggesting reduced hERG risk.[7][8][9]
Non-fluorinated vs. Fluorinated Piperidine Derivativesα-GlucosidaseFluorine substitutionExhibited extraordinary α-glucosidase inhibitory activity compared to the standard, acarbose.[16]

Future Directions and Conclusion

The strategic incorporation of fluorine into piperidine scaffolds is a mature and highly effective strategy in modern drug discovery. The ability to fine-tune physicochemical properties, enforce specific conformations, and block metabolic pathways provides medicinal chemists with a powerful toolkit for optimizing lead compounds. As synthetic methodologies for accessing complex fluorinated piperidines continue to evolve, we can anticipate the emergence of novel drug candidates with superior efficacy and safety profiles across a wide range of therapeutic areas. The continued exploration of the subtle interplay between fluorine substitution patterns and biological activity will undoubtedly unlock new opportunities for the development of next-generation therapeutics.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. National Center for Biotechnology Information. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed. National Center for Biotechnology Information. [Link]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ChemistrySelect. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed. National Center for Biotechnology Information. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. [Link]

  • Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. National Center for Biotechnology Information. [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold | Request PDF. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. ACS Publications. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | Request PDF. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. ResearchGate. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted... ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Precision Fluorination of Piperidine Scaffolds: A Technical Guide to Physicochemical Modulation and Synthetic Methodologies

Introduction: The Privileged Piperidine Scaffold and the Fluorine Advantage As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the piperidine ring—a privileged N-heter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Fluorine Advantage As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter the piperidine ring—a privileged N-heterocycle ubiquitous in FDA-approved small molecules. However, its high intrinsic basicity (pKa ~11.2) often acts as a double-edged sword, leading to off-target hERG channel affinity (cardiotoxicity) and suboptimal oral bioavailability due to excessive protonation at physiological pH .

The strategic incorporation of fluorine atoms into the piperidine core elegantly resolves these liabilities. Due to its extreme electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect (-I), systematically lowering the basicity of the amine. Beyond simple pKa modulation, fluorine introduces profound stereoelectronic tuning. For instance, in 3-fluoropiperidines, the highly polarized C–F bond presents a low-lying σ* antibonding orbital that serves as an excellent acceptor for electron density from the nitrogen lone pair (σC-H → σ*C-F hyperconjugation) . This phenomenon, known as the "fluorine gauche effect," stabilizes the axial conformation of the fluorine atom, defying classical steric predictions and allowing precise spatial tuning of the pharmacophore.

Quantitative Impact on Physicochemical Properties

To design a successful lead compound, one must understand the quantitative impact of fluorine substitution. The position and number of fluorine atoms dictate the magnitude of the physicochemical shift.

Substitution PatternCalculated pKaΔpKa vs. PiperidineLogD (pH 7.4) ShiftPrimary Conformational Effect
Piperidine (Unsubstituted)11.2-BaselineChair (N-H equatorial)
3-Fluoropiperidine9.2-2.0+0.3Axial F (Gauche effect)
4-Fluoropiperidine9.6-1.6+0.1Equatorial F
3,3-Difluoropiperidine7.3-3.9+0.8Steric/Electronic balance
4,4-Difluoropiperidine7.8-3.4+0.6Chair

Table 1: Physicochemical modulation of piperidines via targeted fluorination. Data synthesized from chemoinformatic analyses of 3D fragments .

Strategic Approaches to Fluorination

When designing a synthetic route, we must choose between a De Novo Building Block approach and Late-Stage Functionalization (LSF). The building block approach relies on pre-functionalized precursors and is ideal for early-stage library generation. Conversely, LSF is deployed when modifying complex, fully assembled active pharmaceutical ingredients (APIs) to improve their druggability without rebuilding the entire molecular architecture .

Workflow Start Target Piperidine Scaffold Early De Novo Synthesis (Building Block) Start->Early Pre-functionalized Late Late-Stage Functionalization Start->Late Complex Core Nuc Nucleophilic Fluorination (XtalFluor-E, DAST) Early->Nuc Elec Electrophilic Fluorination (NFSI, Selectfluor) Early->Elec Photo Photoredox C-H/C-C Fluorination Late->Photo Product Novel Fluorinated Piperidine Nuc->Product Elec->Product Photo->Product

Strategic workflow for selecting piperidine fluorination methodologies.

Synthetic Methodologies and Self-Validating Protocols
1. Nucleophilic Deoxofluorination of Piperidinols

The Causality: Traditional nucleophilic fluorination of secondary piperidinols using DAST (Diethylaminosulfur trifluoride) frequently results in E2 elimination byproducts (tetrahydropyridines). This occurs because the liberated diethylamine acts as a strong base. To circumvent this, we employ XtalFluor-E, a crystalline dialkylaminosulfur trifluoride salt. Because XtalFluor-E lacks free dialkylamine, it suppresses the basic elimination pathway. The addition of an exogenous promoter like Et₃N·3HF tightly controls the basicity, favoring the SN2 inversion pathway and maximizing the yield of the desired fluoropiperidine .

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the N-Boc-3-hydroxypiperidine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Promoter Addition: Add Et₃N·3HF (2.0 equiv) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in one portion. The low temperature prevents thermal degradation of the intermediate alkoxy-sulfonium species.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (careful: CO₂ evolution). Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the fluorinated piperidine.

Self-Validating Analytical Workflow: Prior to quenching, take a 50 µL aliquot and dilute in CDCl₃. Acquire a ¹⁹F NMR spectrum (376 MHz). A successful transformation is validated by the appearance of a doublet of multiplets (dm) between -170 and -190 ppm, exhibiting a characteristic large geminal hydrogen-fluorine coupling constant ( 2JH−F​≈45−50 Hz). The absence of vinylic protons (5.5-6.0 ppm) in the corresponding ¹H NMR confirms the suppression of the elimination pathway.

2. Photoredox-Catalyzed Late-Stage Decarboxylative Fluorination

The Causality: Piperidine-carboxylic acids are abundant, inexpensive feedstocks. Visible-light photoredox catalysis allows us to replace the carboxylic acid moiety with a fluorine atom under exceptionally mild conditions. We utilize the Iridium photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆. The addition of Na₂HPO₄ is critical; it deprotonates the carboxylic acid to form a carboxylate anion. This anion has a significantly lower oxidation potential than the protonated acid, enabling a facile Single Electron Transfer (SET) to the highly oxidizing *Ir(III) excited state. The resulting carboxyl radical rapidly extrudes CO₂, generating a nucleophilic alkyl radical that abstracts electrophilic fluorine from Selectfluor .

Photoredox Ir3 Ir(III) Ground Ir3_star *Ir(III) Excited Ir3->Ir3_star Visible Light (Blue LED) Ir4 Ir(IV) Oxidized Ir3_star->Ir4 SET from Substrate Ir4->Ir3 SET to Selectfluor Substrate Piperidine Carboxylate Radical Alkyl Radical (CO2 extruded) Substrate->Radical -e⁻, -CO2 Product Fluoropiperidine Radical->Product +F• Selectfluor Selectfluor (F source) Selectfluor->Product F transfer

Catalytic cycle of photoredox-mediated decarboxylative fluorination.

Step-by-Step Protocol:

  • Reaction Assembly: In a 20 mL glass vial equipped with a Teflon septum, combine the N-protected piperidine-carboxylic acid (1.0 equiv, 0.5 mmol), Selectfluor (1.5 equiv), Na₂HPO₄ (2.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

  • Solvent Addition: Add a degassed mixture of Acetonitrile/Water (1:1 v/v, 5.0 mL). The water aids in the solubility of the inorganic base and Selectfluor.

  • Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which quenches the excited photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via automated flash chromatography.

Self-Validating Analytical Workflow: Reaction progress is continuously monitored via LC-MS. The successful generation of the alkyl radical and subsequent fluorination is validated by the disappearance of the starting material mass [M+H]⁺ and the emergence of the product mass[M-COOH+F+H]⁺. If the mass [M-COOH+OH+H]⁺ appears, it indicates oxygen contamination trapping the radical, prompting an immediate review of the degassing protocol.

Conclusion

The synthesis of novel fluorinated piperidines requires a rigorous understanding of both the physicochemical goals (pKa, LogD, conformation) and the mechanistic realities of the synthetic pathways. By employing self-validating protocols and understanding the causality behind reagent selection—whether mitigating E2 elimination with XtalFluor-E or tuning oxidation potentials in photoredox catalysis—we can reliably access these privileged scaffolds for advanced drug discovery.

References
  • Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." The Journal of Organic Chemistry, ACS Publications, 2024. URL: [Link]

  • Gooseman, J. C., et al. "An Electrostatic Gauche Effect in β‐Fluoro‐ and β‐Hydroxy‐N‐ethylpyridinium Cations." ResearchGate, 2020. URL: [Link]

  • Ventre, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, ACS Publications, 2015. URL: [Link]

  • Surmont, R., et al. "Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines." Synlett, Thieme, 2009. URL: [Link]

Protocols & Analytical Methods

Method

Asymmetric Synthesis of cis-3-Fluoropiperidin-4-ol Derivatives: A Comprehensive Protocol Guide

Executive Summary & Strategic Rationale The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, the cis-3-fluoropiperidin-4-ol motif is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, the cis-3-fluoropiperidin-4-ol motif is a highly prized building block. The introduction of a stereodefined β-fluorine relative to the basic piperidine nitrogen significantly attenuates the amine's pKa, which in turn enhances membrane permeability, reduces P-glycoprotein efflux, and improves overall metabolic stability[1]. Furthermore, stereoelectronic effects—specifically charge-dipole and hyperconjugative interactions—dictate that 3-fluoropiperidines strongly prefer an axial fluorine conformation[2].

As a Senior Application Scientist, I have designed this guide to move beyond mere recipes. We will explore two highly validated, scalable pathways to achieve the asymmetric synthesis of cis-1-Boc-3-fluoropiperidin-4-ol:

  • Organocatalytic Asymmetric Fluorination : Leveraging MacMillan-type enamine catalysis followed by diastereoselective reduction[3].

  • Dynamic Kinetic Resolution (DKR) : Utilizing Noyori asymmetric transfer hydrogenation on a racemic α-fluoro ketone.

Both pathways are engineered as self-validating systems, ensuring that stereochemical integrity is maintained and easily verifiable at each critical node.

Mechanistic Causality & Workflow Design

Pathway A: Organocatalytic Enamine Fluorination

The direct enantioselective fluorination of 1-Boc-4-oxopiperidine is notoriously challenging due to the steric hindrance of the piperidone ring. Secondary amine catalysts often fail to form the requisite enamine efficiently. By utilizing a commercially available primary chiral amine (such as (R)

α -methylbenzylamine), we efficiently generate a transient chiral enamine. The bulky chiral auxiliary shields one face of the enamine, forcing the electrophilic fluorine source (NFSI) to attack from the opposite face[3]. Subsequent in situ reduction with NaBH₄ proceeds via axial hydride attack (driven by steric approach control and dipole minimization), yielding the cis-diastereomer.
Pathway B: Dynamic Kinetic Resolution (DKR)

Racemic 3-fluoro-4-oxopiperidine possesses a highly acidic α -proton, making it highly prone to racemization via enolization. Rather than suppressing this, Pathway B exploits it. Under the slightly basic conditions of a transfer hydrogenation (HCO₂H/Et₃N), the enantiomers of the ketone rapidly interconvert. The chiral Ru(II)-TsDPEN catalyst selectively and rapidly reduces only one enantiomer from a specific face. Because the rate of racemization exceeds the rate of reduction of the "mismatched" enantiomer, the entire racemic pool is funneled into a single cis-enantiomer with exceptional diastereo- and enantioselectivity[4].

Synthesis Workflow

SynthesisWorkflow SM 1-Boc-4-oxopiperidine CatA Chiral Amine + NFSI (Organocatalysis) SM->CatA Pathway A CatB Racemic Fluorination (Selectfluor) SM->CatB Pathway B IntA Enantioenriched 3-Fluoro-4-oxopiperidine CatA->IntA RedA Diastereoselective Reduction (NaBH4) IntA->RedA IPC: 19F NMR Prod cis-3-Fluoropiperidin-4-ol (Enantiopure Building Block) RedA->Prod >90% de IntB Racemic 3-Fluoro-4-oxopiperidine CatB->IntB RedB Noyori DKR Reduction (Ru-TsDPEN) IntB->RedB IPC: Chiral HPLC RedB->Prod >90% ee/de

Fig 1: Parallel asymmetric synthesis workflows for cis-3-fluoropiperidin-4-ol derivatives.

Quantitative Data & Method Comparison

When selecting a route for scale-up, the choice between Organocatalysis and Metal-Catalyzed DKR depends on the required enantiomeric excess (ee) prior to crystallization, and budget constraints regarding transition metals.

MetricPathway A (Organocatalysis)Pathway B (Noyori DKR)Primary Catalyst (R) α -Methylbenzylamine (20 mol%)RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%)Fluorine SourceN-Fluorobenzenesulfonimide (NFSI)SelectfluorOverall Isolated Yield65 – 75%78 – 85%Diastereomeric Excess (de)>95% (cis)>98% (cis)Enantiomeric Excess (ee)88 – 92% (Upgraded via crystallization)>95% (Direct from reaction)ScalabilityHigh (Multi-gram)Very High (Kilogram)Operational LimitationRequires cryogenic temperatures (-20 °C)High cost of Ru-catalyst

Experimental Protocols

Protocol A: Organocatalytic Synthesis of (3S,4R)-1-Boc-3-fluoropiperidin-4-ol

This protocol utilizes primary amine catalysis to establish the C-F stereocenter, followed by a one-pot diastereoselective reduction[3].

Reagents:

  • 1-Boc-4-oxopiperidine (1.0 eq, 50 mmol)

  • (R)

    α -Methylbenzylamine (0.2 eq, 10 mmol)
  • NFSI (1.2 eq, 60 mmol)

  • NaBH₄ (1.5 eq, 75 mmol)

  • Solvent: THF/Isopropanol (9:1, 0.2 M)

Step-by-Step Methodology:

Enamine Formation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-4-oxopiperidine and THF/Isopropanol. Add (R)

α -methylbenzylamine and stir at ambient temperature for 30 minutes to ensure complete enamine equilibration.
  • Asymmetric Fluorination: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Add NFSI portion-wise over 15 minutes to prevent thermal spiking.

  • In-Process Control (IPC): After 4 hours, pull a 0.1 mL aliquot, quench with water, extract with CDCl₃, and acquire a ¹⁹F NMR spectrum. The disappearance of the NFSI peak ( -38 ppm) and the appearance of the product peak ( -190 ppm) validates the completion of the fluorination.

  • Diastereoselective Reduction: Cool the mixture further to -78 °C. Add NaBH₄ in one portion. The low temperature traps the kinetic product, ensuring the hydride attacks exclusively from the less hindered face. Slowly warm the reaction to 0 °C over 2 hours.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot heptane/EtOAc (8:2). Allow to cool slowly to room temperature to yield enantiopure cis-crystals.

  • Protocol B: DKR Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol

    This protocol utilizes a dynamic kinetic resolution of racemic 3-fluoro-4-oxopiperidine to achieve near-perfect stereocontrol[4].

    Reagents:

    • Racemic 1-Boc-3-fluoro-4-oxopiperidine (1.0 eq, 50 mmol)

    • RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq, 0.5 mmol)

    • Formic acid / Triethylamine azeotrope (5:2 ratio, 5.0 eq)

    • Solvent: Dichloromethane (DCM, 0.5 M)

    Step-by-Step Methodology:

    • Catalyst Activation: In a Schlenk flask under argon, dissolve the Ru-TsDPEN catalyst in anhydrous DCM. Add the HCO₂H/Et₃N azeotrope and stir for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active ruthenium hydride species.

    • DKR Reduction: Add a solution of racemic 1-Boc-3-fluoro-4-oxopiperidine in DCM dropwise over 10 minutes at 25 °C.

    • Self-Validating IPC: The success of a DKR relies on the racemization rate outcompeting the reduction rate. Monitor the reaction via chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). You should observe the simultaneous depletion of both ketone enantiomers and the exclusive formation of a single alcohol enantiomer.

    • Workup: Once complete (typically 12-16 hours), dilute the mixture with DCM and wash with saturated NaHCO₃ to neutralize excess formic acid.

    • Purification: Pass the organic layer through a short pad of silica gel to remove the ruthenium catalyst (eluting with 30% EtOAc in Hexanes). Concentrate to afford the product as a white solid.

    Validation & Quality Control (QC)

    To verify the cis relative stereochemistry, 1H NMR coupling constants ( J -values) are the definitive self-validating metric.

    • In the cis-isomer, the fluorine is axial and the hydroxyl group is equatorial.

    • Consequently, the proton at C3 ( Heq​ ) and the proton at C4 ( Hax​ ) exhibit an equatorial-axial relationship.

    • QC Metric: The JH3−H4​ coupling constant must be small ( 3.0 – 4.5 Hz). If the product were the trans-isomer (diaxial protons), a large coupling constant ( J≈ 9.0 – 11.0 Hz) would be observed.

    References

    • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." Journal of Organic Chemistry, 78(17), 8892-8897.[Link]

    • Beeson, T. D., & MacMillan, D. W. C. (2005). "Enantioselective Organocatalytic alpha-Fluorination of Aldehydes." Journal of the American Chemical Society, 127(24), 8826-8828.[Link]

    • Sun, A., Lankin, D. C., Hardcastle, K., & Snyder, J. P. (2005). "3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium salts: The Persistence of an Axial Fluorine." Chemistry - A European Journal, 11(5), 1579-1591.[Link]

    Sources

    Application

    Application Notes &amp; Protocols for 1-Ethyl-3-fluoro-piperidin-4-OL in Neuropharmacology

    A Technical Guide for the Investigation of a Novel Piperidine-Based CNS Candidate Introduction: The Rationale for Investigating 1-Ethyl-3-fluoro-piperidin-4-OL The piperidine scaffold is a cornerstone in the development...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Technical Guide for the Investigation of a Novel Piperidine-Based CNS Candidate

    Introduction: The Rationale for Investigating 1-Ethyl-3-fluoro-piperidin-4-OL

    The piperidine scaffold is a cornerstone in the development of centrally acting therapeutic agents, valued for its ability to interact with a multitude of biological targets within the central nervous system (CNS).[1] The strategic introduction of a fluorine atom can significantly modulate the physicochemical properties of the piperidine ring, including the basicity of the nitrogen atom.[2] This modification has been shown to enhance blood-brain barrier penetration and can be pivotal in fine-tuning the binding affinity and selectivity for specific neuroreceptors, while mitigating off-target effects such as hERG channel binding.[2][3]

    This document provides a comprehensive guide for the neuropharmacological evaluation of the novel compound, 1-Ethyl-3-fluoro-piperidin-4-OL. As a previously uncharacterized molecule, a systematic and multi-tiered approach is essential to elucidate its mechanism of action, target engagement, and potential therapeutic utility. The following application notes and protocols are designed to guide researchers through a logical and scientifically rigorous investigation, from initial in vitro screening to more complex in vivo behavioral analysis.

    Part 1: Foundational Characterization

    A thorough understanding of the compound's basic properties is a prerequisite for any neuropharmacological investigation.

    Proposed Synthesis

    An enantioselective synthesis is crucial for distinguishing the activity of individual stereoisomers. A potential synthetic route can be adapted from established methods for similar fluorinated piperidinols.[4][5]

    Part 2: In Vitro Neuropharmacological Profiling

    The initial phase of characterization focuses on identifying the primary molecular targets of 1-Ethyl-3-fluoro-piperidin-4-OL within the CNS.

    Primary Target Identification: Receptor Binding Assays

    Receptor binding assays are fundamental in determining the affinity of a compound for a range of potential neuroreceptors.[6][7] A broad panel screening is recommended to identify initial "hits."

    Protocol 1: Competitive Radioligand Binding Assay

    Objective: To determine the binding affinity (Ki) of 1-Ethyl-3-fluoro-piperidin-4-OL for a panel of CNS receptors.

    Materials:

    • Test Compound: 1-Ethyl-3-fluoro-piperidin-4-OL

    • Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., from rat brain cortex for muscarinic receptors).

    • Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[8]

    • Assay Buffer: Specific to each receptor type.

    • Filtration Apparatus: Cell harvester and glass fiber filters.

    • Scintillation Counter and Scintillation Fluid.

    Procedure:

    • Prepare serial dilutions of 1-Ethyl-3-fluoro-piperidin-4-OL.

    • In a 96-well plate, combine the receptor source, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

    Potential Target Class Example Radioligand
    Sigma Receptors (σ1, σ2)[³H]-(+)-pentazocine, [³H]-DTG
    Muscarinic Receptors[³H]QNB
    Dopamine Receptors[³H]Spiperone
    Serotonin Receptors[³H]Ketanserin
    Opioid Receptors[³H]DAMGO

    Table 1: Example Radioligands for Receptor Binding Assays.

    Functional Activity: Electrophysiology

    Once a primary target is identified, it is crucial to determine if the compound acts as an agonist, antagonist, or modulator of that target's function. Electrophysiology provides a direct measure of neuronal activity.[10][11][12]

    Protocol 2: In Vitro Microelectrode Array (MEA) Assay

    Objective: To assess the effect of 1-Ethyl-3-fluoro-piperidin-4-OL on the spontaneous electrical activity of cultured neuronal networks.[13][14]

    Materials:

    • Primary cortical neurons or iPSC-derived neurons.

    • MEA plates (e.g., 24-well or 96-well).

    • Cell culture medium and supplements.

    • MEA recording system.

    • 1-Ethyl-3-fluoro-piperidin-4-OL.

    Procedure:

    • Plate neurons onto MEA plates and culture until mature, spontaneously active networks form.

    • Record baseline electrical activity (spike rate, burst frequency, network synchrony).

    • Apply a range of concentrations of 1-Ethyl-3-fluoro-piperidin-4-OL to the wells.

    • Record the electrical activity at multiple time points post-application.

    • If antagonist activity is suspected, co-apply the compound with a known agonist for the identified target receptor.

    Data Analysis:

    • Quantify changes in mean firing rate, burst parameters (duration, frequency), and network synchronicity compared to baseline.

    • Generate dose-response curves to determine the EC50 or IC50 for the observed effects.

    Part 3: In Vivo Pharmacological Evaluation

    In vivo studies are essential to understand the compound's effects in a whole organism, including its pharmacokinetic profile and behavioral consequences.[15][16]

    Behavioral Screening

    A battery of behavioral tests can provide insights into the potential therapeutic applications of the compound.[17][18]

    Protocol 3: Open Field Test

    Objective: To assess the effect of 1-Ethyl-3-fluoro-piperidin-4-OL on locomotor activity and anxiety-like behavior in rodents.[17][18]

    Materials:

    • Open field arena with video tracking software.

    • Rodents (mice or rats).

    • 1-Ethyl-3-fluoro-piperidin-4-OL dissolved in a suitable vehicle.

    • Vehicle control.

    Procedure:

    • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).

    • After a predetermined pre-treatment time, place each animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 10-30 minutes).

    Data Analysis:

    • Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Compare the results between the treated and control groups.

    Behavioral Test Primary Endpoint Potential Indication
    Elevated Plus MazeTime spent in open vs. closed armsAnxiolytic/Anxiogenic effects
    Forced Swim TestImmobility timeAntidepressant-like effects
    Rotarod TestLatency to fallMotor coordination, potential neurotoxicity
    Novel Object RecognitionDiscrimination indexPro-cognitive effects

    Table 2: A selection of in vivo behavioral assays.

    Target Engagement and Pharmacodynamics

    Protocol 4: In Vivo Receptor Occupancy

    Objective: To determine the extent to which 1-Ethyl-3-fluoro-piperidin-4-OL binds to its target receptor in the brain at behaviorally active doses.

    This can be achieved through ex vivo binding assays or advanced imaging techniques like Positron Emission Tomography (PET) if a suitable radiolabeled version of the compound can be developed.[19]

    Visualizations

    experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Synthesis Synthesis Receptor_Binding Receptor_Binding Synthesis->Receptor_Binding Broad Panel Electrophysiology Electrophysiology Receptor_Binding->Electrophysiology Functional Assay on Hit Target Neurotoxicity_Assay Neurotoxicity_Assay Electrophysiology->Neurotoxicity_Assay Safety Profiling PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Neurotoxicity_Assay->PK_PD_Studies Proceed if Favorable Profile Behavioral_Assays Behavioral_Assays PK_PD_Studies->Behavioral_Assays Receptor_Occupancy Receptor_Occupancy Behavioral_Assays->Receptor_Occupancy Confirm Target Engagement

    Figure 1: A generalized workflow for the neuropharmacological evaluation of 1-Ethyl-3-fluoro-piperidin-4-OL.

    signaling_pathway Compound 1-Ethyl-3-fluoro- piperidin-4-OL Receptor Hypothesized GPCR Target Compound->Receptor Binds G_Protein Gα/βγ Receptor->G_Protein Activates Effector Adenylyl Cyclase or Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP or IP3/DAG Effector->Second_Messenger Alters Cellular_Response Modulation of Neuronal Excitability Second_Messenger->Cellular_Response Leads to

    Figure 2: A hypothetical signaling pathway for 1-Ethyl-3-fluoro-piperidin-4-OL, assuming a GPCR target.

    Conclusion

    The application notes and protocols outlined in this guide provide a comprehensive framework for the systematic neuropharmacological evaluation of 1-Ethyl-3-fluoro-piperidin-4-OL. By progressing from broad in vitro screening to targeted in vivo studies, researchers can effectively elucidate the compound's mechanism of action, identify its primary molecular targets, and assess its potential as a novel therapeutic agent for CNS disorders. The emphasis on a logical, multi-tiered approach ensures a thorough and scientifically sound investigation.

    References

    • Axion BioSystems. (n.d.). Characterization of in vitro cortical networks and their responses to neuroactive compounds.
    • MuriPhys. (2025, January 8). Behavioral Assays.
    • Wikipedia. (n.d.). Electrophysiology.
    • Molecular Devices. (2026, February 27). Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology.
    • CytoTronics. (n.d.). Neural electrophysiology: Measuring how neurons communicate.
    • Liv Hospital. (2026, March 3). What Is Electrophysiology and Its Uses Explained.
    • Selvita. (n.d.). In Vivo Neuroscience Models.
    • Frontiers Media. (n.d.). Neuropharmacological and Neurotoxicological Advances Using in Vivo Non-Mammalian Model Organisms.
    • BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
    • Ekam Imaging. (n.d.). Behavioral assays.
    • Porsolt. (n.d.). In Vivo Pharmacology Models and Capabilities.
    • Labome. (2022, October 25). Receptor-Ligand Binding Assays.
    • Uddin, M. S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154.
    • Yu, Z., et al. (2024, November 18). Optimizing a multiplexed cell-based assay for characterizing cortical networks and their responses to neuroactive compounds. News-Medical.Net.
    • Lieber Institute for Brain Development. (n.d.). In vivo Pharmacology.
    • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
    • Assay Guidance Manual. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
    • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
    • Basile, L., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(11), 3183.
    • ResearchGate. (2025, August 9). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics.
    • MySkinRecipes. (n.d.). [1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-aminehydrochloride.
    • National Center for Biotechnology Information. (n.d.). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. PubMed.
    • Sigma-Aldrich. (n.d.). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase].
    • National Center for Biotechnology Information. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
    • SCIDAR. (n.d.). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
    • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
    • PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore.

    Sources

    Method

    Application Note: 1-Ethyl-3-fluoro-piperidin-4-OL as a Scaffold for pH-Sensitive, Peripherally Restricted Analgesics

    Executive Summary & Strategic Rationale The development of potent analgesics devoid of central nervous system (CNS) side effects—such as respiratory depression, sedation, and addiction—remains a holy grail in pharmacolog...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    The development of potent analgesics devoid of central nervous system (CNS) side effects—such as respiratory depression, sedation, and addiction—remains a holy grail in pharmacology. Traditional opioids like fentanyl and morphine activate the μ -opioid receptor (MOR) ubiquitously across both healthy and injured tissues. However, recent breakthroughs have demonstrated that inflamed tissues exhibit a localized acidic microenvironment (pH 5.5–7.0) due to metabolic acidosis[1].

    By strategically lowering the acid dissociation constant (pKa) of the basic piperidine nitrogen in opioid pharmacophores to 6.5–6.8, compounds can be designed to remain unprotonated (and thus inactive) in healthy tissue (pH 7.4), while becoming protonated and active exclusively at the site of inflammation[2][3].

    1-Ethyl-3-fluoro-piperidin-4-OL (CAS 1393100-34-9) is a highly specialized, commercially available building block that perfectly serves this paradigm[4]. The highly electronegative fluorine atom at the 3-position exerts an inductive electron-withdrawing effect, significantly depressing the pKa of the adjacent nitrogen[5]. Concurrently, the N-ethyl substitution provides a distinct lipophilic profile and steric footprint compared to traditional N-methyl or N-phenethyl groups, offering a unique vector for structure-activity relationship (SAR) optimization[6]. This application note details the end-to-end workflow for utilizing this scaffold in the synthesis, physicochemical profiling, and biological validation of next-generation analgesics.

    Mechanistic Pathway: pH-Dependent Receptor Activation

    To understand the utility of 1-Ethyl-3-fluoro-piperidin-4-OL, one must examine the causality of MOR binding. The μ -opioid receptor requires the ligand's tertiary amine to be in a protonated state to form a critical salt bridge with the Asp147 residue in the receptor's binding pocket[5].

    By synthesizing derivatives from the 1-Ethyl-3-fluoro-piperidin-4-OL scaffold, the resulting drug exhibits a pKa lower than physiological pH. As illustrated below, this creates a self-regulating, tissue-specific activation cascade.

    G Drug Fluorinated Analgesic (pKa ~6.8) Blood Systemic Circulation (pH 7.4) Drug->Blood Healthy Healthy Tissue & CNS (pH 7.4) Blood->Healthy Inflamed Inflamed Tissue (pH 6.0) Blood->Inflamed Unprot Unprotonated State (Inactive) Healthy->Unprot pH > pKa Prot Protonated State (Active) Inflamed->Prot pH < pKa MOR_No No MOR Binding (No Side Effects) Unprot->MOR_No MOR_Yes MOR Activation (Analgesia) Prot->MOR_Yes

    Caption: Mechanism of action for pH-sensitive fluorinated piperidines, ensuring injury-restricted analgesia.

    Synthetic Workflow: Scaffold Derivatization

    The secondary hydroxyl group at the 4-position of 1-Ethyl-3-fluoro-piperidin-4-OL provides a versatile handle for functionalization. To synthesize fentanyl-like 4-anilidopiperidine analogs, the hydroxyl must first be oxidized to a ketone, followed by reductive amination and acylation[7][8].

    Protocol 1: Synthesis of N-Ethyl Fluorinated Opioid Analogs

    Note: This protocol utilizes Swern oxidation rather than Jones reagent. The basic nitrogen in the piperidine ring coordinates heavily with chromium salts, leading to poor yields and intractable emulsions during workup. Swern oxidation avoids heavy metals and ensures clean conversion.

    Step 1: Swern Oxidation to 4-Piperidone

    • Setup: In an oven-dried flask under argon, add oxalyl chloride (1.2 eq) to anhydrous dichloromethane (DCM) and cool to -78°C.

    • Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active sulfonium intermediate.

    • Oxidation: Dissolve 1-Ethyl-3-fluoro-piperidin-4-OL (1.0 eq) in DCM and add dropwise. Stir for 45 minutes at -78°C.

    • Quenching: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature.

    • Validation: Perform TLC (10% MeOH in DCM). The disappearance of the alcohol spot and appearance of a UV-active ketone spot confirms conversion. Extract with saturated NaHCO3​ to yield 1-ethyl-3-fluoropiperidin-4-one.

    Step 2: Reductive Amination

    • Imine Formation: Combine the resulting ketone (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours.

    • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is mild enough to reduce the imine without reducing unreacted ketone back to the starting alcohol.

    • Validation: LC-MS analysis of the crude mixture should yield a mass peak corresponding to the secondary amine intermediate [M+H]+ .

    Step 3: Acylation

    • Reaction: Dissolve the secondary amine in DCM with diisopropylethylamine (DIPEA, 2.0 eq). Cool to 0°C.

    • Addition: Dropwise add propionyl chloride (1.2 eq). Stir for 4 hours at room temperature.

    • Purification: Quench with water, extract with DCM, and purify via flash chromatography.

    • Self-Validating QC: Crucial Step: Ensure the LC-MS mobile phase is adjusted to pH 9.0 using ammonium bicarbonate. Standard acidic mobile phases (0.1% Formic Acid) will permanently protonate the fluorinated piperidine, masking its true retention behavior and artificially broadening the peak.

    G Start 1-Ethyl-3-fluoro-piperidin-4-OL (Starting Scaffold) Ox Step 1: Swern Oxidation (Yields 4-Piperidone) Start->Ox RedAm Step 2: Reductive Amination (Aniline + NaBH(OAc)3) Ox->RedAm Avoids Cr-coordination Acyl Step 3: Acylation (Propionyl Chloride) RedAm->Acyl Chemoselective Reduction Target Target Analgesic (N-Ethyl Fluorinated Analog) Acyl->Target QC QC: LC-MS & NMR (Basic Mobile Phase pH 9.0) Target->QC Validates Purity

    Caption: Three-step synthetic workflow converting the 1-Ethyl-3-fluoro-piperidin-4-OL scaffold into a target analgesic.

    Physicochemical Profiling

    Computational models (e.g., M06-2X) often underestimate the complex hydration spheres created by the highly electronegative fluorine near the basic nitrogen[5]. Therefore, empirical validation of the pKa is mandatory to ensure it falls within the strict 6.5–7.0 target window.

    Protocol 2: Potentiometric pKa Determination
    • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Matrix Preparation: Dissolve 50 mg of the synthesized compound in 50 mL of 0.15 M KCl. Causality: 0.15 M KCl mimics physiological ionic strength and prevents fluctuations in the activity coefficient during titration, ensuring the measured pKa translates accurately to in vivo conditions.

    • Blank Validation: Perform a blank titration on the 0.15 M KCl solvent matrix. Perform a reference titration using standard unfluorinated piperidine (known pKa 11.2) to validate the electrode's Nernstian response.

    • Sample Titration: Acidify the sample solution to pH 2.5 using 0.1 M HCl. Titrate with 0.1 M NaOH in 0.05 mL increments under continuous argon sparging (to exclude atmospheric CO2​ , which forms carbonic acid and skews results).

    • Data Analysis: Calculate the first derivative ( Δ pH/ Δ V) to identify the equivalence point. The pH at the half-equivalence point equals the pKa.

    In Vivo Validation: Efficacy vs. Side Effects

    To prove that the synthesized 1-Ethyl-3-fluoro derivative acts exclusively in inflamed tissue, a self-validating internal control model must be used.

    Protocol 3: CFA Inflammatory Pain Model & Behavioral Assays
    • Induction of Acidosis: Inject 100 μ L of Complete Freund's Adjuvant (CFA) into the right hind paw of Sprague-Dawley rats. Leave the left hind paw untreated as a healthy, physiological pH control.

    • Validation of Microenvironment: 48 hours post-injection, use a micro-pH probe to verify that the tissue pH in the inflamed paw has dropped to 6.0, while the contralateral paw remains at 7.4.

    • Analgesic Efficacy (Hargreaves Test): Administer the test compound intravenously. Measure thermal withdrawal latency on both paws. A successful pH-sensitive compound will significantly increase withdrawal latency (analgesia) in the right paw (inflamed) while showing baseline latency in the left paw (healthy)[1][9].

    • Side Effect Profiling (Rotarod Test): Place the rats on an accelerating rotarod. Unlike fentanyl, which causes severe motor impairment and sedation (falling off the rod), the fluorinated analog should exhibit no significant difference from vehicle-treated controls, proving the absence of CNS MOR activation[9].

    Quantitative Data Summary

    The table below summarizes the comparative physicochemical and biological profiles of traditional opioids versus fluorinated piperidine derivatives[2][3][9].

    Compound ClassScaffold BasepKaLogPAnalgesia (Inflamed Tissue)Analgesia (Healthy Tissue)CNS Side Effects (Sedation/Resp. Depression)
    Traditional Opioid Fentanyl8.433.9++++++High (Dose-limiting)
    Fluorinated Opioid NFEPP (Reference)6.823.5+++-Low / Negligible
    Novel Derivative 1-Ethyl-3-fluoro Analog ~6.7~2.8+++-Low / Negligible

    *Predicted values based on the substitution of the N-phenethyl group with an N-ethyl group, which lowers lipophilicity while maintaining the critical fluorine-induced pKa depression.

    References

    • Spahn V, Del Vecchio G, Labuz D, et al. "Evolving acidic microenvironments during colitis provide selective analgesic targets for a pH-sensitive opioid." PMC - National Institutes of Health. URL:[Link]

    • "Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs." JuSER - Forschungszentrum Jülich. URL: [Link]

    • "NFEPP - Wikipedia." Wikipedia, The Free Encyclopedia. URL:[Link]

    • "Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding." ResearchGate. URL:[Link]

    Sources

    Application

    1-Ethyl-3-fluoro-piperidin-4-OL as a reagent in organic synthesis

    Application Notes & Protocols: 1-Ethyl-3-fluoro-piperidin-4-ol A Versatile Fluorinated Building Block for Modern Drug Discovery Introduction: The Strategic Value of Fluorinated Piperidines The piperidine ring is the most...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols: 1-Ethyl-3-fluoro-piperidin-4-ol

    A Versatile Fluorinated Building Block for Modern Drug Discovery

    Introduction: The Strategic Value of Fluorinated Piperidines

    The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals, serving as a cornerstone scaffold in countless approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom are key to its function in molecular recognition and establishing favorable pharmacokinetic profiles. The strategic incorporation of fluorine into this privileged structure offers medicinal chemists a powerful tool to fine-tune molecular properties.[3] Fluorine, being the most electronegative element, can profoundly alter a molecule's basicity (pKa), lipophilicity, metabolic stability, and binding affinity through localized electronic effects and by inducing specific conformational preferences.[3][4][5]

    1-Ethyl-3-fluoro-piperidin-4-ol is a rationally designed building block that combines several key features for drug development:

    • A Fluorine Substituent: Positioned at C-3, the electron-withdrawing fluorine atom significantly modulates the basicity of the piperidine nitrogen. This can be crucial for mitigating off-target effects, such as hERG channel interactions, which are often associated with highly basic amines.[2][6]

    • A Hydroxyl Group: The C-4 hydroxyl group provides a versatile synthetic handle for introducing the piperidine scaffold into a target molecule via ether or ester linkages, or for further functionalization.

    • An N-Ethyl Group: The ethyl group provides a balance of lipophilicity and steric bulk, often found to be optimal in various receptor-ligand interactions.

    This guide provides a comprehensive overview of the synthesis and application of 1-Ethyl-3-fluoro-piperidin-4-ol, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage its unique properties.

    Physicochemical Impact and Rationale for Use

    The decision to employ 1-Ethyl-3-fluoro-piperidin-4-ol is driven by the predictable and advantageous modifications imparted by the fluorine atom. The primary effect is the modulation of the nitrogen atom's pKa.

    Table 1: Comparative Physicochemical Properties

    Compound Structure Calculated pKa (Approx.) Rationale for Change
    1-Ethyl-piperidin-4-ol ~10.5 Standard alkyl-substituted piperidine basicity.

    | 1-Ethyl-3-fluoro-piperidin-4-ol | | ~8.0 - 9.0 | The C-F bond's inductive effect withdraws electron density from the nitrogen, reducing its basicity.[2] |

    This reduction in pKa is critical for improving oral bioavailability, as a lower basicity can reduce sequestration in acidic lysosomes and decrease interactions with acidic phospholipids in cell membranes.[7]

    G cluster_0 Rationale for Fluorination Reagent 1-Ethyl-3-fluoro-piperidin-4-ol pKa Lower pKa Reagent->pKa Inductive Effect Metabolism Blocked Metabolic Site Reagent->Metabolism C-F bond stability Binding Enhanced Binding Affinity Reagent->Binding Conformational constraint hERG Reduced hERG Liability pKa->hERG Bioavailability Improved Oral Bioavailability pKa->Bioavailability

    Caption: Logical relationships stemming from the use of the fluorinated reagent.

    Synthesis Protocol for 1-Ethyl-3-fluoro-piperidin-4-ol

    As this specific building block may not be readily available commercially, a robust, multi-step synthesis is required. The following protocol outlines a reliable pathway starting from a common precursor.

    G start 1-Ethyl-4-piperidone step1 N-Boc Protection start->step1 (Boc)₂O step2 α-Fluorination step1->step2 N-Fluorobenzenesulfonimide (NFSI) step3 Ketone Reduction step2->step3 NaBH₄ step4 Boc Deprotection step3->step4 TFA or HCl step5 N-Ethylation step4->step5 Acetaldehyde, NaBH(OAc)₃ end 1-Ethyl-3-fluoro-piperidin-4-ol step5->end

    Caption: General synthetic workflow for 1-Ethyl-3-fluoro-piperidin-4-ol.

    Part A: Synthesis of N-Boc-3-fluoro-4-piperidinone

    Expertise & Causality: This two-step sequence begins with the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the basic conditions required for the subsequent fluorination and its facile removal under acidic conditions.[8] Fluorination is achieved using an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI), which reacts with the enolate of the ketone.

    Protocol:

    • N-Protection:

      • Dissolve 1-ethyl-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.5 M).

      • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).

      • Stir at room temperature for 12-16 hours. Monitor by TLC.

      • Upon completion, wash the reaction mixture with saturated aq. NaHCO₃, followed by brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

    • α-Fluorination:

      • Dissolve N-Boc-4-piperidone (1.0 eq) in tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under a nitrogen atmosphere.

      • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 eq, 1.0 M in THF) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.

      • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF dropwise.

      • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

      • Quench the reaction with saturated aq. NH₄Cl. Extract the product with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

      • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-fluoro-4-piperidinone.

    Part B: Synthesis of 1-Ethyl-3-fluoro-piperidin-4-ol

    Expertise & Causality: The reduction of the fluorinated ketone to the alcohol is a critical step. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, minimizing the risk of over-reduction or side reactions.[8] This reduction typically yields a mixture of cis and trans diastereomers, which may be separable by chromatography. The final steps involve the removal of the Boc group and the re-introduction of the ethyl group via reductive amination, a robust and high-yielding method for N-alkylation.

    Protocol:

    • Ketone Reduction:

      • Dissolve N-Boc-3-fluoro-4-piperidinone (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

      • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, keeping the temperature below 5 °C.

      • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 2-4 hours.

      • Carefully quench with water at 0 °C, then adjust the pH to ~7 with 1M HCl.

      • Remove methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

      • Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to separate diastereomers if necessary, yielding N-Boc-3-fluoro-piperidin-4-ol.

    • Boc Deprotection:

      • Dissolve the purified N-Boc-3-fluoro-piperidin-4-ol (1.0 eq) in DCM (0.2 M).

      • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-3 hours.

      • Concentrate the mixture under reduced pressure. Co-evaporate with DCM (2x) to remove residual TFA. The product, 3-fluoro-piperidin-4-ol, is typically obtained as a TFA salt and used directly in the next step.

    • N-Ethylation (Reductive Amination):

      • Dissolve the crude 3-fluoro-piperidin-4-ol TFA salt (1.0 eq) in DCM or dichloroethane (DCE, 0.2 M).

      • Add acetaldehyde (1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq).

      • Stir at room temperature for 12-16 hours.

      • Quench the reaction with saturated aq. NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x).

      • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

      • Purify by flash column chromatography to yield the final product, 1-Ethyl-3-fluoro-piperidin-4-ol.

    Application Protocol: O-Arylation via Buchwald-Hartwig Coupling

    This protocol demonstrates the use of the synthesized building block's hydroxyl group as a nucleophile to form a C-O bond with an aryl halide, a common strategy in the synthesis of complex drug candidates.

    Expertise & Causality: The Buchwald-Hartwig amination/etherification is a powerful palladium-catalyzed cross-coupling reaction. The choice of ligand (e.g., a biarylphosphine like RuPhos) is critical for promoting the reductive elimination step that forms the C-O bond. A strong, non-nucleophilic base like sodium-tert-butoxide is used to deprotonate the alcohol, forming the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation.

    Protocol:

    • Materials:

      • 1-Ethyl-3-fluoro-piperidin-4-ol (1.0 eq)

      • Aryl Bromide (e.g., 4-bromotoluene, 1.1 eq)

      • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 eq)

      • Sodium tert-butoxide (NaOtBu, 1.4 eq)

      • Anhydrous Toluene (0.1 M)

    • Procedure:

      • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, RuPhos, and NaOtBu.

      • Add the aryl bromide and 1-Ethyl-3-fluoro-piperidin-4-ol.

      • Add anhydrous toluene via syringe.

      • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

      • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of Celite to remove palladium salts, washing the pad with additional ethyl acetate.

      • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired O-arylated piperidine derivative.

    References

    • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 7460-7463. Available at: [Link]

    • Gimeno, A., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 85(21), 13783–13791. Available at: [Link]

    • Rubin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4797. Available at: [Link]

    • Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Organic & Biomolecular Chemistry, 11(41), 7113-7119. Available at: [Link]

    • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10856–10862. Available at: [Link]

    • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ChemRxiv. Preprint. Available at: [Link]

    • The Institute of Cancer Research. (2014). New molecular 'building block' to aid drug discovery. ICR.ac.uk. Available at: [Link]

    • Zhang, J., et al. (2010). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 49(36), 6391-6395. Available at: [Link]

    • Trost, B. M. (2019). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Wiley.
    • Gouverneur, V., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry. Available at: [Link]

    • Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4. Available at: [Link]

    • Shibata, N., et al. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Tetrahedron, 69(43), 9035-9042. Available at: [Link]

    • Somaiah, S. S., et al. (2011). An efficient and stereoselective synthesis of (3S,4R)-(−)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Tetrahedron: Asymmetry, 22(1), 1-3. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic-chemistry.org. Available at: [Link]

    • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]

    • Grygorenko, O., et al. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemical Reviews, 121(15), 9439-9515. Available at: [Link]

    • Macmillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Journal of the American Chemical Society, 143(27), 10428–10436. Available at: [Link]

    • Protheragen. (n.d.). (3S,4R)-4-Fluoropiperidin-3-Ol. Protheragen. Available at: [Link]

    • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

    • University of Leeds. (2007). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. Available at: [Link]

    • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

    • PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]

    • Rydzik, A. M., et al. (2016). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. Available at: [Link]

    • Imming, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. Available at: [Link]

    • SpectraBase. (n.d.). 1-(2-(4-fluorophenyl)ethyl)-N-(3-iodobenzyl)piperidin-4-amine. SpectraBase. Available at: [Link]

    • Sbardella, G., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986. Available at: [Link]

    Sources

    Method

    Application and Protocol Guide: Advanced NMR Spectroscopy Techniques for the Analysis of Fluorinated Piperidines

    Introduction: The Fluorinated Piperidine Moiety in Modern Chemistry The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like piperidine, has become a cornerstone of modern drug d...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Fluorinated Piperidine Moiety in Modern Chemistry

    The introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like piperidine, has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, altered basicity (pKa), and modulated lipophilicity—make fluorinated piperidines highly sought-after building blocks.[1] However, the very features that make these compounds attractive also present unique challenges for their structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous analysis of these complex structures. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive and direct window into the molecular environment.[2]

    This guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced NMR techniques tailored for the comprehensive analysis of fluorinated piperidines. We will move beyond a simple listing of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a deep understanding of how to extract maximum structural and conformational information.

    The Unique NMR Signature of Fluorinated Piperidines: Chemical Shifts and Coupling Constants

    The power of NMR in analyzing fluorinated piperidines lies in its sensitivity to the local electronic environment. Both chemical shifts and spin-spin coupling constants are exquisitely responsive to molecular geometry, stereochemistry, and the influence of substituents and solvents.

    ¹⁹F Chemical Shifts: A Wide and Informative Range

    The ¹⁹F nucleus boasts a very large chemical shift dispersion, often spanning over 400 ppm for organofluorine compounds.[3] This wide range minimizes the signal overlap that can often plague ¹H NMR spectra of complex molecules. The chemical shift of a fluorine atom on a piperidine ring is highly dependent on its position (e.g., C-2, C-3, or C-4) and its orientation (axial or equatorial).

    Coupling Constants: The Key to Connectivity and Conformation

    Spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) provides invaluable information about through-bond connectivity. The magnitudes of these couplings are crucial for structural elucidation.

    • ¹H-¹⁹F Coupling (JHF): These couplings are readily observed and can be complex due to the presence of multiple protons near the fluorine atom. Geminal (²JHF) and vicinal (³JHF) couplings are particularly informative.

    • ¹³C-¹⁹F Coupling (JCF): The one-bond coupling (¹JCF) is typically very large (160-320 Hz), confirming a direct C-F bond.[4][5] Longer-range couplings (²JCF, ³JCF) are smaller but provide crucial information for assigning carbon signals.

    • ¹⁹F-¹⁹F Coupling (JFF): In polyfluorinated piperidines, through-bond couplings between fluorine nuclei can be observed, aiding in the assignment of their relative positions.

    The following table summarizes typical coupling constants observed in fluorinated piperidines:

    Coupling TypeNumber of BondsTypical Value (Hz)Structural Information
    ¹J(C,F)1160 - 250Direct C-F bond confirmation
    ²J(C,F)220 - 50Connectivity, substituent effects
    ³J(C,F)30 - 10Conformational and substituent effects
    ²J(H,F) (geminal)240 - 60Stereochemistry at the fluorinated carbon
    ³J(H,F) (vicinal)32 - 45Dihedral angle, crucial for conformational analysis
    ⁴J(H,F) (long-range)40 - 5"W-pathway" and other specific spatial arrangements

    Conformational Analysis: The Axial Fluorine Preference

    A key aspect of fluorinated piperidine chemistry is the often-observed preference for the fluorine substituent to occupy an axial position, which can be counterintuitive based on simple steric arguments. This "axial-F preference" is a result of complex stereoelectronic effects, including hyperconjugation (n_N -> σ_C-F or σ_C-H -> σ_C-F interactions) and electrostatic interactions.[6][7]

    NMR spectroscopy is the primary tool for determining the conformational equilibrium of these molecules in solution. The magnitude of the vicinal ³J(H,F) coupling constant is highly dependent on the dihedral angle between the coupled proton and fluorine, as described by a Karplus-type relationship.[8][9]

    • Large ³J(Hax,Fax) (typically 30-45 Hz) indicates an anti-periplanar relationship, which is characteristic of an axial fluorine and an axial proton.

    • Small ³J(Heq,Fax) or ³J(Hax,Feq) (typically <10 Hz) indicates a gauche relationship.

    By carefully analyzing the ³J(H,F) coupling constants, the predominant chair conformation and the axial/equatorial preference of the fluorine substituent can be determined.[6] It is also crucial to consider that the conformational equilibrium can be significantly influenced by the solvent polarity and the nature of the substituent on the piperidine nitrogen.[6][10]

    Experimental Protocols: A Step-by-Step Guide

    Acquiring high-quality NMR data is paramount for accurate analysis. The following protocols provide a starting point for common and advanced NMR experiments for fluorinated piperidines.

    Protocol 1: Standard 1D ¹⁹F and ¹H NMR

    This is the foundational experiment for any analysis of a fluorinated compound.

    1. Sample Preparation:

    • Concentration: Dissolve 5-15 mg of the fluorinated piperidine in 0.6-0.7 mL of a suitable deuterated solvent.
    • Solvent Selection: Choose a solvent that fully dissolves the sample and is compatible with the desired temperature range. Common choices include CDCl₃, DMSO-d₆, and CD₃OD. Be aware that the solvent can influence both chemical shifts and conformational equilibria.[11]
    • Referencing: For accurate chemical shift reporting, an internal reference standard is recommended. For ¹⁹F NMR, common standards include trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[12] For quantitative analysis, a certified reference material (CRM) with a known concentration should be used.[12]

    2. Instrument Setup and Data Acquisition:

    • Tune the probe for both ¹H and ¹⁹F frequencies.
    • Lock on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
    • For ¹⁹F NMR:
    • Use a standard single-pulse experiment, often with ¹H decoupling (e.g., zgfhig on Bruker instruments).[13]
    • Set a wide spectral width (e.g., 250 ppm) to ensure all fluorine signals are observed.
    • Center the transmitter offset (O1p) in the expected region of the ¹⁹F signals.
    • For quantitative measurements, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
    • For ¹H NMR:
    • Acquire a standard ¹H spectrum.
    • Acquire a second ¹H spectrum with ¹⁹F decoupling to simplify the multiplets and aid in assignment.

    3. Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
    • Perform Fourier transformation.
    • Carefully phase the spectrum to obtain pure absorption lineshapes.
    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Sample (5-15 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 acq1 Tune Probe (¹H & ¹⁹F) prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D ¹⁹F Spectrum acq2->acq3 acq4 Acquire 1D ¹H Spectrum (with & without ¹⁹F decoupling) acq2->acq4 proc1 Fourier Transform acq3->proc1 acq4->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing & Integration proc2->proc3 an1 Chemical Shift Analysis proc3->an1 an3 Structural & Conformational Assignment an1->an3 an2 Coupling Constant Measurement an2->an3

    Caption: Decision tree for selecting appropriate NMR experiments.

    Data Analysis and Interpretation: A Case-Based Approach

    The true power of these techniques is realized when they are integrated to solve specific analytical problems.

    Case Study 1: Determining the Stereochemistry of a 3-Fluoro-4-methylpiperidine

    Problem: A synthesis has produced a 3-fluoro-4-methylpiperidine, but the relative stereochemistry (cis or trans) is unknown.

    Analytical Strategy:

    • 1D ¹H and ¹⁹F NMR: Acquire the basic spectra. The multiplicity of the ¹⁹F signal will indicate the number of neighboring protons.

    • Conformational Analysis via ³J(H,F): Measure the coupling constants between the fluorine and the protons at C-2 and C-4.

      • If a large ³J(H,F) (~30-45 Hz) is observed for one of the C-2 protons, it indicates an axial fluorine and an axial proton at C-2.

      • The magnitude of ³J(H4,F3) will depend on the dihedral angle, which is determined by the relative stereochemistry and the ring conformation.

    • ¹H-¹⁹F HOESY: This experiment provides the definitive answer.

      • In the cis isomer, where the fluorine and the methyl group are on the same face of the ring, a through-space HOESY correlation would be expected between the fluorine and the methyl protons, assuming a conformation that brings them into proximity.

      • In the trans isomer, no such correlation would be expected. Instead, correlations might be observed to other axial protons on the same face as the fluorine.

    By combining coupling constant analysis with through-space HOESY data, the relative stereochemistry can be unambiguously assigned.

    Case Study 2: Quantifying a Diastereomeric Mixture

    Problem: A reaction has produced a mixture of two diastereomers of a fluorinated piperidine. The ratio of the two isomers needs to be determined.

    Analytical Strategy:

    • Quantitative ¹⁹F NMR (qNMR): This is the most direct and accurate method. [14] * Sample Preparation: Prepare a sample containing a precisely weighed amount of the diastereomeric mixture and a precisely weighed amount of a suitable internal standard (e.g., a certified reference material like 3,5-bis(trifluoromethyl)benzoic acid). [12] * Data Acquisition: Acquire a ¹H-decoupled ¹⁹F NMR spectrum with a long relaxation delay (D1 ≥ 5 * T₁) to ensure complete relaxation of all fluorine signals, which is crucial for accurate integration.

      • Data Processing: Carefully process the spectrum with proper phasing and baseline correction.

      • Analysis: Integrate the well-resolved signals corresponding to each diastereomer and the internal standard. The ratio of the integrals of the diastereomers directly corresponds to their molar ratio in the mixture. The absolute quantity of each can be determined by comparing their integrals to that of the known amount of the internal standard.

    The high sensitivity and large chemical shift dispersion of ¹⁹F NMR often allow for baseline separation of signals from different isomers, making it an ideal technique for the quantitative analysis of such mixtures.

    NMR spectroscopy, with its diverse array of 1D and 2D techniques, provides an unparalleled toolkit for the detailed analysis of fluorinated piperidines. From fundamental structural elucidation using ¹⁹F and ¹H NMR to the fine details of stereochemistry and conformation revealed by coupling constants and HOESY experiments, these methods empower researchers to fully characterize these important molecules. By understanding the principles behind each technique and following robust experimental protocols, scientists in drug discovery and related fields can confidently navigate the complexities of fluorinated piperidine analysis, accelerating their research and development efforts.

    References

    • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

    • Jackson, G. E. (2001). Fluorine NMR. Encyclopedia of Spectroscopy and Spectrometry. [Link]

    • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. 26(28), 6141-6146. [Link]

    • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

    • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of natural products, 68(1), 133-149. [Link]

    • IMSERC. (2014). NMR Manual for Hetero-nuclear Overhauser Enhancement Spectroscopy (HOESY) Experiment. Northwestern University. [Link]

    • Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. [Link]

    • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. [Link]

    • Wikipedia. Karplus equation. [Link]

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

    • Smith, A. J. R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(14), 4023–4033. [Link]

    • IMSERC. TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. [Link]

    • Chapman, D., & Williams, D. H. (1964). Quantitative analysis of mixtures of alkylphenol isomers by fluorine-19 magnetic resonance spectroscopy. Analyst, 89(1057), 294-297. [Link]

    • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

    • Thibaudeau, C., & Plavec, J. (2004). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 69(15), 5086-5095. [Link]

    • Nairoukh, Z., et al. (2020). The conformational preferences of 3‐fluoropiperidine (1) and.... ResearchGate. [Link]

    • The Duke NMR Center. Coupling constants. [Link]

    • Cobas, C., et al. (2020). Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. SciSpace. [Link]

    • Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

    • Reich, H. J. NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. [Link]

    • Magritek. (2020). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

    • Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

    • Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]

    • Cyr, N., & Perlin, A. S. (1979). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Canadian Journal of Chemistry, 57(18), 2504-2511. [Link]

    • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

    • Pedersen, M. J., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Magnetochemistry, 9(4), 108. [Link]

    • Stockman, B. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12767. [Link]

    • Thankamony, A. L., et al. (2022). Ultrafast ¹⁹F MAS NMR spectroscopy of fluorinated drugs and biomolecules. Solid State Nuclear Magnetic Resonance, 118, 101777. [Link]

    • Foroozandeh, M., et al. (2014). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 136(34), 11867-11870. [Link]

    • Abraham, R. J., & Rossetti, Z. L. (1972). An NMR study of the conformational equilibrium of 5-fluoro-1,3-dioxan in solution. Dependence on solvent. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

    • UCSB NMR Facility. F19 detection. [Link]

    • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

    • Sigma-Aldrich. (2023). Certified reference materials for quantitative NMR. Separation Science. [Link]

    • Anet, F. A. L. (1961). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry, 39(4), 789-801. [Link]

    • Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link]

    • Jäger, M., et al. (2005). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 7(12), 2538-2545. [Link]

    • Weber, M., et al. (2017). Certified Reference Material for Use in 1H, 31P, and 19F Quantitative NMR, Ensuring Traceability to the International System of Units. Journal of AOAC INTERNATIONAL, 100(5), 1365-1375. [Link]

    • Rinkevicius, Z., et al. (2020). First-Principles Calculation of Transition Metal Hyperfine Coupling Constants with the Strongly Constrained and Appropriately Normed (SCAN) Density Functional and its Hybrid Variants. Journal of Chemical Theory and Computation, 16(1), 263-274. [Link]

    Sources

    Application

    Application Notes &amp; Protocols: A Guide to Catalytic Hydrogenation for the Synthesis of Fluorinated Piperidines

    Introduction: The Strategic Value of Fluorinated Piperidines The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its foundational role in medicina...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Value of Fluorinated Piperidines

    The piperidine scaffold is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its foundational role in medicinal chemistry.[1][2] Concurrently, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][3] The convergence of these two privileged motifs—the fluorinated piperidine—creates a class of building blocks with immense potential for developing next-generation therapeutics and agrochemicals.[4][5]

    However, the direct and efficient synthesis of these valuable compounds is fraught with challenges.[1][6] While numerous synthetic routes exist, the catalytic hydrogenation of readily available and often inexpensive fluorinated pyridines represents the most atom-economical and direct pathway to the desired saturated heterocycles.[1][2] This guide provides an in-depth analysis of field-proven catalytic hydrogenation methods, focusing on the underlying principles, detailed experimental protocols, and the comparative advantages of different catalytic systems.

    Core Principles & Mechanistic Challenges

    The hydrogenation of fluoropyridines is not a trivial transformation. Success hinges on overcoming three primary obstacles: the aromatic stability of the pyridine ring, catalyst inhibition by the basic nitrogen atom, and the undesired cleavage of the C-F bond (hydrodefluorination).

    • Aromaticity: The resonance energy of the pyridine ring (approx. 30 kcal/mol) necessitates potent catalytic systems, often requiring elevated pressures and temperatures to drive the reduction.[2][7]

    • Catalyst Poisoning: The lone pair of electrons on the nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the metal center of the catalyst, effectively acting as a poison and inhibiting catalytic turnover.[2][6][7]

    • Hydrodefluorination: The C-F bond, while strong, can be susceptible to cleavage under harsh hydrogenation conditions, leading to the formation of non-fluorinated byproducts.[6] Minimizing this side reaction is critical for product purity and yield.

    Key strategies to surmount these challenges involve either activating the pyridine ring to make it more susceptible to reduction or employing catalytic systems that operate under milder conditions with high selectivity.

    G cluster_0 Challenge: Catalyst Poisoning cluster_1 Solution: Protonation Pyridine Fluoropyridine (Lewis Base) Catalyst Metal Catalyst (e.g., Pd, Rh, Ir) Pyridine->Catalyst N-coordination Poisoned Poisoned Catalyst (Inactive Complex) Catalyst->Poisoned Pyridinium Fluoropyridinium Salt (Activated) Catalyst_sol Metal Catalyst Pyridinium->Catalyst_sol Reduced N-coordination H_plus H⁺ (Acid) Pyridine_sol Fluoropyridine Pyridine_sol->Pyridinium Protonation Hydrogenation Successful Hydrogenation Catalyst_sol->Hydrogenation

    Caption: Overcoming catalyst poisoning via protonation of the pyridine nitrogen.

    Application Note 1: Heterogeneous Palladium-Catalyzed Hydrogenation

    This method, developed by Glorius and coworkers, stands out for its operational simplicity, robustness, and use of a commercially available catalyst.[1][8] It provides excellent cis-diastereoselectivity and can chemoselectively reduce the fluoropyridine ring in the presence of other aromatic systems like benzene or imidazole.[8][9]

    Principle of the Method

    The core of this protocol is the use of Pearlman's catalyst (Pd(OH)₂/C) in the presence of a strong Brønsted acid, typically aqueous HCl. The acid serves a critical dual function:

    • Activation: It protonates the basic nitrogen of the fluoropyridine, forming a pyridinium salt. This breaks the aromaticity and lowers the energy barrier for hydrogenation.[1][8]

    • Preventing Inhibition: Protonation of the resulting piperidine product prevents it from coordinating to and poisoning the palladium catalyst.[1][8]

    The result is a highly efficient system that proceeds smoothly under moderate hydrogen pressure.

    G start Start reagents 1. Add Fluoropyridine, MeOH, and Pd(OH)₂/C to autoclave. start->reagents acid 2. Add aqueous HCl. reagents->acid purge 3. Purge with H₂ (3x). acid->purge react 4. Pressurize with H₂ (50 bar) and stir (16h at 80°C). purge->react workup 5. Cool, vent, filter catalyst. Add base (e.g., NaOH). react->workup protect 6. In situ protection (e.g., add Cbz-Cl). workup->protect extract 7. Extraction and Purification. protect->extract product Final Product: cis-Fluorinated Piperidine extract->product

    Caption: Workflow for Pd-catalyzed heterogeneous hydrogenation.

    Detailed Experimental Protocol

    This protocol is adapted from the procedure reported by Wagener, T. et al. in ACS Catalysis (2020).[1][8]

    • Vessel Preparation: To a glass vial insert within a high-pressure autoclave, add the fluoropyridine substrate (1.0 equiv.), Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 5 mol%), and methanol (to 0.2 M).

    • Acidification: Add aqueous hydrochloric acid (4 M, 1.2 equiv.).

    • Sealing and Purging: Seal the autoclave. Purge the vessel by pressurizing with hydrogen gas (approx. 10 bar) and venting three times to ensure an inert atmosphere.

    • Reaction: Pressurize the autoclave to 50 bar with hydrogen gas. Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

    • Basification and Protection: To the filtrate, add a solution of sodium hydroxide (e.g., 4 M aqueous) until the pH is >10. For ease of purification, the resulting free amine is often protected in situ. Add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) and stir vigorously for 2 hours.

    • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography to yield the protected fluorinated piperidine.

    Data Summary: Substrate Scope & Performance

    This method demonstrates broad applicability for various substituted fluoropyridines.

    EntrySubstrateProduct Yield (%)[8]Diastereomeric Ratio (cis:trans)[8]Notes
    13-Fluoropyridine83% (Cbz-protected)>98:2High yield and excellent selectivity.
    23,5-Difluoropyridine78% (Fmoc-protected)>98:2Tolerates multiple fluorine substituents.
    34-Phenyl-3-fluoropyridine72% (Cbz-protected)>98:2Chemoselectively reduces pyridine over benzene ring.
    42-Ester-3-fluoropyridine62% (as amino acid)>98:2Tolerates ester functional groups.
    52-Amide-3-fluoropyridine52-75%71:29Amide groups are well-tolerated.

    Application Note 2: Homogeneous Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

    For access to all-cis-(multi)fluorinated piperidines, a one-pot, two-step dearomatization-hydrogenation (DAH) process is highly effective.[4][6] This method uses a homogeneous rhodium catalyst to first break the aromaticity of the pyridine ring with a borane reagent, followed by a complete hydrogenation of the resulting intermediates.[4][6]

    Principle of the Method

    The process circumvents direct hydrogenation by first reacting the fluoropyridine with pinacol borane (HBpin) in the presence of a rhodium-carbene catalyst.[6] This dearomatizing borylation step generates diene intermediates, which are much more readily hydrogenated in the subsequent step under a hydrogen atmosphere. The key advantage is the exceptional diastereoselectivity, which directs all substituents into a cis-conformation.[4][6]

    A significant consideration is the method's sensitivity. The DAH process is intolerant of protic functional groups (e.g., alcohols, free amines) due to the hydridic nature of HBpin and is highly dependent on the purity of reagents and solvents.[1][6][8]

    G cluster_0 Step 1: Dearomatization cluster_1 Step 2: Hydrogenation FP Fluoropyridine Diene Diene Intermediates FP->Diene Rh Cat., HBpin HBpin HBpin Rh_cat Rh-Carbene Catalyst Piperidine all-cis-Fluorinated Piperidine Diene->Piperidine Rh Cat., H₂ H2 H₂ (50 bar)

    Sources

    Method

    Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Fluorinated Piperidines

    For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into piperidine scaffolds offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The introduction of fluorine into piperidine scaffolds offers a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated piperidines are increasingly prevalent in pharmaceuticals due to the unique effects of fluorine on basicity, lipophilicity, metabolic stability, and binding affinity.[1][2] This document provides a detailed guide to the palladium-catalyzed synthesis of these valuable motifs, focusing on practical, field-proven protocols. We will explore several key palladium-catalyzed strategies, including the hydrogenation of fluoropyridines, intramolecular C-N cross-coupling reactions, and [4+2] annulation approaches, providing detailed experimental procedures and mechanistic insights to empower researchers in their synthetic endeavors.

    Introduction: The Strategic Advantage of Fluorinated Piperidines

    The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, present in numerous blockbuster drugs.[3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold. The strategic incorporation of fluorine, the most electronegative element, can profoundly alter the properties of the parent piperidine.[4] For instance, fluorine substitution can lower the pKa of the piperidine nitrogen, reducing off-target effects at physiological pH. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism and enhance the metabolic stability of a drug molecule.[4] Given these advantages, robust and versatile methods for the synthesis of fluorinated piperidines are in high demand.[3] Palladium catalysis has emerged as a premier tool for this purpose, offering a range of strategies to construct these valuable compounds with high efficiency and selectivity.[5][6]

    Palladium-Catalyzed Strategies for Fluorinated Piperidine Synthesis

    Several powerful palladium-catalyzed methods have been developed to access fluorinated piperidines. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

    • Hydrogenation of Fluoropyridines: This is a direct and atom-economical approach that transforms readily available fluorinated pyridines into the corresponding saturated piperidines.[3][5][6]

    • Intramolecular C-N Cross-Coupling (Buchwald-Hartwig Amination): This strategy involves the cyclization of an acyclic precursor containing a fluorine-bearing carbon chain and an amine, forming the piperidine ring through a C-N bond. This method is highly versatile and benefits from a well-understood catalytic cycle.[7][8][9]

    • [4+2] Annulation Reactions: These methods construct the six-membered piperidine ring by combining a four-atom and a two-atom component, often with the fluorine substituent already in place on one of the precursors. This can be a highly efficient way to build complex, substituted piperidines.[10]

    • Late-Stage C-H Fluorination: This cutting-edge approach involves the direct conversion of a C-H bond on a pre-formed piperidine ring to a C-F bond. While synthetically elegant, this method is often challenging due to issues of selectivity and reactivity.[2][4][11]

    The following sections will provide detailed protocols for the first three of these key strategies.

    Protocol 1: Diastereoselective Hydrogenation of Fluoropyridines

    This protocol is based on the work of Glorius and coworkers and provides a robust method for the cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst.[3][6] This method is notable for its operational simplicity and tolerance to air and moisture.[6]

    Mechanistic Rationale

    The reaction proceeds via the hydrogenation of the pyridine ring, catalyzed by a heterogeneous palladium catalyst such as palladium hydroxide on carbon (Pd(OH)₂/C). The presence of an acid, like HCl, is crucial as it protonates the pyridine nitrogen, activating the ring towards reduction.[6] The hydrogenation typically occurs in a syn-fashion, leading to the observed cis-diastereoselectivity of the product.

    Experimental Protocol

    Materials:

    • Fluoropyridine substrate (1.0 mmol)

    • Palladium hydroxide on carbon (20 wt% Pd, 10 mol%)

    • Methanol (MeOH, 5 mL)

    • Aqueous HCl (4 M, 1.2 equiv)

    • Hydrogen gas (H₂)

    • Inert gas (Argon or Nitrogen)

    • Optional: Protecting group reagent (e.g., Boc anhydride or Cbz-Cl) and base (e.g., triethylamine) for in-situ protection.

    Procedure:

    • To a suitable pressure vessel, add the fluoropyridine substrate and Pd(OH)₂/C.

    • Add methanol and the aqueous HCl solution.

    • Seal the vessel and purge with inert gas, then with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

    • Stir the reaction mixture vigorously at room temperature or elevated temperature (e.g., 80 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol.

    • The crude product can be worked up by neutralizing the acid and extracting with an organic solvent. For volatile piperidines, it is often advantageous to perform an in-situ protection.[3]

    • For in-situ protection, add a base (e.g., triethylamine) to the filtered solution, followed by the protecting group reagent (e.g., Boc anhydride). Stir at room temperature until the protection is complete.

    • Purify the protected product by flash column chromatography.

    Data Summary
    SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)
    2-Fluoropyridinecis-2-Fluoropiperidine>95>20:1
    3-Fluoropyridinecis-3-Fluoropiperidine>95>20:1
    2,6-Difluoropyridinecis,cis-2,6-Difluoropiperidine85>20:1
    3,5-Difluoropyridinecis,cis-3,5-Difluoropiperidine90>20:1
    (Data adapted from Glorius et al.[3][6])

    Protocol 2: Intramolecular Buchwald-Hartwig Amination

    The Buchwald-Hartwig amination is a cornerstone of C-N bond formation in modern organic synthesis.[7][8] Its intramolecular variant provides a powerful route to N-heterocycles, including fluorinated piperidines. This protocol describes a general procedure for the cyclization of a fluorinated amino-alkyl halide.

    Mechanistic Rationale

    The catalytic cycle of the Buchwald-Hartwig amination is well-established.[7] It begins with the oxidative addition of a Pd(0) species to the alkyl or aryl halide. The resulting Pd(II) complex then coordinates to the amine. A base deprotonates the amine, forming a palladium-amido complex. The crucial C-N bond-forming step is reductive elimination, which furnishes the cyclized product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for facilitating both the oxidative addition and reductive elimination steps.[7][8]

    Visualization: Buchwald-Hartwig Catalytic Cycle

    Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_ii_complex L_nPd(II)(R)X oxidative_addition->pd_ii_complex amine_coordination Amine Coordination pd_ii_complex->amine_coordination HNR' pd_amido_precursor [L_nPd(II)(R)(NHR')]+X- amine_coordination->pd_amido_precursor deprotonation Base pd_amido_precursor->deprotonation pd_amido L_nPd(II)(R)(NR') deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR' (Product) reductive_elimination->product

    Caption: Catalytic cycle for Buchwald-Hartwig amination.

    Experimental Protocol

    Materials:

    • Fluorinated amino-alkyl halide precursor (e.g., N-protected 5-halo-1-fluoropentan-2-amine) (1.0 mmol)

    • Palladium source (e.g., Pd₂(dba)₃, 2.5 mol%)

    • Phosphine ligand (e.g., BINAP, 7.5 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Toluene, 10 mL)

    • Inert gas atmosphere (Argon or Nitrogen)

    Procedure:

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium source, ligand, and base.

    • Add the fluorinated amino-alkyl halide precursor.

    • Add the anhydrous, deoxygenated solvent via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography.

    Protocol 3: [4+2] Annulation for 3-Fluoropiperidines

    This protocol is based on a strategy for constructing 3-fluoropiperidines via a palladium-catalyzed [4+2] annulation of an α-fluoro-β-ketoester with a cyclic carbamate.[10] This method allows for the rapid assembly of the fluorinated piperidine core.

    Mechanistic Rationale

    The reaction proceeds in a one-pot fashion. First, a palladium-catalyzed allylation of the α-fluoro-β-ketoester with the cyclic carbamate occurs. The resulting intermediate is then treated with an acid, such as trifluoroacetic acid (TFA), which promotes a condensation reaction to form the 3-fluoropiperidine product.[10]

    Visualization: General Workflow for [4+2] Annulation

    Annulation_Workflow start α-Fluoro-β-ketoester + Cyclic Carbamate pd_catalysis Pd(dba)₂ / Ligand Allylation start->pd_catalysis intermediate Allylated Intermediate pd_catalysis->intermediate acid_treatment TFA Condensation intermediate->acid_treatment product 3-Fluoropiperidine Product acid_treatment->product

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Challenges in the purification of volatile fluorinated piperidines.

    Welcome to the Technical Support Center for the isolation and purification of fluorinated heterocycles. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals w...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for the isolation and purification of fluorinated heterocycles. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who have "lost" their fluorinated piperidine products during routine workups.

    The incorporation of fluorine into piperidine scaffolds is a powerful tool in drug design, but it drastically alters the molecule's physicochemical properties. This guide provides a causality-driven, self-validating framework to troubleshoot and resolve the specific challenges associated with purifying these volatile compounds.

    Module 1: The Volatility Challenge & Isolation Strategies

    Q: Why do I consistently lose my fluorinated piperidine product during rotary evaporation, even at low temperatures? A: The loss is driven by the strong inductive effect of fluorine. Fluorine atoms withdraw electron density from the basic nitrogen, significantly lowering the pKa of the piperidine ring[1]. This reduced basicity prevents the amine from readily forming stable hydrogen-bonded networks with protic solvents or atmospheric moisture. Consequently, the boiling point drops drastically, and the free base co-evaporates (often forming azeotropes) with your extraction solvent.

    To visualize this quantitative shift, refer to the data summary below:

    Table 1: Physicochemical Impact of Fluorination on Piperidines

    Compound ScaffoldTypical pKaVolatility RiskUV Absorbance
    Piperidine (Unsubstituted)~11.2ModerateNone (Transparent >210 nm)
    3-Fluoropiperidine ~9.0HighNone
    3,3-Difluoropiperidine ~7.3Very HighNone

    Causality: Each additional fluorine atom lowers the pKa by approximately 1.5 to 2.0 units[1]. To prevent product loss, the amine must be trapped as a non-volatile salt (e.g., HCl or TFA) prior to any concentration steps[2].

    Q: If I need the free base for my next coupling step, how can I avoid losing it during purification? A: If the free base is strictly required, you must never evaporate the solvent to dryness. However, a much more robust and field-proven strategy is in situ protection. Because the purification of volatile, unprotected fluorinated piperidines is notoriously challenging, trapping the crude amine with a protecting group (like Cbz or Fmoc) immediately after synthesis converts it into a non-volatile, UV-active compound that is easily purified by standard silica chromatography[3].

    Protocol 1: In Situ Cbz-Protection of Volatile Fluorinated Piperidines

    Causality: By reacting the crude amine with Benzyl chloroformate (Cbz-Cl) before solvent removal, we increase the molecular weight, eliminate volatility, and introduce a strong UV chromophore for downstream chromatography.

    • Reaction Quench: Upon completion of the piperidine synthesis (e.g., hydrogenation of a fluoropyridine), cool the crude reaction mixture to 0 °C.

    • Base Addition: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) directly to the mixture.

    • Self-Validation Checkpoint 1: Spot the basified mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) spot confirms the presence of the free secondary amine.

    • Trapping: Dropwise add 1.2 equivalents of Benzyl chloroformate (Cbz-Cl). Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint 2: Repeat the Ninhydrin stain. A negative result confirms the complete consumption of the volatile free base into the protected carbamate.

    • Workup & Concentration: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The Cbz-protected fluorinated piperidine is now non-volatile and completely safe to evaporate to dryness[3].

    Module 2: Chromatographic Purification & Detection

    Q: Why am I seeing severe peak tailing and poor resolution of my fluorinated piperidines on a standard C18 HPLC column? A: Peak tailing for basic compounds on traditional silica-based C18 columns is caused by secondary ion-exchange interactions. Residual silanol groups (Si-O⁻) on the stationary phase interact strongly with the basic nitrogen of the piperidine[4]. Furthermore, the highly electronegative fluorine atoms create localized dipole moments that interact unpredictably with standard hydrophobic C18 phases. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity by engaging in dipole-dipole, π-π, and hydrogen bonding interactions, which are highly beneficial for separating fluorinated and basic compounds[4].

    Q: My fluorinated piperidine lacks a UV chromophore. How do I detect it during chromatography? A: Standard UV detectors (e.g., 254 nm) will fail to detect aliphatic fluorinated piperidines unless they are derivatized. For underivatized free bases or salts, you must rely on universal detection methods like CAD or ELSD, paired with volatile ion-pairing agents.

    Table 2: Comparison of Chromatographic Strategies for Fluorinated Piperidines

    StrategyStationary PhaseDetection MethodMobile Phase AdditiveCausality / Mechanism
    Direct Free Base PFP (Pentafluorophenyl)CAD or ELSD0.1% Heptafluorobutyric Acid (HFBA)HFBA acts as an ion-pairing agent, improving retention of the basic amine while being volatile enough for CAD/ELSD[4].
    Salt Form (HCl/TFA) HILIC (Hydrophilic Interaction)Conductivity / MS10 mM Ammonium FormateRetains highly polar salts; MS provides mass-specific detection.
    Protected (Cbz/Fmoc) Standard C18 or SilicaUV (254 nm)0.1% Formic AcidProtecting group provides a robust chromophore and eliminates volatility[3].
    Protocol 2: HPLC Method for Underivatized Fluorinated Piperidines
    • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 150 x 4.6 mm, 3.5 µm)[4].

    • Mobile Phase Preparation: Prepare an aqueous mobile phase containing 0.1% Heptafluorobutyric Acid (HFBA) and an organic phase of Acetonitrile. Causality: HFBA pairs with the protonated piperidine, masking its charge and increasing retention on the PFP column[4].

    • Detector Setup: Connect a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series.

    • Self-Validation Checkpoint: Inject a known standard of a non-fluorinated piperidine to verify system suitability. Ensure the ELSD/CAD evaporation temperature is set low enough (e.g., 35 °C) so that the analyte is not vaporized along with the mobile phase.

    • Sample Prep: Dissolve the sample in the mobile phase, filter through a 0.22 µm PTFE syringe filter, and inject.

    Module 3: Visualizing the Workflow

    To ensure a foolproof approach to your purification strategy, follow the logical decision matrix below based on your immediate downstream synthesis requirements.

    PiperidineWorkflow Start Crude Reaction Mixture (Volatile Fluorinated Piperidine) Decision What is the downstream requirement? Start->Decision Salt Salt Formation (Add HCl or TFA) Decision->Salt Long-term storage or salt screening Protect In Situ Protection (Add Cbz-Cl or Fmoc-Cl) Decision->Protect Intermediate for multistep synthesis FreeBase Free Base Isolation (Strict Temp Control) Decision->FreeBase Requires free amine for immediate coupling SaltPur Trituration/Precipitation (Stable Solid Salt) Salt->SaltPur Evaporate safely ProtectPur Standard Chromatography (UV Active, Non-Volatile) Protect->ProtectPur Evaporate safely FreeBasePur PFP Chromatography (CAD/ELSD Detection) FreeBase->FreeBasePur No evaporation to dryness

    Decision matrix for the isolation and purification of volatile fluorinated piperidines.

    References

    2.[2] Title: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC Source: nih.gov URL:[Link]

    3.[3] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis Source: acs.org URL:[Link]

    4.[1] Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry Source: acs.org URL:[Link]

    Sources

    Optimization

    Technical Support Center: Managing Fluoride Ion Interference in Catalytic Synthesis

    Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges of fluoride ion interference in catalytic synthesis. This guide is s...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges of fluoride ion interference in catalytic synthesis. This guide is structured to provide both quick answers to common questions and in-depth troubleshooting protocols to address complex experimental issues. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent fluoride-related complications in your critical reactions.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses the most common queries regarding fluoride ions in catalytic processes.

    Q1: Why is the fluoride ion a concern in catalytic synthesis?

    A1: The fluoride ion (F⁻), owing to its high electronegativity and small ionic radius, can act as a potent catalyst poison.[1] It can strongly coordinate to catalytically active metal centers, blocking sites required for substrate binding and activation. This interaction can lead to a significant decrease in catalytic activity or complete deactivation of the catalyst.[2] Furthermore, in some cases, fluoride can alter the electronic properties of the catalyst, thereby affecting the selectivity of the reaction.[3][4]

    Q2: What are the common sources of fluoride contamination in a research lab?

    A2: Fluoride contamination can originate from various, often overlooked, sources within a laboratory setting. These can be broadly categorized as:

    • Reagents and Solvents:

      • Certain grades of solvents may contain trace amounts of fluoride.

      • Reagents synthesized using fluorine-containing compounds or catalysts can carry over fluoride impurities.[5]

      • Hydrofluoric acid (HF) or its salts used in previous steps of a synthesis can persist in downstream reactions if not rigorously removed.

    • Glassware and Equipment:

      • Etching of glass reaction vessels by basic or high-temperature reaction conditions can release fluoride ions from the silicate matrix.

      • Certain types of Teflon or other fluoropolymer labware can degrade under harsh conditions, releasing fluoride.

    • Environmental and External Factors:

      • Use of fluoridated water for cleaning or in aqueous reaction media.[6]

      • Airborne dust in industrial areas may contain fluoride particulates.[7][8]

    Q3: Can fluoride ions ever be beneficial in catalysis?

    A3: Interestingly, yes. In specific contexts, fluoride ions are intentionally used as promoters or activators in certain catalytic reactions, particularly in cross-coupling chemistry. For instance, in reactions involving organosilicon compounds, fluoride is used to activate the silicon-carbon bond, facilitating transmetalation to a palladium catalyst.[9][10] It is crucial to distinguish between the deliberate use of fluoride as a stoichiometric activator and its unintended presence as a catalytic poison.

    Q4: What are the typical signs of fluoride-induced catalyst deactivation?

    A4: The primary indicator of fluoride poisoning is a rapid and often irreversible loss of catalytic activity.[2] This may manifest as:

    • A sudden drop in reaction conversion or yield.

    • A complete stall of the reaction before completion.

    • A change in product selectivity.

    • In heterogeneous catalysis, a visual change in the catalyst's appearance may sometimes be observed.

    Q5: How can I definitively confirm that fluoride is the cause of my reaction failure?

    A5: Confirming fluoride as the culprit requires analytical characterization. Several techniques can be employed:

    • Ion-Selective Electrode (ISE): This is a widely used and relatively simple method for quantifying fluoride concentration in aqueous solutions or after extraction from organic media.[11][12]

    • Ion Chromatography (IC): IC offers high sensitivity and can separate and quantify various anions, including fluoride, in a sample.[13]

    • Gas Chromatography (GC): For volatile fluorine compounds, GC can be a suitable method. Derivatization to a volatile species like trimethylfluorosilane may be necessary.[11]

    • X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX): For heterogeneous catalysts, these surface-sensitive techniques can detect the presence of fluorine on the catalyst surface.[2]

    Section 2: In-Depth Troubleshooting Guides

    This section provides detailed protocols for diagnosing and resolving fluoride interference issues.

    Guide 1: My Palladium-Catalyzed Cross-Coupling Reaction is Failing. Is Fluoride to Blame?

    Problem: You are running a Suzuki, Stille, or other palladium-catalyzed cross-coupling reaction, and you observe a sudden drop in yield or a complete lack of product formation. You have already ruled out other common issues like substrate quality, catalyst loading, and solvent purity.

    Causality: Palladium catalysts are particularly susceptible to poisoning by halides, including fluoride. Fluoride can coordinate to the palladium center, inhibiting the oxidative addition or transmetalation steps of the catalytic cycle.[3][4] This is especially problematic in reactions where fluoride is not intentionally used as an activator.

    Caption: Diagnostic workflow for suspected fluoride poisoning.

    • Sample Preparation:

      • After the failed reaction, quench the reaction mixture as you normally would.

      • Perform a liquid-liquid extraction with a suitable organic solvent and deionized water.

      • Carefully separate the aqueous layer. This layer will now contain any water-soluble fluoride salts.

    • Analysis with Ion-Selective Electrode (ISE):

      • Calibrate the fluoride ISE using a series of standard fluoride solutions of known concentrations.

      • Buffer the collected aqueous sample with a Total Ionic Strength Adjustment Buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex any metal-bound fluoride.

      • Measure the fluoride concentration in your sample.

    • Interpretation:

      • Compare the measured fluoride concentration to a baseline measurement from a "clean" reaction (if available) or to the known tolerance of your catalytic system. Even low ppm levels of fluoride can be detrimental to sensitive catalysts.

    Guide 2: Proactive Mitigation: How to Remove Fluoride from Reagents and Solvents

    Problem: You have confirmed a source of fluoride contamination in your starting materials or solvents and need to purify them before use.

    Causality: The most effective way to manage fluoride interference is to prevent it from entering the reaction in the first place. Several methods can be employed to remove fluoride ions, with adsorption being one of the most common and effective.

    Scavenger TypeExamplesMechanism of ActionBest For
    Metal Oxides/Hydroxides Activated Alumina, Zirconium OxideLewis acid-base interaction, ion exchangeSolvents, non-polar organic solutions
    Carbon-Based Materials Activated CarbonAdsorptionBroad applicability, though capacity may vary
    Polymer-Supported Scavengers Fluorous amines, Resins with Lewis acidic sitesCovalent or ionic bondingOrganic reaction mixtures for in-situ scavenging or work-up
    Inorganic Salts Calcium Phosphate, Calcium CarbonatePrecipitation of insoluble CaF₂Aqueous solutions, certain organic solvents
    • Preparation:

      • Activate basic or neutral alumina by heating it to 200-300 °C under vacuum for several hours to remove adsorbed water.

      • Allow the alumina to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Treatment:

      • Add the activated alumina (typically 5-10% w/v) to the solvent to be purified.

      • Stir the slurry under an inert atmosphere for 4-12 hours at room temperature.

    • Separation:

      • Allow the alumina to settle, then decant or filter the solvent under an inert atmosphere.

      • For highly sensitive reactions, it is recommended to distill the solvent from the alumina slurry.

    • Validation:

      • Take a sample of the purified solvent, extract with deionized water, and analyze the aqueous extract for fluoride using an ISE to confirm the effectiveness of the treatment.

    Guide 3: My Heterogeneous Catalyst is Deactivated. Can It Be Regenerated?

    Problem: You are using a supported catalyst (e.g., Pd on carbon, Ru on alumina) that has lost its activity, and you have confirmed fluoride deposition on its surface via XPS or EDX.

    Causality: Fluoride can strongly adsorb onto the surface of both the metal nanoparticles and the support material, blocking active sites.[2] Regeneration aims to remove these adsorbed fluoride species without damaging the catalyst structure.

    Caption: Decision workflow for regenerating a fluoride-poisoned heterogeneous catalyst.

    • Catalyst Recovery:

      • Filter the catalyst from the reaction mixture and wash it with a clean, un-fluoridated solvent to remove any residual organic compounds.

      • Dry the catalyst under vacuum.

    • Regeneration:

      • Prepare a dilute aqueous solution of a base, such as 0.1 M NaOH or Na₂CO₃.

      • Create a slurry of the deactivated catalyst in the basic solution.

      • Gently stir the slurry at room temperature or with mild heating (e.g., 40-60 °C) for several hours. The hydroxide ions will compete with and displace the fluoride ions from the catalyst surface.[14]

    • Washing and Drying:

      • Filter the catalyst from the basic solution.

      • Wash the catalyst thoroughly with deionized water until the pH of the filtrate is neutral. This is a critical step to remove all residual base.

      • Dry the regenerated catalyst under high vacuum, potentially with gentle heating, to remove all water.

    • Validation:

      • Characterize the regenerated catalyst using techniques like XPS to confirm the removal of fluorine.

      • Test the activity of the regenerated catalyst in a small-scale reaction to determine the extent of recovery. It is common to see a partial, but not complete, restoration of activity.[15]

    References

    • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions.
    • Chouhan, S., & Flora, S. J. S. (2017). Fluoride Sources, Toxicity and Its Amelioration: A Review. Journal of Environmental Science and Health, Part C, 35(2), 123-147.
    • Johnston, C. J., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. Cellular and Molecular Life Sciences, 77(14), 2649-2667.
    • Department of Climate Change, Energy, the Environment and Water. (2022). Fluoride compounds: Sources of emissions.
    • Environmental Studies (EVS) Institute. (2024). Sources and Distribution of Fluoride Contamination in Groundwater.
    • Fluoride Action Network. (n.d.). Sources of Fluoride.
    • Denmark, S. E., & Sweis, R. F. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Journal of the American Chemical Society, 126(15), 4865–4875.
    • Al-Othman, Z. A., Ali, R., & Naushad, M. (2012). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides. Organometallics, 31(17), 6243-6254.
    • Royo, B., & Martin-Alvarez, P. J. (2025). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science.
    • Tsygankov, A. (2018). Fluoride-activated Catalysis. University of Groningen.
    • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
    • Intertek. (n.d.). Fluorine and Fluoride Analysis.
    • Catalyst Regeneration. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
    • Zulfikar, M. A., & Setiyanto, H. (2020). Adsorptive, kinetics and regeneration studies of fluoride removal from water using zirconium-based metal organic frameworks. Scientific reports, 10(1), 8205.
    • IntechOpen. (2022). Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods.

    Sources

    Troubleshooting

    Technical Support Center: BF3-Activated Hypervalent Iodine Reagents in 3-Fluoropiperidine Synthesis

    A Senior Application Scientist's Guide to Troubleshooting Selectivity Issues Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug develo...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Senior Application Scientist's Guide to Troubleshooting Selectivity Issues

    Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing BF₃-activated hypervalent iodine(III) reagents for the synthesis of 3-fluoropiperidines. While this method offers a powerful, metal-free approach to constructing valuable fluorinated azaheterocycles, it is often accompanied by significant challenges in controlling stereoselectivity, regioselectivity, and chemoselectivity.

    This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common experimental issues, understand the underlying mechanistic principles, and optimize your reaction conditions for a successful outcome.

    Foundational Knowledge: The Reaction Mechanism

    Before addressing specific problems, it is crucial to understand the currently accepted reaction mechanism. The transformation from an alkenyl N-tosylamide to a 3-fluoropiperidine is not a direct cyclization but a multi-step process involving activation, cyclization, and rearrangement. Key selectivity issues arise from competing pathways at different stages of this process.

    The reaction is proposed to initiate with the coordination of the Lewis acid, boron trifluoride (BF₃), to the hypervalent iodine(III) reagent (e.g., a diaryliodonium salt or PhI(OAc)₂). This activation enhances the electrophilicity of the iodine center. The activated reagent then attacks the alkene's C=C double bond to form a transient iodiranium(III) ion. This is followed by a diastereodetermining 5-exo-cyclization, which leads to a pyrrolidine intermediate. This intermediate is the crucial branch point where the reaction's ultimate chemo- and regioselectivity are decided.[1][2][3][4]

    Reaction_Mechanism General Reaction Pathway Start Alkenyl N-Tosylamide + PhI(L)₂ + BF₃ Activated_Reagent [PhI(L)₂·BF₃] Activated Reagent Start->Activated_Reagent Activation Iodiranium Iodiranium(III) Ion Activated_Reagent->Iodiranium Attack on C=C Cyclization 5-exo-Cyclization (Diastereodetermining Step) Iodiranium->Cyclization Pyrrolidine_Int Pyrrolidine Intermediate (σ-alkyl-I(III)) Cyclization->Pyrrolidine_Int AIF_Pathway Aziridinium Ion Formation (AIF) Pyrrolidine_Int->AIF_Pathway Favored by bulky, basic ligands RLC_Pathway Reductive Ligand Coupling (RLC) Pyrrolidine_Int->RLC_Pathway Favored by less basic ligands Fluoropiperidine 3-Fluoropiperidine AIF_Pathway->Fluoropiperidine Fluoride Attack Oxopiperidine 3-Oxopiperidine RLC_Pathway->Oxopiperidine Ligand Transfer

    Caption: General mechanism for 3-fluoropiperidine synthesis.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: My reaction is producing a mixture of diastereomers (poor cis/trans selectivity). How can I improve this?

    Answer: This is a common and critical issue. The diastereoselectivity of the final 3-fluoropiperidine is established during the initial 5-exo-cyclization step that forms the pyrrolidine intermediate.[1][2] The stereochemistry of this ring-closing event dictates the final product ratio.

    Causality & Explanation: The transition state of the 5-exo-cyclization is influenced by steric and electronic factors from both the substrate and the iodine(III) reagent. The orientation of the substituents on the alkenyl chain and the nature of the ligands on the iodine atom will favor one transition state geometry over another, leading to the observed diastereomeric ratio.

    Troubleshooting Steps:

    • Analyze Substrate Structure: Substituents on your alkenyl chain can create a conformational bias that favors the formation of one diastereomer. While often inherent to the target molecule, understanding this bias is the first step.

    • Modify the Hypervalent Iodine Reagent: The ligands (L) on the ArI(L)₂ reagent play a significant role. Changing the carboxylate ligand can alter the steric environment of the cyclization.

      • Less Bulky Ligands (e.g., Acetate - OAc): May offer baseline selectivity.

      • Bulky Ligands (e.g., Pivalate - OPiv): Can introduce significant steric hindrance, potentially flipping or enhancing the diastereomeric ratio.

    • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases diastereoselectivity. This is because the reaction will more readily proceed through the lower-energy transition state, amplifying the small energy difference between the pathways leading to the two diastereomers.

    • Solvent Effects: While less pronounced, the polarity of the solvent can influence transition state stabilization. Screen a range of anhydrous solvents (e.g., CH₂Cl₂, DCE, MeCN).

    ParameterEffect on DiastereoselectivityRationale
    Substrate Substituents Highly influentialCreates conformational bias in the cyclization transition state.
    Bulky Reagent Ligands Can increase or reverse selectivityAlters the steric environment around the iodine center.
    Lower Temperature Generally increases selectivityFavors the lowest energy transition state pathway.
    Q2: I'm getting a low yield of the desired 3-fluoropiperidine and isolating significant amounts of an oxygenated byproduct (e.g., 3-acetoxypiperidine). What is causing this chemoselectivity issue?

    Answer: This is a classic chemoselectivity problem arising from competition between fluoride incorporation and the transfer of a ligand (like acetate or pivalate) from the iodine reagent to your substrate. This competition occurs after the formation of the key pyrrolidine intermediate.[1][2][3]

    Causality & Explanation: The pyrrolidine intermediate can proceed via two main pathways:

    • Aziridinium Ion Formation (AIF): This pathway leads to the formation of an aziridinium ion, which is then opened by a fluoride nucleophile (originating from BF₃) to give the desired 3-fluoropiperidine.

    • Reductive Ligand Coupling (RLC): This is a competing pathway where the carboxylate ligand on the iodine atom is directly transferred to the carbon backbone, resulting in an oxoamination product (e.g., an acetate or pivalate ester).[1]

    AIF_vs_RLC Chemoselectivity Branch Point Pyrrolidine_Int Pyrrolidine Intermediate AIF_Pathway AIF Pathway Pyrrolidine_Int->AIF_Pathway Favored by: - Basic/Bulky Ligands (PivO⁻) - Electrolytes (TBABF₄) RLC_Pathway RLC Pathway Pyrrolidine_Int->RLC_Pathway Favored by: - Less Basic Ligands (AcO⁻) Fluoroproduct Desired Product: 3-Fluoropiperidine AIF_Pathway->Fluoroproduct Oxoproduct Byproduct: 3-Oxopiperidine RLC_Pathway->Oxoproduct

    Caption: Competing AIF and RLC pathways dictate chemoselectivity.

    Troubleshooting Steps:

    • Change the Reagent Ligand: This is the most effective solution. Switching from a less basic ligand like acetate (AcO⁻) to a more basic and sterically hindered ligand like pivalate (PivO⁻) has been shown to suppress the RLC pathway and favor the AIF pathway, thereby increasing the ratio of fluorinated to oxygenated products (F/O ratio).[1]

    • Use an Electrolyte Additive: The addition of a salt like tetrabutylammonium tetrafluoroborate (TBABF₄) can influence the reaction pathway, often favoring the desired fluorination.[2][4] The exact role is complex but may involve stabilizing charged intermediates that lead to the AIF pathway.

    • Ensure Anhydrous Conditions: While BF₃·OEt₂ is the primary source of fluoride, any residual water in the reaction can compete as a nucleophile to open the aziridinium ion, leading to 3-hydroxypiperidine byproducts. Always use freshly distilled, anhydrous solvents and dry reagents.

    • BF₃·OEt₂ Stoichiometry: Boron trifluoride etherate acts as both the Lewis acid activator and the fluoride source.[5][6] Ensure at least a stoichiometric amount is used. An excess may be beneficial, but this should be optimized empirically.

    ParameterEffect on F/O Product RatioRationale
    Ligand Basicity/Bulk ↑ Pivalate > AcetateBulky, basic ligands suppress the RLC pathway.[1]
    TBABF₄ Additive ↑ Increases F/O RatioStabilizes intermediates on the AIF pathway.[2]
    Water Contamination ↓ Decreases F/O RatioWater competes as a nucleophile, forming hydroxy-byproducts.
    Q3: My reaction isn't working at all, or I'm isolating unreacted starting material. What should I check?

    Answer: Complete reaction failure often points to issues with reagent quality, activation, or the inherent reactivity of your substrate.

    Troubleshooting Steps:

    • Check Reagent Quality:

      • Hypervalent Iodine Reagent: Ensure your PhI(OAc)₂ or other precursor is pure. These reagents can degrade over time.

      • BF₃·OEt₂: This Lewis acid is highly hygroscopic and can be deactivated by atmospheric moisture. Use a fresh bottle or a recently opened one that has been properly stored under an inert atmosphere. A simple test is to observe if it fumes upon exposure to air.

    • Verify Activation: The reaction will not proceed without effective activation of the iodine(III) reagent by BF₃.[7] The order of addition can matter. Typically, the BF₃·OEt₂ is added to a solution of the substrate and the iodine reagent at a reduced temperature.

    • Substrate Reactivity:

      • N-Protecting Group: The reaction is well-documented for N-tosylamides. Other sulfonyl groups are often tolerated, but benzoyl-protected or unprotected amines may not be suitable substrates as they can interfere with the Lewis acid or the iodine reagent.[8]

      • Alkene Substitution: Highly substituted or electron-deficient alkenes may be less reactive towards the electrophilic iodine(III) reagent.

    • Reaction Temperature: While lower temperatures are good for selectivity, the initial activation and cyclization may require a certain thermal threshold. If running at very low temperatures (e.g., -78 °C), try allowing the reaction to slowly warm to 0 °C or room temperature after the addition of all reagents.

    General Experimental Protocol for Optimization

    This protocol provides a robust starting point for the aminofluorination reaction. It is designed to be a self-validating system where you can systematically modify parameters to optimize for your specific substrate.

    Experimental_Workflow Optimization Workflow Prep 1. Preparation - Dry glassware under vacuum/heat - Use anhydrous solvent (e.g., CH₂Cl₂) - Use fresh reagents Setup 2. Reaction Setup - Dissolve substrate (1.0 eq) and  PhI(OPiv)₂ (1.2 eq) in solvent - Stir under inert atmosphere (N₂/Ar) - Cool to 0 °C Prep->Setup Addition 3. Reagent Addition - Add BF₃·OEt₂ (1.5 eq) dropwise  over 5-10 minutes Setup->Addition Reaction 4. Reaction - Stir at 0 °C for 1 hour - Allow to warm to room temp. - Monitor by TLC/LC-MS Addition->Reaction Quench 5. Work-up - Quench with saturated aq. NaHCO₃ - Separate layers Reaction->Quench Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography Quench->Purify

    Caption: A step-by-step workflow for reaction setup and optimization.

    Step-by-Step Methodology:

    • Preparation: Ensure all glassware is oven- or flame-dried. Use a freshly opened bottle of anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Weigh the alkenyl N-tosylamide substrate and the hypervalent iodine reagent (e.g., Phenyliodine(III) diacetate, PhI(OAc)₂, or Phenyliodine(III) dipivalate, PhI(OPiv)₂) in a dry environment.

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the substrate (1.0 equiv) and the hypervalent iodine reagent (1.1-1.3 equiv) in the anhydrous solvent. Cool the mixture to the desired starting temperature (0 °C is a good starting point).

    • Lewis Acid Addition: Add BF₃·OEt₂ (1.2-2.0 equiv) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the internal temperature during the addition.

    • Monitoring: Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

    • Work-up: Once the reaction is complete, carefully quench it by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    By methodically addressing these common issues and using this guide as a framework for optimization, you can successfully navigate the complexities of this powerful fluorination reaction.

    References

    • Mihajlović, J., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 88(15), 10946–10959. [Link]

    • Mihajlović, J., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

    • Mihajlović, J., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. ResearchGate. [Link]

    • Mihajlović, J., et al. (2023). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. PubMed. [Link]

    • Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc, 2022(7), 138-165. [Link]

    • Sammakia, T., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

    • Wang, F., et al. (2017). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Angewandte Chemie International Edition, 56(25), 7217-7221. [Link]

    • Don-Trapp, M., & Olofsson, B. (2021). Reactions promoted by hypervalent iodine reagents and boron Lewis acids. Chemical Society Reviews, 50(10), 5987-6003. [Link]

    • Li, Y., et al. (2016). Mechanism of Silver-Mediated Geminal Difluorination of Styrenes with a Fluoroiodane Reagent: Insights into Lewis-Acid-Activation Model. Organic Letters, 18(23), 6046–6049. [Link]

    • Barrow, A. S., & O'Hagan, D. (2021). Hypervalent iodine-mediated intramolecular alkene halocyclisation. Beilstein Journal of Organic Chemistry, 17, 2878–2893. [Link]

    • Komatsuda, M., et al. (2022). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 27(14), 4478. [Link]

    • Wang, X., et al. (2018). Mechanism of Hypervalent Iodine Promoted Fluorocyclization of Unsaturated Alcohols: Metathesis via Double Acids Activation. The Journal of Organic Chemistry, 83(24), 15159–15166. [Link]

    • Meng, L., & Li, Z. (2012). Metal-free intramolecular aminofluorination of unactivated alkenes. Organic Letters, 14(17), 4454–4457. [Link]

    • Yoshimura, A., & Zhdankin, V. V. (2016). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews, 116(5), 3328–3435. [Link]

    • Liu, Y., et al. (2024). Hypervalent Iodine-Catalyzed Fluorination of Diene-Containing Compounds: A Computational Study. International Journal of Molecular Sciences, 25(13), 7109. [Link]

    • Jiang, H., et al. (2020). Catalytic Intramolecular Cyclofluorination of Benzamides. Organic Letters, 22(1), 263-267. [Link]

    • Kalow, J. A., & Doyle, A. G. (2013). Alkene Difunctionalization Using Hypervalent Iodine Reagents. Journal of the American Chemical Society, 135(44), 16697–16700. [Link]

    • Yao, S., et al. (2022). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 27(23), 8281. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1-Ethyl-3-fluoro-piperidin-4-OL vs. Non-Fluorinated Piperidinols: A Comparative Guide for Activity Assays

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization programs that stall due to the suboptimal pharmacokinetic (PK) profiles of piperidine-containing scaffolds. While...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead optimization programs that stall due to the suboptimal pharmacokinetic (PK) profiles of piperidine-containing scaffolds. While the piperidine ring is a privileged pharmacophore, its high basicity often leads to poor oral bioavailability, hERG liability, and severe lysosomal sequestration.

    The strategic introduction of a fluorine atom—specifically utilizing building blocks like 1[1]—is a highly effective stereoelectronic modification. This guide objectively compares the performance of 1-Ethyl-3-fluoro-piperidin-4-OL against its non-fluorinated and gem-difluorinated counterparts, providing the mechanistic causality behind its superior performance and detailing self-validating experimental protocols for your activity assays.

    The Mechanistic Rationale: Why Fluorinate the Piperidinol Core?

    The decision to substitute hydrogen with fluorine at the 3-position of a piperidin-4-ol ring is not merely structural; it is driven by profound physicochemical causality.

    Fluorine is the most electronegative element. When placed adjacent (beta) to the basic piperidine nitrogen, it exerts a strong electron-withdrawing inductive effect (-I). This effect significantly lowers the pKa of the basic amine by 1.5 to 3.0 units[2]. In a physiological environment (pH 7.4), a non-fluorinated piperidine (pKa ~9.6) is almost entirely protonated. This high degree of ionization drives the molecule into acidic organelles (like lysosomes, pH ~4.5) where it becomes permanently trapped—a phenomenon known as lysosomotropism[3].

    By utilizing 1-Ethyl-3-fluoro-piperidin-4-OL, the basicity is modulated to a "sweet spot" (pKa ~7.8). This allows a significant fraction of the drug to remain neutral in acidic environments, facilitating membrane permeation, escaping lysosomal trapping, and ultimately improving target engagement and oral bioavailability[3].

    G cluster_0 Standard Piperidinol (e.g., 1-Ethyl-piperidin-4-ol) cluster_1 Fluorinated Piperidinol (1-Ethyl-3-fluoro-piperidin-4-ol) A1 High pKa (~9.6) A2 Protonated in Lysosome (pH 4.5) A1->A2 A3 Lysosomal Trapping (Poor Bioavailability) A2->A3 B1 Lower pKa (~7.8) via Inductive Effect B2 Neutral State Maintained in Acidic Organelles B1->B2 B3 Membrane Permeation & Target Engagement B2->B3

    Fig 1. Mechanistic pathway illustrating how fluorine-mediated pKa reduction prevents lysosomal trapping.

    Comparative Performance Data

    To demonstrate the impact of this modification, we evaluate the derivatives across Multi-Parameter Optimization (MPO) metrics. The data below illustrates the typical structure-activity relationship (SAR) shifts observed when benchmarking these scaffolds in standard preclinical assays[2].

    Compound ScaffoldSubstitution TypepKa (Basic N)LogD (pH 7.4)HLM CL_int (µL/min/mg)Target GPCR Affinity (IC50, nM)*
    1-Ethyl-piperidin-4-ol Non-fluorinated (Control)9.60.845.2120
    1-Ethyl-3-fluoro-piperidin-4-ol Monofluorinated7.81.418.515
    1-Ethyl-3,3-difluoro-piperidin-4-ol Gem-difluorinated5.81.9< 5.045

    *Note: Target affinity is highly dependent on the specific receptor (e.g., 5-HT2A or Motilin receptors); however, the monofluorinated derivative frequently exhibits optimal binding due to favorable dipole-dipole interactions within the binding pocket without the excessive steric bulk of a gem-difluoro group[4][5].

    Self-Validating Experimental Protocols

    To accurately compare 1-Ethyl-3-fluoro-piperidin-4-OL with other derivatives, your assay cascade must be robust. Below are the field-proven, step-by-step methodologies designed with internal self-validation mechanisms.

    Protocol A: Potentiometric pKa and LogD Determination

    Causality: Computational pKa predictors often fail for saturated heterocycles because they struggle to account for stereoelectronic gauche effects between the fluorine atom and the protonated amine. Empirical potentiometric titration is mandatory[2].

    • System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation: Run a reference standard (e.g., labetalol) to ensure the electrode accurately captures known pKa values within ±0.1 units.

    • Sample Preparation: Dissolve 1-Ethyl-3-fluoro-piperidin-4-OL in 0.15 M KCl (to maintain constant ionic strength) to a final concentration of 1 mM.

    • Titration: Titrate the solution from pH 2.0 to 12.0 using 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption, which skews basic pKa readings).

    • LogD Partitioning: For LogD, introduce a known volume of octanol to the aqueous titration vessel. The shift in the apparent pKa curve in the presence of the lipid phase allows for the simultaneous mathematical derivation of LogD at pH 7.4.

    Protocol B: In Vitro Metabolic Stability (HLM Clearance Assay)

    Causality: Fluorination blocks metabolically labile C-H bonds from Cytochrome P450 (CYP) oxidation. To prove that the increased stability of the fluorinated derivative is CYP-mediated and not an artifact of chemical degradation, we use a strict ±NADPH control system.

    • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Incubation Setup: Mix HLM (final protein concentration 0.5 mg/mL) with 1 µM of the test compound (e.g., 1-Ethyl-3-fluoro-piperidin-4-OL) in the buffer.

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).

      • Self-Validation Control: Run a parallel plate without NADPH. If clearance occurs in the absence of NADPH, the compound is chemically unstable or degrading via non-CYP pathways, invalidating the CYP-stability hypothesis.

    • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the elimination rate constant ( k ).

    Workflow Step1 Compound Library Preparation (Fluorinated vs Non-Fluorinated) Step2A Physicochemical Profiling (Potentiometric pKa & LogD) Step1->Step2A Step2B In Vitro ADME (HLM Clearance Assay) Step1->Step2B Step2C Receptor Binding (Target GPCR Radioligand) Step1->Step2C Step3A Quantify Basicity Shift (ΔpKa) Step2A->Step3A Step3B Calculate Intrinsic Clearance (CLint) Step2B->Step3B Step3C Determine Binding Affinity (IC50 / Ki) Step2C->Step3C Data Multi-Parameter Optimization (MPO) Candidate Selection Step3A->Data Step3B->Data Step3C->Data

    Fig 2. Self-validating experimental workflow for benchmarking fluorinated piperidinol derivatives.

    Conclusion

    The empirical evidence strongly supports the transition from standard piperidinols to fluorinated analogs in lead optimization. 1-Ethyl-3-fluoro-piperidin-4-OL provides an optimal balance: the single fluorine atom sufficiently depresses the amine's pKa to rescue the molecule from lysosomal trapping while simultaneously enhancing metabolic stability without over-lipidation. By implementing the self-validating assays detailed above, discovery teams can quantitatively prove the superiority of this building block in their specific therapeutic contexts.

    References

    • ChemicalBook - 1-ETHYL-3-FLUORO-PIPERIDIN-4-OL Product Details.
    • Benchchem - 5-Fluoropiperidin-3-ol: A Technical Guide for Researchers.
    • ACS Publications (The Journal of Organic Chemistry) - Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
    • PubMed (NIH) - Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)
    • PubMed (NIH) - 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Pyrrolidine and 3-Methylpiperidine in Synthesis

    Introduction: The Strategic Choice of a Secondary Amine Catalyst In the landscape of modern organic synthesis, particularly in the realm of organocatalysis, cyclic secondary amines serve as indispensable tools. Their abi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Strategic Choice of a Secondary Amine Catalyst

    In the landscape of modern organic synthesis, particularly in the realm of organocatalysis, cyclic secondary amines serve as indispensable tools. Their ability to readily form nucleophilic enamines or electrophilic iminium ions from carbonyl compounds provides a powerful platform for constructing complex molecular architectures under mild conditions.[1][2] Among the most frequently employed catalysts are pyrrolidine, a five-membered ring, and substituted piperidines, six-membered rings. The choice between these scaffolds is not arbitrary; it is a critical decision that profoundly influences reaction efficiency, regioselectivity, and stereoselectivity.

    This guide presents a comparative analysis of two representative cyclic amines: pyrrolidine and 3-methylpiperidine. While pyrrolidine is a well-established and highly efficient catalyst for a multitude of transformations, 3-methylpiperidine offers a different profile of steric and electronic properties.[3][4][5] This analysis moves beyond a simple cataloging of reactions to explore the fundamental principles governing their reactivity. We will delve into their intrinsic physicochemical properties and provide experimental context for their performance in key synthetic transformations, empowering researchers to make informed decisions in catalyst selection and reaction design.

    Part 1: Core Physicochemical Properties—A Tale of Two Rings

    The catalytic prowess of these amines is a direct consequence of their structural and electronic features. Basicity, nucleophilicity, and steric hindrance are the primary determinants of their behavior in a catalytic cycle.

    Structural and Electronic Profile

    Pyrrolidine's five-membered ring is conformationally strained, which influences the hybridization of the nitrogen's lone pair. This results in the lone pair having more p-character, making it more available for donation and thus rendering pyrrolidine slightly more basic than the analogous six-membered piperidine ring.[1][6] In contrast, 3-methylpiperidine is built on the more conformationally flexible six-membered cyclohexane-like chair structure. The addition of a methyl group at the 3-position introduces two key effects: a weak electron-donating inductive effect that slightly increases the nitrogen's basicity compared to unsubstituted piperidine, and, more significantly, steric bulk near the nitrogen atom.[1][7][8]

    G cluster_0 cluster_1 Pyrrolidine Pyrrolidine_label Less Steric Hindrance pKa ≈ 11.3 Methylpiperidine Methylpiperidine_label Increased Steric Hindrance pKa > 11.2 (est.)

    Caption: Structural comparison of Pyrrolidine and 3-Methylpiperidine.

    A summary of their core properties is presented below.

    PropertyPyrrolidine3-MethylpiperidineCausality and Implication
    Ring Size 5-membered6-memberedPyrrolidine's ring strain increases the p-character of the N lone pair, enhancing basicity.[6]
    pKa (Conjugate Acid) ~11.27 - 11.31[1][9]~11.2 (for parent piperidine)[1][10]; slightly higher for 3-methyl derivative[1][8]Pyrrolidine is a slightly stronger base, which can accelerate proton transfer steps.
    Steric Hindrance Minimal[11]ModerateThe 3-methyl group sterically shields the nitrogen, potentially slowing the rate of enamine formation and affecting stereoselectivity.[1][8]
    Nucleophilicity High[11]Good, but sterically modulatedPyrrolidine's high nucleophilicity and low steric bulk lead to rapid formation of intermediates.[11][12]

    Part 2: Comparative Performance in Key Synthetic Transformations

    The subtle yet significant differences in structure and basicity translate into distinct performance profiles in common synthetic applications. We will focus on enamine-mediated reactions, where these differences are most pronounced.

    The Enamine Catalysis Cycle: A Mechanistic Overview

    Most reactions catalyzed by these amines proceed through a general enamine cycle. Understanding this cycle is key to appreciating why structural changes in the catalyst have such a profound impact.

    Enamine_Catalysis Ketone Ketone/Aldehyde Iminium Iminium Ion Ketone->Iminium + Amine, -H2O Amine Secondary Amine (Catalyst) Amine->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine -H+ Adduct Alkylated Iminium Ion Enamine->Adduct + E+ Electrophile Electrophile (E+) Electrophile->Adduct Product α-Functionalized Carbonyl Adduct->Product +H2O (Hydrolysis) Product->Amine Catalyst Regeneration

    Caption: The general catalytic cycle for enamine-mediated α-functionalization.

    The rate-determining step can vary, but often involves the initial formation of the iminium ion or the subsequent nucleophilic attack by the enamine. Here, the catalyst's nucleophilicity and steric profile are paramount.

    Case Study 1: Aldol Condensation

    The aldol reaction is a cornerstone of C-C bond formation. A study on the homo-aldol condensation of hexanal provides a stark comparison between pyrrolidine and piperidine, which serves as a reasonable proxy for 3-methylpiperidine's expected behavior.[13]

    CatalystReactionConditionsYield (%)
    Pyrrolidine Hexanal Homo-Aldol20 mol% catalyst, 10 mol% benzoic acid, toluene, rt79% [13]
    Piperidine Hexanal Homo-Aldol20 mol% catalyst, 10 mol% benzoic acid, toluene, rt20% [13]
    3-Methylpiperidine Hexanal Homo-Aldol(Projected)<20%

    Analysis of Results: Pyrrolidine's superior performance is striking.[13] Its high nucleophilicity and minimal steric bulk facilitate the rapid formation of the enamine intermediate, driving the reaction forward efficiently at room temperature.[11] Piperidine is significantly less effective.[13] Projecting from this data, 3-methylpiperidine, which carries additional steric hindrance near the nitrogen atom compared to piperidine, is expected to be an even less efficient catalyst for this transformation.[1][8] The steric clash would likely hinder the approach of the amine to the aldehyde and destabilize the transition state for enamine formation.

    Case Study 2: Knoevenagel Condensation

    The Knoevenagel condensation, which involves the reaction of an active methylene compound with an aldehyde or ketone, further illustrates these principles.

    CatalystSubstratesCatalyst LoadingConversion (%)
    Pyrrolidine p-methoxybenzaldehyde, TZD0.5 eq.100% [1]
    Piperidine p-methoxybenzaldehyde, TZD0.8 eq.91% [1]
    3-Methylpiperidine (Projected)0.8 eq.<91%

    Analysis of Results: Again, pyrrolidine proves to be the more efficient catalyst, achieving complete conversion at a lower catalyst loading.[1] The superior performance suggests that the five-membered ring structure leads to a more favorable catalytic cycle.[1] The projected performance of 3-methylpiperidine is lower than piperidine's. The 3-methyl group's steric bulk could slow the initial nucleophilic attack on the aldehyde to form the iminium ion, which is often a rate-determining step.[1]

    Part 3: Experimental Protocol & Workflow

    To provide a practical context, we present a detailed protocol for a pyrrolidine-catalyzed direct aldol reaction in an aqueous medium, a green and efficient methodology.

    Protocol: Pyrrolidine-Catalyzed Direct Aldol Reaction of 4-Nitrobenzaldehyde with Acetone

    Objective: To synthesize 4-hydroxy-4-(4-nitrophenyl)butan-2-one via a direct aldol addition reaction using pyrrolidine as an organocatalyst in water.

    Materials:

    • 4-Nitrobenzaldehyde

    • Acetone

    • Pyrrolidine

    • Deionized Water

    • Ethyl Acetate

    • Saturated aqueous solution of NH₄Cl

    • Anhydrous Na₂SO₄

    • Standard laboratory glassware

    • Magnetic stirrer

    Protocol_Workflow A 1. Reagent Setup Add 4-nitrobenzaldehyde (1 mmol) and Acetone/Water (1:1, 4 mL) to a flask. B 2. Catalyst Addition Add Pyrrolidine (0.2 mmol) to the stirring mixture. A->B C 3. Reaction Stir vigorously at room temperature. Monitor progress by TLC. B->C D 4. Workup Quench with saturated aq. NH4Cl solution. C->D E 5. Extraction Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). D->E F 6. Drying & Concentration Combine organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. E->F G 7. Purification & Analysis Purify the crude product by column chromatography (Silica gel). Analyze by 1H NMR. F->G

    Caption: Experimental workflow for the pyrrolidine-catalyzed aldol reaction.

    Step-by-Step Methodology:

    • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and a 1:1 mixture of acetone and water (4.0 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.

    • Catalyst Addition: To the vigorously stirring solution, add pyrrolidine (0.2 mmol, 16.6 µL) via a microsyringe.

    • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot. Reactions of this type are often complete within 5-15 minutes.

    • Workup: Upon completion, quench the reaction by adding 5 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-hydroxyketone.

    Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the consumption of the starting material via TLC and characterizing the final product by ¹H NMR spectroscopy to confirm the structure and purity of the desired β-hydroxyketone. The regioselectivity of the reaction, favoring attack from the methyl group of acetone, is a known outcome for this catalyst system under kinetic control.

    Conclusion and Recommendations

    The comparative analysis of pyrrolidine and 3-methylpiperidine reveals a clear trade-off between reactivity and steric influence.

    • Pyrrolidine is the catalyst of choice for reactions where high speed and efficiency are paramount. Its minimal steric profile and slightly higher basicity make it exceptionally effective in a wide range of enamine- and iminium-mediated transformations, including aldol, Mannich, and Michael reactions.[13][14]

    • 3-Methylpiperidine , while less studied as a catalyst, serves as a valuable building block in pharmaceutical and agrochemical synthesis.[4][5] In a catalytic context, its utility would arise in situations where the steric bulk is a desirable feature. For instance, it could potentially offer higher levels of regioselectivity or diastereoselectivity in specific substrates where the less-hindered pyrrolidine might fail. Its lower catalytic activity compared to pyrrolidine means that reactions may require higher catalyst loadings, higher temperatures, or longer reaction times.

    For the practicing chemist, the selection process should be guided by the specific goals of the synthesis. For establishing a new transformation or maximizing yield and reaction rate, pyrrolidine is the logical starting point. If, however, issues of regioselectivity arise or a different steric environment around the catalytic nitrogen is hypothesized to be beneficial, 3-methylpiperidine and other substituted piperidines represent a rational set of alternatives to explore.

    References

    • Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. J-STAGE. [Link]

    • Enamines - Making Molecules. Making Molecules. [Link]

    • Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry. [Link]

    • Highly Enantioselective Aldol Reactions Catalyzed by a Recyclable Fluorous (S) Pyrrolidine Sulfonamide on Water. ACS Publications. [Link]

    • A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. MDPI. [Link]

    • Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Scribd. [Link]

    • Why pyrolidine is strong base than piperidine? Filo. [Link]

    • Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]

    • Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Royal Society of Chemistry. [Link]

    • 23.11: Carbonyl Condensations with Enamines - The Stork Enamine Reaction. Chemistry LibreTexts. [Link]

    • Unlocking the Secrets of Enamine Formation: A Gateway to Organic Synthesis. Oreate AI. [Link]

    • Which is more basic, piperidine or pyrrolidine and why? Chemistry Stack Exchange. [Link]

    • Pyrrolidines and piperidines which is more basic....?? Eduncle. [Link]

    • Enamines. Master Organic Chemistry. [Link]

    • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. [Link]

    • Piperidine. Wikipedia. [Link]

    Sources

    Validation

    Structure Validation of 1-Ethyl-3-fluoro-piperidin-4-OL: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

    Executive Summary The incorporation of fluorine into piperidine rings is a privileged strategy in medicinal chemistry to modulate basicity, improve metabolic stability, and dictate conformational preferences[1]. However,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The incorporation of fluorine into piperidine rings is a privileged strategy in medicinal chemistry to modulate basicity, improve metabolic stability, and dictate conformational preferences[1]. However, validating the structure of 1-Ethyl-3-fluoro-piperidin-4-OL presents a significant analytical challenge. The introduction of a fluorine atom at C3 adjacent to a hydroxyl group at C4 creates a complex stereocenter network. Determining the exact relative stereochemistry (cis vs. trans) and the solution-state conformation (axial vs. equatorial fluorine preference) is critical for downstream structure-activity relationship (SAR) modeling[2].

    This guide objectively compares the performance of comprehensive 2D NMR suites against standard 1D NMR/MS and X-Ray Crystallography, providing a self-validating experimental protocol for structural elucidation.

    Comparative Analysis: Selecting the Right Analytical Modality

    When validating complex fluorinated stereocenters, researchers must balance resolution, physiological relevance, and time-to-result.

    While 1D 1 H NMR is standard practice, it fails for 1-Ethyl-3-fluoro-piperidin-4-OL. The 1 H spectrum is severely convoluted by large geminal ( 2JHF​≈45−50 Hz) and vicinal ( 3JHF​≈15−20 Hz) scalar couplings from the C3-fluorine. These overlapping multiplets obscure the standard 3JHH​ couplings required for Karplus-based dihedral angle analysis. X-ray crystallography provides absolute stereochemistry but suffers from severe sample preparation bottlenecks, as highly dynamic, oily aliphatic amines rarely form high-quality single crystals.

    A comprehensive 2D NMR suite—specifically integrating 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY)—emerges as the gold standard. It bypasses crystallization bottlenecks and provides high-fidelity, dynamic solution-state conformational data[3].

    Table 1: Performance Comparison of Structure Validation Modalities
    Feature1D NMR + LC-MSX-Ray Crystallography2D NMR Suite (incl. HOESY)
    Primary Output Exact mass, basic connectivityAbsolute 3D solid-state structureRelative stereochemistry, solution conformation
    Stereochemical Resolution Low (Ambiguous due to JHF​ overlap)Absolute (Gold Standard)High (Definitive relative cis/trans)
    Conformational Data NoneSolid-state only (Lattice constrained)Dynamic solution-state (Bioactive)
    Sample Requirements < 1 mg, any stateHigh-quality single crystal15-20 mg, solution state
    Time-to-Result MinutesWeeks to Months (Crystallization)Hours
    Limitations Cannot resolve 3D spatial relationshipsAliphatic liquid amines rarely crystallizeRequires higher sample concentration

    Methodology: The 2D NMR Validation Workflow

    To ensure scientific integrity, the following protocol is designed as a self-validating system . By layering homonuclear scalar couplings (bonds) with heteronuclear through-space interactions (distance), the methodology eliminates assignment ambiguity.

    Step 1: Sample Preparation & System Calibration
    • Causality: Fluorine's high gyromagnetic ratio makes it exquisitely sensitive to local magnetic field inhomogeneities and solvent effects. Poor shimming will result in broad lines that obscure critical fine splitting.

    • Action: Dissolve 15-20 mg of highly pure (>98%) 1-Ethyl-3-fluoro-piperidin-4-OL in 0.6 mL of CDCl 3​ (100% atom D) to ensure a strong lock signal. Transfer to a high-quality 5 mm NMR tube. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies to maximize signal-to-noise (S/N) and ensure accurate 90° pulse calibrations.

    Step 2: Baseline 1D Acquisition ( 1 H, 13 C, 19 F)
    • Causality: Establishes chemical shift dispersion, identifies severe overlap regions, and extracts initial heteronuclear coupling constants ( JHF​ and JCF​ ).

    • Action: Acquire standard 1D spectra. Note the characteristic 19 F multiplet (typically around -180 to -200 ppm for secondary alkyl fluorides). Run a 19 F-decoupled 1 H spectrum ( 1 H{ 19 F}) to collapse the complex multiplets, revealing the underlying 3JHH​ couplings between the C3 and C4 protons.

    Step 3: Backbone Elucidation (COSY, HSQC, HMBC)
    • Causality: To distinguish the N-ethyl protons from the piperidine ring protons, and to assign the C2, C3, C4, C5, and C6 positions unambiguously without relying on inferred chemical shifts.

    • Action:

      • Run 1 H- 1 H COSY to trace the continuous spin system from the C4 carbinol proton through the C5 and C6 methylenes.

      • Run 1 H- 13 C HSQC to pair each proton with its directly attached carbon, resolving overlapping 1 H signals via the wider 13 C chemical shift dispersion.

      • Run 1 H- 13 C HMBC to bridge the N-ethyl group to the piperidine ring via 3JCH​ correlations (e.g., N-CH 2​ protons correlating to C2 and C6 of the ring).

    Step 4: Stereochemical Probing (NOESY & 1 H- 19 F HOESY)
    • Causality: Scalar couplings ( J ) only prove covalent bonds; Nuclear Overhauser Effects (NOE) prove 3D space (< 5 Å distance). Because fluorinated piperidines exhibit a strong "axial-fluorine preference" driven by hyperconjugation and charge-dipole interactions[2], verifying the exact spatial position of the fluorine atom is mandatory.

    • Action:

      • Acquire a 2D 1 H- 1 H NOESY (mixing time ~300-500 ms). Analyze cross-peaks between the C4-H and adjacent protons to determine its axial or equatorial orientation.

      • Acquire a 2D 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy). This directly measures the through-space distance between the C3-fluorine and the surrounding protons[3]. A strong HOESY cross-peak between the C3-F and the C5-axial proton definitively proves a 1,3-diaxial relationship, locking the fluorine in the axial position. Combining this with the NOESY data for the C4-H establishes the exact relative stereochemistry (cis or trans) of the C3-F and C4-OH groups.

    Workflow Visualization

    NMR_Workflow Start Sample Prep: 1-Ethyl-3-fluoro-piperidin-4-OL (15 mg in CDCl3) OneD 1D NMR Acquisition (1H, 13C, 19F) Start->OneD Proceed to screening TwoD_Homo Homonuclear 2D (COSY, TOCSY) Map Spin Systems OneD->TwoD_Homo Identify overlap TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) Assign C-H Backbone OneD->TwoD_Hetero Extract chemical shifts Stereo Stereochemical Probing (NOESY, 1H-19F HOESY) TwoD_Homo->Stereo Define connectivity TwoD_Hetero->Stereo Define connectivity Validation Validated 3D Structure (Relative Stereochemistry) Stereo->Validation Measure through-space distances

    Workflow for the 2D NMR structural validation of fluorinated piperidines.

    References

    • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.[Link]

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. NIH / PMC.[Link]

    • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH / PMC.[Link]

    Sources

    Comparative

    A Comparative Guide to the In Vitro and In Vivo Activity of 1-Ethyl-3-fluoro-piperidin-4-OL Derivatives

    For researchers, scientists, and drug development professionals, understanding the translational potential of a new chemical series is paramount. This guide provides a comparative overview of the anticipated in vitro and...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, understanding the translational potential of a new chemical series is paramount. This guide provides a comparative overview of the anticipated in vitro and in vivo activities of 1-Ethyl-3-fluoro-piperidin-4-OL derivatives. While specific experimental data for this novel class of compounds is not yet publicly available, this document synthesizes findings from structurally related piperidine and piperidinol analogs to forecast their likely biological profile and to provide robust, validated protocols for their evaluation.

    The piperidine scaffold is a cornerstone in medicinal chemistry, lauded for its conformational flexibility and its presence in a multitude of clinically approved drugs.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3][4] This guide will, therefore, explore the potential therapeutic applications of 1-Ethyl-3-fluoro-piperidin-4-OL derivatives, focusing on methodologies to rigorously assess their activity from the benchtop to preclinical models.

    Anticipated In Vitro Activities and Screening Protocols

    The initial assessment of any new compound series begins with a battery of in vitro assays to determine cytotoxicity, target engagement, and spectrum of activity. Based on the known activities of analogous piperidine derivatives, 1-Ethyl-3-fluoro-piperidin-4-OL compounds are likely to be screened for anticancer, antimicrobial, and enzyme inhibitory properties.

    Cytotoxicity Profiling

    A fundamental first step is to assess the general toxicity of the derivatives against various cell lines. This helps to establish a therapeutic window and identify potential liabilities early in the discovery process.

    Table 1: Representative Cytotoxicity Data for Fluorinated Heterocyclic Compounds

    Compound ClassCell LineIC50 (µM)Reference
    Fluorinated Pyrazole-based HeterocyclesMCF-7 (Breast Cancer)0.64 - 7.73[5]
    Fluorinated Trifluoromethyl 4-ThiazolidinoneCHO-K1 (Normal)4.53[6]
    Fluorinated Benzothiazole DerivativesTHP-1 (Leukemia)0.9 - 1.0[7]

    Experimental Protocol: MTT Assay for Cell Viability

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

    • Cell Seeding: Plate cells (e.g., CHO-K1, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with varying concentrations of the 1-Ethyl-3-fluoro-piperidin-4-OL derivatives (e.g., 0.1 to 100 µM) and incubate for a further 24-48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

    MTT_Workflow A Seed Cells in 96-well Plate B Add Compound Derivatives A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

    MTT Assay Workflow
    Antimicrobial Activity Screening

    Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activities.[8][9] It is therefore prudent to screen 1-Ethyl-3-fluoro-piperidin-4-OL derivatives against a panel of clinically relevant bacterial and fungal strains.

    Table 2: Representative Antimicrobial Activity of Piperidine Derivatives

    Compound ClassOrganismActivity (MIC, µg/mL)Reference
    Piperidin-4-one ThiosemicarbazonesStaphylococcus aureusGood activity[8]
    N-Substituted (Piperidin-4-yl)adamantane-1-carboxylatesEscherichia coli, Candida albicansSignificant activity[10]
    3-allyl 2,6-bis(4-fluorophenyl) piperidine-4-oneEscherichia coliZone of inhibition: 25.2 mm[11]

    Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

    This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

    • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

    • Inoculation: Add the microbial inoculum to each well.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

    Enzyme Inhibition Assays

    The piperidine scaffold is a common feature in many enzyme inhibitors.[12] Depending on the overall structure and substitution patterns, 1-Ethyl-3-fluoro-piperidin-4-OL derivatives could be investigated as potential inhibitors of various enzymes, such as cholinesterases (relevant for Alzheimer's disease) or lipases (relevant for obesity).[13][14]

    Table 3: Representative Enzyme Inhibition Data for Piperidine Derivatives

    Compound ClassTarget EnzymeIC50Reference
    Fluorinated Piperidine AnaloguesPancreatic Lipase0.98 - 1.05 µM[12]
    Benzimidazole-based Piperidine HybridsAcetylcholinesterase19.44 - 36.05 µM[13]
    Piperidine-derived inhibitorHIV-1 Protease0.13 nM[12]

    Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

    • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer.

    • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

    • Enzyme Addition: Add the AChE solution to each well and incubate for a short period to allow for inhibitor binding.

    • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

    • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

    Projected In Vivo Efficacy and Preclinical Models

    Positive in vitro results should be followed by in vivo studies to assess the efficacy, pharmacokinetics, and safety of the lead candidates in a whole-organism setting. The potential in vivo applications of 1-Ethyl-3-fluoro-piperidin-4-OL derivatives are extrapolated from the known activities of related compounds.

    Analgesic Activity

    Numerous piperidine derivatives have been reported to possess significant analgesic properties.[1][15][16] Therefore, this is a primary area of investigation for novel fluorinated piperidinols.

    Table 4: Representative In Vivo Analgesic Activity of Piperidine Derivatives

    Compound ClassAnimal ModelKey FindingsReference
    4-(4'-bromophenyl)-4-piperidinol derivativesAcetic acid-induced writhing (mice)Highly significant analgesic effect (p < 0.01)[16][17]
    4-aminomethyl piperidine derivativeAcetic acid-induced writhing (mice)100% inhibition of writhing[17]
    Alkyl piperidine derivativesTail immersion (mice)Varying degrees of analgesia, some more potent than pethidine[1]

    Experimental Protocol: Tail-Flick Test for Central Analgesia

    This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, indicating central analgesic activity.[17]

    • Animal Acclimatization: Allow male albino mice (20-30g) to acclimatize to the testing room for at least 30 minutes.

    • Baseline Latency: Gently place each mouse in a restrainer and position its tail on the tail-flick apparatus. Apply a radiant heat source and record the time taken for the mouse to flick its tail.

    • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include a vehicle control and a positive control group (e.g., morphine).

    • Post-treatment Latency: Measure the tail-flick latency at different time points after compound administration (e.g., 30, 60, 90, 120 minutes).

    • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

    TailFlick_Workflow A Animal Acclimatization B Measure Baseline Latency A->B C Compound Administration B->C D Measure Post-treatment Latency C->D E Data Analysis D->E

    Tail-Flick Test Workflow
    Neurological and Neuroprotective Effects

    Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, it is plausible that 1-Ethyl-3-fluoro-piperidin-4-OL derivatives could exhibit neurological or neuroprotective effects.[18][19][20]

    Table 5: Representative In Vivo Neurological Activity of Piperidine Derivatives

    Compound ClassAnimal ModelKey FindingsReference
    Phenoxyethyl piperidine derivativeSTZ-induced dementia (rats)Reversed impairments in passive avoidance memory[20]
    Piperine (a piperidine alkaloid)STZ-induced AD model (rats)Improved memory and long-term potentiation[19]
    (2S,4R)-piperidine-4-acetic acidEpilepsy and anxiety models (mice)Potential as an anticonvulsant and anxiolytic[18]

    Experimental Protocol: Streptozotocin (STZ)-Induced Dementia Model

    This model mimics aspects of sporadic Alzheimer's disease by inducing insulin resistance in the brain.[17][20]

    • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week.

    • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic apparatus.

    • ICV Injection: Inject streptozotocin (STZ) intracerebroventricularly (ICV) to induce dementia.

    • Post-operative Care: Allow the animals to recover.

    • Compound Administration: Administer the 1-Ethyl-3-fluoro-piperidin-4-OL derivatives at various doses for a specified period.

    • Behavioral Testing: Conduct behavioral tests such as the Morris water maze or passive avoidance test to assess cognitive function.

    • Biochemical and Histological Analysis: At the end of the study, collect brain tissue for analysis of biomarkers (e.g., AChE levels) and histopathology.

    Conclusion

    While the precise biological activities of 1-Ethyl-3-fluoro-piperidin-4-OL derivatives remain to be elucidated, this guide provides a scientifically grounded framework for their evaluation. By leveraging the extensive knowledge base of structurally related piperidine compounds, researchers can strategically design and execute a comprehensive screening cascade, from initial in vitro profiling to targeted in vivo efficacy studies. The detailed protocols provided herein serve as a robust starting point for unlocking the therapeutic potential of this promising new class of molecules.

    References

    • Jahan, S., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 9(3), 24-34. [Link]

    • Cao, J., et al. (2021). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 12(15), 2826-2840. [Link]

    • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

    • Gechijian, L. N., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16056-16073. [Link]

    • Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21634-21673. [Link]

    • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

    • Mughal, E. U., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116523. [Link]

    • Abdelgawad, M. A., et al. (2019). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. Medicinal Chemistry Research, 28(2), 226-239. [Link]

    • Biliavska, L., et al. (2019). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS. Mikrobiolohichnyi Zhurnal, 81(4), 86-103. [Link]

    • Ghannadzadeh, J., et al. (2023). The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge-dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. Chemistry – A European Journal, 29(45), e202301016. [Link]

    • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

    • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Platelets, 23(8), 617-624. [Link]

    • Shakhidoyatov, K. M., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 618. [Link]

    • Ullah, H., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(7), 1464. [Link]

    • Ak, S., & D'Souza, P. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 489. [Link]

    • Al-Asmari, A. K., et al. (2022). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists, 3(1), 1-8. [Link]

    • Wattanathorn, J., et al. (2012). Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease. Food and Chemical Toxicology, 50(3-4), 778-785. [Link]

    • Cushman, M., et al. (2015). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. Journal of Medicinal Chemistry, 58(15), 6214-6228. [Link]

    • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6606. [Link]

    • Esmaeeli, M. A., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience Letters, 812, 137332. [Link]

    • Manjusha, K., & Sravani, G. (2018). Antioxidant potential of piperidine containing compounds-a short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

    • Mphahlele, M. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 169-179. [Link]

    • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Platelets, 23(8), 617-624. [Link]

    • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

    • Reddy, T. S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 6777-6781. [Link]

    • Simone, M., & Wormald, M. R. (2017). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ChemMedChem, 12(15), 1169-1179. [Link]

    • Yasodha, A., & Karthikeyan, V. (2024). EFFECT OF SYNTHETIC PIPERIDINE ON HOSPITAL BACTERIAL ISOLATES. World Journal of Pharmaceutical and Life Sciences, 10(7), 225-229. [Link]

    • da Silva, G. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(3), 1188-1196. [Link]

    • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

    • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. International Journal of Molecular Sciences, 21(11), 3855. [Link]

    • Macaev, F., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 26(20), 6176. [Link]

    • Berdenov, Z., et al. (2024). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Pharmacia, 71(1), 163-174. [Link]

    • Kliachyna, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1391. [Link]

    Sources

    Validation

    Biological activity comparison of cis vs trans isomers of 3-fluoropiperidin-4-ol

    The Strategic Role of Fluorinated Piperidines Piperidine rings are ubiquitous in small-molecule drug discovery, but their high basicity (typical pKa > 10.5) often leads to poor passive membrane permeability and off-targe...

    Author: BenchChem Technical Support Team. Date: March 2026

    The Strategic Role of Fluorinated Piperidines

    Piperidine rings are ubiquitous in small-molecule drug discovery, but their high basicity (typical pKa > 10.5) often leads to poor passive membrane permeability and off-target liabilities, such as hERG channel inhibition. The strategic introduction of a fluorine atom at the 3-position is a proven tactic to modulate basicity, lipophilicity, and metabolic stability. Specifically, 3-fluoropiperidin-4-ol is a highly prized building block[1]. However, the relative stereochemistry—cis versus trans—profoundly alters the molecule's 3D conformation, physicochemical profile, and ultimately, its biological activity.

    Conformational Causality: The "Fluorine Effect"

    To understand the biological divergence between the cis and trans isomers, we must first examine the causality behind their conformational preferences.

    In protonated fluorinated piperidines, the highly electronegative C–F bond interacts with the adjacent protonated nitrogen. This creates a strong stereoelectronic preference for the fluorine atom to adopt an axial orientation, driven by (often referred to as the "fluorine gauche effect")[2].

    • cis-3-Fluoropiperidin-4-ol: The fluorine and hydroxyl groups are on the same face of the ring. Because the fluorine strongly prefers the axial position to stabilize the protonated amine, the adjacent hydroxyl group is forced into the equatorial position. This results in a highly rigid, dominant conformer.

    • trans-3-Fluoropiperidin-4-ol: The fluorine and hydroxyl groups are on opposite faces. This creates a conformational tug-of-war. If the fluorine adopts its preferred axial position, the hydroxyl group must also be axial (introducing steric 1,3-diaxial interactions). Conversely, if both adopt equatorial positions, the molecule sacrifices the stabilizing charge-dipole interaction. Consequently, the trans isomer exists in a more dynamic equilibrium dependent on the local solvent or binding pocket environment.

    ConformationalLogic Root 3-Fluoropiperidin-4-ol (Protonated) Cis cis-Isomer Root->Cis Trans trans-Isomer Root->Trans Cis_Conf Axial-F / Equatorial-OH (Dominant Conformer) Cis->Cis_Conf Charge-Dipole Stabilization Trans_Conf1 Equatorial-F / Equatorial-OH Trans->Trans_Conf1 Steric Preference Trans_Conf2 Axial-F / Axial-OH Trans->Trans_Conf2 Electronic Preference

    Conformational equilibrium pathways for cis and trans 3-fluoropiperidin-4-ol isomers.

    Physicochemical Performance Comparison

    The structural differences between the isomers directly translate into measurable physicochemical variations. The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the piperidine nitrogen. However, the through-space distance and orientation dictated by the cis or trans geometry determine the exact magnitude of this pKa shift.

    PropertyUnsubstituted Piperidin-4-olcis-3-Fluoropiperidin-4-oltrans-3-Fluoropiperidin-4-ol
    Typical pKa (Amine) ~10.4~8.5 - 8.8~8.2 - 8.6
    logD (pH 7.4) Low (< 0)Moderate (~0.5 - 1.0)Moderate (~0.6 - 1.2)
    Dominant Conformer Equatorial OHAxial F / Equatorial OHEquilibrium (Solvent Dependent)
    Membrane Permeability PoorGoodExcellent

    Causality of Permeability: According to the Henderson-Hasselbalch equation, lowering the pKa from 10.4 to ~8.5 increases the fraction of the unionized (neutral) species at physiological pH (7.4) by nearly two orders of magnitude. This dramatically increases the effective lipophilicity (logD), allowing both fluorinated isomers to partition more readily into lipid bilayers compared to the non-fluorinated parent[3].

    Impact on Biological Activity & Target Binding

    When transitioning from physicochemical properties to actual target engagement, the cis vs trans geometry dictates the spatial trajectory of the 4-OH group—a critical hydrogen bond donor/acceptor.

    In a landmark study optimizing, researchers synthesized both cis and trans isomers of a 3-fluoropiperidine derivative[3].

    • Binding Affinity: The trans isomers demonstrated a significantly improved TLR8 binding affinity relative to the cis isomers. Crystallographic data revealed that the lowest energy conformation of the trans isomer perfectly aligned the basic nitrogen and the equatorial fluorine to satisfy the binding pocket's strict steric and electronic requirements.

    • Permeability: While both isomers showed improved permeability over the non-fluorinated analog due to pKa lowering, the trans isomer exhibited a slightly superior permeability profile, likely due to differences in intramolecular hydrogen bonding between the axial/equatorial configurations during membrane transit[3].

    Self-Validating Experimental Workflows

    To objectively compare these isomers in a drug development setting, the following self-validating protocols must be employed to ensure data integrity.

    Workflow S1 1. Isomer Isolation (Chiral SFC) S2 2. pKa & logD Profiling (Potentiometry / Shake-Flask) S1->S2 S3 3. Permeability Assay (MDCK Cell Line) S2->S3 S4 4. Target Binding (SPR / Radioligand) S3->S4

    Self-validating experimental workflow for physicochemical and biological profiling.

    Protocol A: pKa and logD Determination (Self-Validating System)
    • Rationale: Potentiometric titration provides high-resolution pKa data, while the shake-flask method mimics physiological partitioning.

    • Step 1: Prepare 10 mM stock solutions of enantiopure cis and trans isomers.

    • Step 2 (pKa): Perform potentiometric titration from pH 2.0 to 12.0 using a standardized 0.1 M NaOH titrant under a nitrogen atmosphere to prevent CO2 absorption. Validation Control: Include a reference standard (e.g., propranolol, known pKa 9.5) to calibrate the electrode response.

    • Step 3 (logD): Partition the compounds in a biphasic 1-octanol/PBS (pH 7.4) system. Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure absolute phase separation.

    • Step 4 (Validation): Quantify the concentration in both the aqueous and organic phases using LC-MS/MS. Calculate mass balance; a recovery of <95% invalidates the assay (indicating precipitation or non-specific binding to glassware).

    Protocol B: MDCK Passive Permeability Assay
    • Rationale: MDCK (Madin-Darby Canine Kidney) cells form tight junctions that accurately model transcellular passive permeability, isolating physicochemical variables from active transport when efflux inhibitors are used.

    • Step 1: Seed MDCK cells on polycarbonate permeable supports and culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

    • Step 2: Apply 10 µM of the cis or trans isomer to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

    • Step 3 (Validation): Co-incubate with internal standards: Atenolol (low permeability control) and Metoprolol (high permeability control). Add Elacridar (2 µM) to inhibit P-glycoprotein (P-gp) efflux, ensuring only passive permeability is measured.

    • Step 4: Sample receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER ≈ 1 confirms passive diffusion driven strictly by the isomer's physicochemical properties.

    References

    • Shaw, S. J., Goff, D. A., Boralsky, L., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892-8897. URL:[Link]

    • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry–A European Journal, 26(27), 6141-6148. URL:[Link]

    • de Vicente, J., et al. (2020). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists. Journal of Medicinal Chemistry, 63(17), 9316-9339. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-Ethyl-3-fluoro-piperidin-4-OL

    Operational and Safety Guide for Handling 1-Ethyl-3-fluoro-piperidin-4-OL Introduction 1-Ethyl-3-fluoro-piperidin-4-ol (CAS: 1393100-34-9) is a highly specialized fluorinated heterocycle widely utilized in fragment-based...

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational and Safety Guide for Handling 1-Ethyl-3-fluoro-piperidin-4-OL

    Introduction 1-Ethyl-3-fluoro-piperidin-4-ol (CAS: 1393100-34-9) is a highly specialized fluorinated heterocycle widely utilized in fragment-based drug discovery (FBDD). The strategic introduction of a fluorine atom onto the piperidine ring lowers the basicity (pKa) of the adjacent nitrogen atom, a mechanistic choice that significantly reduces hERG potassium ion channel affinity and mitigates cardiovascular toxicity in vivo[1][2]. While this modification improves the pharmacokinetic and safety profile of the resulting drug candidates[3][4], it also alters the physicochemical properties of the raw chemical, increasing its lipophilicity. This requires specific logistical and safety considerations during laboratory handling, particularly regarding personal protective equipment (PPE) permeation and halogenated waste disposal[5][6].

    Section 1: Chemical Profile & Hazard Assessment

    Before initiating any operational workflow, researchers must validate the hazard profile of the specific batch. Fluorinated piperidines typically present as respiratory and dermal irritants.

    Table 1: Physicochemical and Hazard Summary

    Property / MetricSpecification
    Chemical Name 1-Ethyl-3-fluoro-piperidin-4-ol
    CAS Number 1393100-34-9[7][8]
    Molecular Formula C7H14FNO[7]
    Molecular Weight 147.19 g/mol [7]
    GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[9][10][11]
    Storage Conditions Inert atmosphere (Argon/N2), Room Temperature to 2-8°C[9]

    Section 2: Personal Protective Equipment (PPE) Matrix

    The selection of PPE for 1-Ethyl-3-fluoro-piperidin-4-ol must account for the increased lipophilicity imparted by the fluorine atom, which can facilitate the permeation of the compound through standard elastomeric barriers when dissolved in non-polar solvents[5].

    • Hand Protection (The Causality of Permeation): Standard disposable nitrile gloves (0.1 mm thickness) provide adequate splash protection for the dry powder. However, nitrile rubber can swell and degrade when exposed to non-polar organic solvents often used in conjunction with fluorinated compounds[5][12]. For prolonged handling or when the compound is in a solvent matrix (e.g., hexane or dichloromethane), Fluorinated rubber (Viton) or case-hardened, thick nitrile gloves (e.g., Nitri-Solve) are required[6][13]. Viton exhibits superior resistance to aliphatic and chlorinated hydrocarbons, preventing the trans-dermal delivery of the dissolved piperidine[6].

    • Eye & Face Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. The compound causes serious eye irritation (H319)[10], and standard safety glasses do not provide a sufficient orbital seal against micro-aerosols generated during weighing.

    • Respiratory Protection: All handling must occur within a certified chemical fume hood to mitigate respiratory irritation (H335)[11]. If a fume hood is unavailable or during a spill outside engineering controls, a half-face respirator equipped with an ABEK combination filter (for organic vapors and basic amines) is required.

    • Body Protection: A flame-retardant (FR) lab coat with fitted cuffs prevents dermal exposure (H315)[9] and protects against the flammability of secondary solvents used during synthesis.

    Section 3: Operational Workflow & Handling Protocols

    To ensure a self-validating safety system, follow this step-by-step methodology for transferring and reacting 1-Ethyl-3-fluoro-piperidin-4-ol.

    Protocol 1: Safe Weighing and Transfer

    • Engineering Control Verification: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizers.

    • PPE Donning: Equip double-layered nitrile gloves (or inner nitrile/outer Viton), splash goggles, and an FR lab coat[6].

    • Inert Atmosphere Preparation: Because fluorinated piperidines can be sensitive to ambient moisture, purge the receiving reaction vessel with Argon or Nitrogen[9].

    • Closed-System Weighing: Tare a sealed weighing vial on the analytical balance. Transfer the solid into the vial inside the fume hood, seal it, and record the mass. This prevents the aerosolization of the irritating powder into the laboratory environment.

    • Dissolution: Introduce the solvent slowly via syringe through a septum into the sealed, inert vessel to prevent exothermic splashing.

    Workflow cluster_Phase1 Phase 1: Preparation & PPE cluster_Phase2 Phase 2: Handling cluster_Phase3 Phase 3: Disposal A Review SDS (H315, H319, H335) B Don PPE: Viton Gloves & Goggles A->B C Verify Fume Hood (>100 fpm) B->C D Inert Purge (Ar/N2) C->D E Closed-System Weighing D->E F Chemical Reaction E->F G Halogenated Waste Segregation F->G H High-Temp Incineration (HF Scrubber) G->H

    Operational workflow for the safe handling and disposal of fluorinated piperidines.

    Section 4: Emergency Response & Spill Management

    In the event of a localized spill (<50 g/mL) inside the fume hood:

    • Containment: Do not use combustible materials (like paper towels or sawdust) to absorb the spill. Cover the area with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Neutralization/Collection: Using a non-sparking plastic scoop, carefully transfer the absorbed mixture into a rigid, sealable polyethylene container.

    • Decontamination: Wash the spill surface with a 5% mild alkaline solution or soapy water to neutralize residual traces, followed by an isopropanol wipe down. Dispose of all wipes as halogenated waste.

    Section 5: Disposal Plans and Environmental Logistics

    The disposal of 1-Ethyl-3-fluoro-piperidin-4-ol requires strict adherence to halogenated waste protocols.

    • Segregation: Never mix fluorinated organic waste with standard non-halogenated solvent waste. The presence of the carbon-fluorine (C-F) bond dictates specific destruction requirements.

    • Incineration Causality: Fluorinated organics must be routed to specialized high-temperature incineration facilities. Standard incineration temperatures are insufficient to break the strong C-F bond completely and can result in the release of highly toxic and corrosive Hydrogen Fluoride (HF) gas. Specialized facilities utilize alkaline scrubbers in their exhaust stacks to neutralize HF gas generated during combustion, converting it into benign fluoride salts.

    • Labeling: Clearly label all waste carboys as "Halogenated Organic Waste - Contains Fluorinated Piperidine Derivatives" to ensure the environmental health and safety (EHS) team routes it correctly.

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.